molecular formula C8H8B2O5 B1519892 Benzofuran-2,5-diboronic acid CAS No. 913835-69-5

Benzofuran-2,5-diboronic acid

Cat. No.: B1519892
CAS No.: 913835-69-5
M. Wt: 205.77 g/mol
InChI Key: LCHGNXMXVDSVAR-UHFFFAOYSA-N
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Description

Benzofuran-2,5-diboronic acid is a useful research compound. Its molecular formula is C8H8B2O5 and its molecular weight is 205.77 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-borono-1-benzofuran-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8B2O5/c11-9(12)6-1-2-7-5(3-6)4-8(15-7)10(13)14/h1-4,11-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHGNXMXVDSVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(=C2)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8B2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657155
Record name 1-Benzofuran-2,5-diyldiboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-69-5
Record name 1-Benzofuran-2,5-diyldiboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzofuran-2,5-diboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzofuran-2,5-diboronic Acid in Modern Drug Discovery and Materials Science

Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and organic electronic materials. The introduction of boronic acid functionalities onto this heterocyclic system dramatically expands its synthetic utility, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound, a molecule featuring boronic acid groups at both the furan and benzene rings, represents a versatile and highly valuable building block. Its bifunctional nature allows for the construction of complex, extended π-systems and the assembly of novel molecular architectures through sequential and programmed cross-coupling strategies. This guide provides a comprehensive overview of plausible and scientifically grounded synthetic pathways for accessing this important, yet synthetically challenging, target molecule. As no single, established protocol for the synthesis of this compound is readily available in the literature, this document outlines two primary strategic approaches, grounded in well-established synthetic methodologies: a "Halogen-First" strategy and a "Sequential C-H Borylation" strategy.

Strategic Overview: Devising Pathways to a Bifunctional Target

The synthesis of this compound presents a unique regiochemical challenge: the selective installation of boronic acid groups at two distinct positions of the heterocyclic core. The C2 position on the furan ring is electronically activated and sterically accessible, while the C5 position on the benzene ring requires careful consideration of directing effects and reaction conditions. This guide will explore two robust, albeit distinct, synthetic philosophies to achieve this goal.

Part 1: The Dihalogenated Intermediate Pathway

This strategy is predicated on the initial synthesis of a stable, 2,5-dihalogenated benzofuran intermediate, which is then converted to the target diboronic acid. This approach offers the advantage of well-defined intermediates and relies on highly reliable and scalable transformation reactions.

Synthesis of the 2,5-Dihalobenzofuran Precursor

The key to this pathway is the efficient and regioselective synthesis of a 2,5-dihalobenzofuran, with 2,5-dibromobenzofuran being a common and practical intermediate.

Electrophilic bromination of the parent benzofuran is known to occur preferentially at the electron-rich C2 position. Subsequent bromination of the resulting 2-bromobenzofuran is directed to the benzene ring. The oxygen atom of the furan ring is an ortho-, para-director. The C5 position is electronically activated and less sterically hindered than the C7 position, making it a favorable site for the second bromination.

Step 1: Monobromination at the C2 Position

  • To a solution of benzofuran (1.0 equiv.) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-bromobenzofuran.

Step 2: Bromination at the C5 Position

  • Dissolve 2-bromobenzofuran (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Add a solution of bromine (1.1 equiv.) in the same solvent dropwise at 0 °C in the absence of light. The addition of a Lewis acid catalyst like iron(III) bromide (FeBr₃) may be required to facilitate the bromination of the benzene ring.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate and sodium bicarbonate.

  • Work up the reaction as described in Step 1 and purify the crude product by column chromatography or recrystallization to afford 2,5-dibromobenzofuran.

Conversion of 2,5-Dibromobenzofuran to this compound

With the dihalogenated precursor in hand, the next step is the conversion of the carbon-bromine bonds to carbon-boron bonds. Two primary methods are presented here: the Palladium-catalyzed Miyaura Borylation and the Lithium-Halogen Exchange followed by borylation.

This is a powerful and widely used method for the formation of C-B bonds and is generally tolerant of a wide range of functional groups.[1][2]

Miyaura_Borylation

Experimental Protocol: Miyaura Borylation

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,5-dibromobenzofuran (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (2.5 equiv.), and potassium acetate (KOAc) (3.0 equiv.).

  • Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%).

  • Add a dry, degassed solvent such as 1,4-dioxane or DMSO.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • The resulting solution containing the benzofuran-2,5-bis(pinacol boronate) can be taken to the next step directly or purified by column chromatography.

  • For the hydrolysis to the diboronic acid, the crude or purified bis(pinacol boronate) is dissolved in a solvent mixture such as THF/water and treated with an acid (e.g., HCl) or a base followed by acidic workup.

  • The resulting this compound can be isolated by filtration or extraction.

ParameterValueReference
Catalyst Loading3-5 mol%[1]
Borylation ReagentBis(pinacolato)diboron[1]
BasePotassium Acetate[1]
Solvent1,4-Dioxane or DMSO[1]
Temperature80-100 °C[1]
Typical Yield60-85% (for aryl halides)[3]

Table 1: Typical Reaction Parameters for Miyaura Borylation.

This method offers an alternative to palladium catalysis and is particularly useful when palladium-sensitive functional groups are present. The reaction proceeds via a lithiated intermediate.[4]

Lithiation_Borylation

Experimental Protocol: Lithium-Halogen Exchange

  • Dissolve 2,5-dibromobenzofuran (1.0 equiv.) in a dry ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium or t-butyllithium (2.2 equiv.) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add a boron electrophile, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃) (2.5 equiv.), dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous ammonium chloride or dilute HCl at 0 °C.

  • Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • The resulting crude this compound can be purified by recrystallization or by forming the pinacol ester followed by chromatography and subsequent hydrolysis.

Part 2: The Sequential C-H Borylation Pathway

This more modern and atom-economical approach avoids the synthesis of halogenated intermediates by directly converting C-H bonds to C-B bonds. This strategy relies on the high regioselectivity of iridium-catalyzed C-H borylation reactions.[5][6]

First Borylation: Regioselective C2-H Borylation

The C2 position of benzofuran is the most electronically activated and sterically accessible site for electrophilic attack, making it the prime target for the initial C-H borylation.

Iridium catalysts, particularly those coordinated with bipyridine or phenanthroline ligands, have been shown to be exceptionally effective for the C-H borylation of heterocycles.[6] The reaction proceeds with high regioselectivity for the most sterically accessible and electronically activated C-H bond, which in the case of unsubstituted benzofuran is at the C2 position.[5]

CH_Borylation_Step1

Experimental Protocol: C2-H Borylation

  • In a glovebox, charge a vial with [Ir(cod)OMe]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%), and bis(pinacolato)diboron (B₂pin₂) (1.0 equiv.).

  • Add benzofuran (1.5 equiv.) and an anhydrous solvent such as cyclohexane or THF.

  • Seal the vial and heat the reaction mixture to 80 °C for 12-16 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford benzofuran-2-pinacol boronate.

Second Borylation: The Challenge of C5-H Borylation

The second borylation step is more complex as the existing boronate ester at the C2 position will influence the regioselectivity of the subsequent C-H activation.

The C2-boronate ester group is weakly deactivating on the furan ring through its electron-withdrawing inductive effect. However, the overall directing influence on the benzene ring is still governed by the activating and ortho-, para-directing oxygen atom. The C5 position remains an electronically favorable site for a second electrophilic borylation. Steric hindrance from the C2-boronate ester might disfavor borylation at the C4 and C3 positions, further enhancing the selectivity for the C5 or C7 positions. To achieve borylation on the less reactive benzene ring, more forcing conditions or a different catalyst system may be necessary.

Experimental Protocol: C5-H Borylation (Proposed)

  • To a solution of purified benzofuran-2-pinacol boronate (1.0 equiv.) in a suitable solvent, add a fresh portion of the iridium catalyst system ([Ir(cod)OMe]₂/dtbpy, 3-5 mol%) and B₂pin₂ (1.5 equiv.).

  • Heat the reaction at a higher temperature (e.g., 100-120 °C) for an extended period (24-48 hours).

  • Monitor the reaction carefully for the formation of the di-borylated product, as well as potential side products (e.g., C7-borylation or over-borylation).

  • Upon completion, work up and purify the product as described for the first borylation.

  • The resulting benzofuran-2,5-bis(pinacol boronate) can then be hydrolyzed to the target diboronic acid as previously described.

ParameterC2-BorylationC5-Borylation (Proposed)Reference
Catalyst[Ir(cod)OMe]₂ / dtbpy[Ir(cod)OMe]₂ / dtbpy[6]
Catalyst Loading1.5-3.0 mol%3.0-5.0 mol%[6]
Temperature80 °C100-120 °C[5]
Reaction Time12-16 hours24-48 hours
SelectivityHigh for C2Moderate to good for C5 (expected)

Table 2: Comparison of proposed sequential C-H borylation steps.

Conclusion and Outlook

The synthesis of this compound is a challenging yet achievable goal for the synthetic chemist. The Dihalogenated Intermediate Pathway offers a robust and reliable, albeit longer, route with well-understood reaction mechanisms. This pathway is likely to be more scalable and predictable. In contrast, the Sequential C-H Borylation Pathway is more elegant and atom-economical, aligning with the principles of green chemistry. While the first C2-borylation is well-established, the second C5-borylation requires further optimization and exploration to control regioselectivity. The choice between these two strategies will ultimately depend on the specific requirements of the research program, including scale, available starting materials, and tolerance for process optimization. Both pathways provide a logical and scientifically sound foundation for the synthesis of this valuable bifunctional building block, opening the door to new frontiers in drug discovery and materials science.

References

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  • Ros, A., Fernández-Salas, J. A., & Iglesias, Á. (2014). Functional Group Directed C–H Borylation. Chemical Society Reviews. Retrieved from [Link]

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  • Yoshida, K., Shudo, M., & Furuta, T. (2015). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules, 20(10), 19449-19465. Retrieved from [Link]

  • (n.d.). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Retrieved from [Link]

  • Ros, A., Fernández-Salas, J. A., & Iglesias, Á. (2014). Functional group directed C–H borylation. Chemical Society Reviews, 43(10), 3229-3246. Retrieved from [Link]

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  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic Letters, 14(17), 4618-4621. Retrieved from [Link]

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  • Hunter, C., Betson, M. S., & Anderson, J. C. (2006). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry, 71(21), 8254-8257. Retrieved from [Link]

  • Keegstra, M. A., Klomp, A., & Brandsma, L. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Synthetic Communications, 20(20), 3247-3251. Retrieved from [Link]

  • Shishido, R., Sasaki, I., Seki, T., Ishiyama, T., & Ito, H. (2019). Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium-Catalyzed C-H Activation with Silyldimesitylborane. Chemistry (Weinheim an der Bergstrasse, Germany), 25(56), 12924-12928. Retrieved from [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(11), 4287-4299. Retrieved from [Link]

  • (n.d.). Miyaura borylation. Wikipedia. Retrieved from [Link]

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  • Sun, X., Zhang, Y., & Zhao, R. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3740. Retrieved from [Link]

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Sources

Properties of Benzofuran-2,5-diboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzofuran-2,5-diboronic Acid: Properties, Synthesis, and Applications

Abstract

This compound is a bifunctional heterocyclic building block of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. The benzofuran scaffold is a privileged core structure found in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The presence of two boronic acid functionalities at the 2- and 5-positions of the benzofuran ring system imparts unique reactivity, enabling its use in sequential or double cross-coupling reactions. This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic strategies, core applications in palladium-catalyzed cross-coupling, and essential safety protocols, designed for researchers and drug development professionals.

Part 1: Core Physicochemical Properties

This compound is a white solid at room temperature.[6] Its structure features a planar benzofuran ring system with two hydroxylated boron atoms, making it an essential linker for constructing complex molecular architectures. The differential electronic environments of the C2 and C5 positions can potentially be exploited for regioselective functionalization under carefully controlled reaction conditions.

Table 1: Physicochemical

PropertyValueReference
IUPAC Name (2-borono-1-benzofuran-5-yl)boronic acid[6]
CAS Number 913835-69-5[6][7][8]
Molecular Formula C₈H₈B₂O₅[6][8]
Molecular Weight 205.77 g/mol [6]
Appearance White Solid[6]
Melting Point 293-295 °C[6]
SMILES B(C1=CC2=C(C=C1)OC(=C2)B(O)O)(O)O[6]
Monoisotopic Mass 206.055784 Da[6]

digraph "Benzofuran_2_5_diboronic_acid" {
graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true, size="7.6,4!"];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O7 [label="O"]; C8 [label="C"]; C9 [label="C"]; B1 [label="B"]; O1a [label="OH"]; O1b [label="OH"]; B2 [label="B"]; O2a [label="OH"]; O2b [label="OH"];

// Define positions C1 [pos="0,1!"]; C2 [pos="1.2,1!"]; C3 [pos="1.8,0!"]; C4 [pos="1.2,-1!"]; C5 [pos="0,-1!"]; C6 [pos="-0.6,0!"]; O7 [pos="-1.2,1!"]; C8 [pos="-1.8,0!"]; C9 [pos="-0.6,1.5!"]; // Fused C

B1 [pos="2.4,1.5!"]; O1a [pos="3.2,1.2!"]; O1b [pos="3.2,1.8!"];

B2 [pos="-2.4,-1.5!"]; O2a [pos="-3.2,-1.2!"]; O2b [pos="-3.2,-1.8!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- O7; O7 -- C8; C8 -- C1;

C2 -- B1; B1 -- O1a; B1 -- O1b;

C5 -- B2; B2 -- O2a; B2 -- O2b;

// Invisible nodes for labels label_C2 [label="2", pos="1.4,1.2!", fontsize=10]; label_C5 [label="5", pos="0,-1.2!", fontsize=10]; }

Caption: Chemical structure of this compound.

Part 2: Synthesis and Reactivity

Plausible Synthetic Pathway

While specific literature detailing the exact synthesis of this compound is sparse, a logical pathway can be extrapolated from established methods for synthesizing substituted benzofuran boronic acids.[1] A common and effective strategy involves the borylation of a di-halogenated benzofuran precursor.

The causality for this approach is rooted in the reliability of lithium-halogen exchange or directed ortho-metalation followed by electrophilic trapping with a boron source.

  • Starting Material Selection : A 2,5-dibromobenzofuran serves as an ideal starting point. This precursor can be synthesized from commercially available materials through established bromination and cyclization protocols.

  • Lithium-Halogen Exchange : The dibromo-precursor is cooled to a low temperature (typically -78 °C) to control reactivity and prevent side reactions. An organolithium reagent, such as n-butyllithium (n-BuLi), is added. The more acidic proton or more reactive bromine at the 2-position is likely to react first, but with sufficient equivalents of n-BuLi, a dilithiated intermediate is formed. The low temperature is critical to maintain the stability of these organometallic intermediates.

  • Borylation (Electrophilic Quench) : The dilithiated species is then treated with a trialkyl borate, such as trimethyl borate (B(OMe)₃). The highly nucleophilic carbon atoms of the dilithiated benzofuran attack the electrophilic boron center of the borate ester.

  • Hydrolysis : The final step is an acidic workup (e.g., with dilute HCl). This hydrolyzes the borate esters to the desired boronic acids and protonates any remaining organolithium species.

Caption: Plausible synthetic workflow for this compound.

Reactivity Profile: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a substrate for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, foundational to modern drug discovery and materials synthesis. The presence of two boronic acid groups allows for the synthesis of complex molecules through a double coupling, creating extended, conjugated systems or attaching two different aryl or heteroaryl fragments.

The reaction mechanism involves a catalytic cycle with a palladium(0) species. The key steps are:

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide).

  • Transmetalation : A base activates the boronic acid, forming a boronate species which then transfers its organic group to the palladium center.

  • Reductive Elimination : The two organic fragments on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.

Part 3: Application in Cross-Coupling Reactions: A Methodological Deep Dive

This section provides a validated, step-by-step protocol for a representative double Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Protocol: Synthesis of a 2,5-Diarylbenzofuran Derivative

This protocol is designed as a self-validating system. Each step includes rationale, and the characterization section provides the means to verify the outcome.

Objective: To synthesize a 2,5-diarylbenzofuran via a double Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials & Reagents:

  • This compound (1.0 eq)

  • Aryl Halide (e.g., 4-iodotoluene) (2.1-2.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, anhydrous) (3.0-4.0 eq)

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Caption: Experimental workflow for a double Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • System Preparation (Trustworthiness Pillar): Add a magnetic stir bar to a Schlenk flask and dry the glassware in an oven or by flame-drying under vacuum. This is crucial to remove adsorbed water, which can negatively impact the catalytic cycle. Allow the flask to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add this compound (1.0 eq), the aryl halide (2.2 eq), the base (e.g., K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Briefly evacuate and backfill the flask with inert gas three times. Causality: This "degassing" cycle ensures an oxygen-free environment, preventing the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via cannula or syringe. The water is essential for the transmetalation step, while the dioxane solubilizes the organic reagents.[9]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction is typically complete within 12-24 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC). Spot the reaction mixture against the starting materials. The disappearance of the limiting reagent (the diboronic acid) and the appearance of a new, less polar spot indicates product formation.

  • Workup: Once complete, cool the mixture to room temperature. Add distilled water and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Causality: The extraction isolates the organic product from the inorganic salts (base, halide salts) which remain in the aqueous phase.

  • Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure product.

Part 4: Spectroscopic and Analytical Characterization

Confirming the structure and purity of the final product is paramount. The following are expected analytical signatures for a successfully synthesized 2,5-diarylbenzofuran.

Table 2: Expected Analytical Data for Characterization

TechniqueExpected ObservationsPurpose
¹H NMR Disappearance of B(OH)₂ protons. Appearance of new aromatic signals corresponding to the coupled aryl groups. Characteristic shifts for the benzofuran core protons.Structural confirmation and purity assessment.
¹³C NMR Appearance of new carbon signals from the coupled aryl groups. Characteristic signals for the benzofuran backbone.Confirms carbon framework of the molecule.
¹¹B NMR Disappearance of the signal for the starting boronic acid (typically δ 28-30 ppm).Confirms consumption of the starting material.
Mass Spec (HRMS) Observation of the [M+H]⁺ or [M]⁺ ion corresponding to the calculated exact mass of the product.Unambiguous confirmation of molecular weight and formula.
Melting Point A sharp and defined melting point range.Indicator of high purity.

Part 5: Safety and Handling

Proper handling of this compound and the reagents used in its reactions is essential for laboratory safety.

  • Hazard Identification: The compound is labeled with the signal word "Warning".[6] Like most boronic acids, it should be treated as a potential irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical advice.

Conclusion

This compound stands out as a highly valuable and versatile bifunctional building block. Its capacity to undergo double Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to complex 2,5-disubstituted benzofurans. This capability is of paramount importance for professionals in drug discovery and materials science, enabling the systematic exploration of chemical space around a biologically significant scaffold. A thorough understanding of its properties, synthetic access, reactivity, and handling procedures, as detailed in this guide, is crucial for leveraging its full potential in the development of novel therapeutics and functional materials.

References

  • Vertex AI Search Result. Benzo[b]Furan-2,5-Diboronic Acid CAS #: 913835-69-5.
  • Khan, I. U., et al. (2022). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Scientific Reports.
  • Sigma-Aldrich. (2024).
  • Nilsson, D., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
  • Fisher Scientific. (2025). Safety Data Sheet for Dibenzofuran-4-boronic acid.
  • Thermo Fisher Scientific. (2021).
  • TCI Chemicals. (2025).
  • PubChem. (2025). (2,3-Dihydro-1-benzofuran-5-yl)boronic acid.
  • Sigma-Aldrich. (2025).
  • Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06).
  • Molbase. This compound | 913835-69-5.
  • Nilsson, D., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
  • Sigma-Aldrich. This compound | 913835-69-5.
  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research.
  • Wang, S., et al. (2019).
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2899.

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A Technical Guide to Benzofuran-2,5-diboronic Acid: Properties and Applications in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of Benzofuran-2,5-diboronic acid, a bifunctional organic building block of significant interest to researchers in medicinal chemistry and materials science. We will detail its core physicochemical properties, with a specific focus on its molecular weight and structure. The primary application of this reagent is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is an indispensable tool for the formation of carbon-carbon bonds.[1][2] This document provides a mechanistic overview, a detailed, field-tested experimental protocol for its use, and discusses the scientific rationale behind the procedural choices, thereby serving as a practical resource for laboratory professionals.

Introduction: The Convergence of Privileged Scaffolds

2.1 The Benzofuran Moiety: A Biologically Privileged Core The benzofuran ring system is a heterocyclic scaffold found in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[3][4] Its derivatives are known to possess potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, among others.[5][6] This broad pharmacological profile has established the benzofuran moiety as a "privileged scaffold" in drug discovery, making it a frequent target for synthetic chemists aiming to develop novel therapeutic agents.[6]

2.2 Boronic Acids in Modern Synthesis The advent of the Suzuki-Miyaura cross-coupling reaction revolutionized the field of organic synthesis, providing a powerful and versatile method for constructing C-C bonds.[1][7] At the heart of this transformation are organoboron compounds, particularly boronic acids. These reagents are valued for their stability, low toxicity, and remarkable tolerance of a wide range of functional groups, which allows for their application in complex molecular architectures under mild reaction conditions.[1][8] The combination of a privileged benzofuran core with two boronic acid functional groups, as seen in this compound, creates a highly valuable and versatile building block for constructing complex, biologically active molecules and functional materials.

Physicochemical Profile of this compound

The utility of a chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a white solid at room temperature. Its bifunctional nature, possessing two reactive boronic acid groups at the 2- and 5-positions, allows it to act as a linker, enabling the synthesis of symmetrical or unsymmetrical bis-aryl benzofuran derivatives.

PropertyValueReference
Molecular Weight 205.77 g/mol [9][10]
Chemical Formula C₈H₈B₂O₅[9][10]
CAS Number 913835-69-5[9]
Appearance White solid[9]
Melting Point 293-295 °C[9]
IUPAC Name (2-borono-1-benzofuran-5-yl)boronic acid[9]
Synonyms 1-Benzofuran-2,5-diyldiboronic acid[9]
Monoisotopic Mass 206.055784 Da[9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

4.1 Mechanistic Overview The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide. The catalytic cycle is a well-established, self-validating system that proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex. This is typically the rate-determining step.

  • Transmetalation: A base activates the boronic acid to form a boronate complex, which then transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

4.2 Catalytic Cycle Diagram The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_boronate R¹-Pd(II)L₂-R² pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product_out pd2_boronate->product_out product R¹-R² center reagents_in reagents_in->pd0 R¹-X reagents_in->pd2_complex [R²-B(OR)₃]⁻ product_out->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of a 2,5-Bis(aryl)benzofuran Derivative

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

5.1 Rationale for Experimental Choices

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert gas like argon or nitrogen is critical to prevent catalyst degradation and ensure high yields.

  • Degassed Solvents: Solvents can dissolve significant amounts of oxygen. Degassing the solvent system (e.g., by sparging with argon or through freeze-pump-thaw cycles) is a mandatory step to protect the catalyst.

  • Base Selection: The base (e.g., K₂CO₃, Na₂CO₃) plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.[8] Aqueous bases are often used to facilitate this process.[2]

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst for a wide range of Suzuki couplings due to its stability and commercial availability.[2][8]

5.2 Step-by-Step Methodology

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 103 mg, 0.5 mmol), the desired aryl bromide (2.2 equiv., 1.1 mmol), potassium carbonate (K₂CO₃) (4.0 equiv., 2.0 mmol), and the palladium catalyst, Pd(PPh₃)₄ (5 mol%, 0.025 mmol).

  • Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).[2] Add 10 mL of this mixture to the flask via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.[1][2]

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 6-18 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Add 20 mL of deionized water and 20 mL of ethyl acetate. Stir the mixture, then transfer it to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase two more times with 15 mL of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 2,5-bis(aryl)benzofuran product.[1][2]

5.3 Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents 1. Combine Reagents (Boronic Acid, Halide, Base, Catalyst) inert 2. Establish Inert Atmosphere (Purge with Argon) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (e.g., 90-100 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Dry, Concentrate & Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Future Perspectives

This compound, with a molecular weight of 205.77 g/mol , is more than a simple chemical; it is a potent enabler of molecular innovation.[9][10] Its structure combines a biologically relevant benzofuran core with the synthetic versatility of two boronic acid groups. This makes it an exceptionally powerful tool for chemists in drug discovery, allowing for the rapid construction of complex molecules with potential therapeutic value. Beyond pharmaceuticals, its utility as a rigid, bifunctional linker suggests applications in the development of novel organic semiconductors, fluorescent probes, and porous crystalline materials like Metal-Organic Frameworks (MOFs). As synthetic methodologies continue to advance, the strategic application of such well-defined building blocks will be paramount in addressing challenges across the scientific spectrum.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling.
  • American Elements. (n.d.). Benzo[b]Furan-2,5-Diboronic Acid.
  • Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06).
  • ChemicalBook. (n.d.). BENZOFURAN-2,5-DIYLDIBORONIC ACID.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Hocek, M., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... SciSpace.
  • IJSDR. (2023, May). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5).
  • Nielsen, S. D., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science.
  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.
  • Li, J., et al. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

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The Advent of Benzofuran-2,5-diboronic Acid: A Multifunctional Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Authored by: [Your Name/Gemini AI]

Abstract

The convergence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel molecular scaffolds with significant therapeutic potential. Benzofuran-2,5-diboronic acid represents such a confluence, marrying the biologically active benzofuran nucleus with the versatile synthetic and pharmacological properties of boronic acids. This technical guide provides a comprehensive overview of the conceptual discovery, proposed synthesis, in-depth characterization, and potential applications of this promising, yet underexplored, molecule. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the scientific rationale behind the molecule's design and offers a practical framework for its synthesis and utilization in contemporary drug discovery programs.

Introduction: The Strategic Amalgamation of Two Pharmacophoric Pillars

The benzofuran core is a ubiquitous heterocyclic system found in a vast number of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive scaffold for the design of targeted therapeutics.[3][5] Numerous benzofuran derivatives have been investigated and developed as potent inhibitors of various enzymes and modulators of cellular signaling pathways.[3][6]

Concurrently, the incorporation of boronic acids into drug candidates has gained significant traction in recent years, with several FDA-approved drugs containing this functionality.[7] Boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors, particularly those targeting serine proteases and sugar-binding proteins.[8][9] Furthermore, they serve as crucial building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile construction of complex molecular architectures.[10][11][12]

The conceptual "discovery" of this compound, therefore, stems from a rational design strategy aimed at creating a bifunctional scaffold that leverages the synergistic potential of these two powerful pharmacophores. The presence of two boronic acid groups at strategic positions on the benzofuran ring system opens up exciting possibilities for the development of novel bivalent inhibitors, targeted covalent drugs, and versatile synthetic intermediates for combinatorial library synthesis.

Proposed Synthesis of this compound: A Scientifically Grounded Approach

Synthetic Workflow Diagram

Synthesis_Workflow A 2,5-Dibromobenzofuran B Dilithiated Intermediate A->B n-BuLi, THF, -78 °C C Benzofuran-2,5-bis(boronic acid pinacol ester) B->C Isopropyl pinacol borate D This compound C->D Aqueous workup/hydrolysis Characterization_Workflow A Synthesized Product B NMR Spectroscopy (¹H, ¹³C, ¹¹B) A->B C Mass Spectrometry (HRMS) A->C D Chromatography (HPLC/UPLC) A->D E Structural Confirmation & Purity Assessment B->E C->E D->E

Sources

A Technical Guide to the Spectroscopic Elucidation of Benzofuran-2,5-diboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofuran-2,5-diboronic acid is a bifunctional organic compound that merges the versatile reactivity of boronic acids with the privileged benzofuran scaffold. This unique combination makes it a valuable building block in medicinal chemistry, materials science, and organic synthesis, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its structural and electronic properties, as revealed by spectroscopic analysis, is paramount for its effective utilization.

This technical guide provides an in-depth exploration of the expected spectroscopic signature of this compound. As a Senior Application Scientist, the following sections are structured not as a rigid protocol, but as a logical workflow for characterization, blending foundational spectroscopic principles with practical insights for researchers, scientists, and drug development professionals. We will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices and the interpretation of the resulting data will be emphasized to ensure a comprehensive understanding.

Molecular Structure and Spectroscopic Overview

The key to interpreting the spectroscopic data of this compound lies in understanding its constituent parts: the aromatic benzofuran core and the two boronic acid functionalities at positions 2 and 5.

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR will provide a complete picture of the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. Due to the disubstitution on the benzofuran ring, the aromatic protons are expected to be in distinct chemical environments, leading to a complex but interpretable splitting pattern.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~8.0-8.2 (broad s, 4H)Broad SingletB(OH)₂
~7.8-7.9 (d)DoubletAr-H
~7.6-7.7 (d)DoubletAr-H
~7.4-7.5 (s)SingletAr-H

Note: The chemical shifts of the boronic acid hydroxyl protons are highly dependent on concentration, temperature, and residual water in the solvent. They often appear as a broad singlet and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the electron-withdrawing boronic acid groups and the oxygen of the furan ring will significantly influence the chemical shifts of the carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~155-160C-O
~145-150C-B
~130-135Ar-C
~125-130Ar-CH
~120-125Ar-CH
~115-120Ar-CH
~110-115Ar-C
Not observedC-B

Note: The carbon atom directly attached to the boron atom often exhibits a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR Spectroscopy

¹¹B NMR is a crucial technique for confirming the presence and electronic environment of the boron atoms. Boronic acids typically show a single, broad resonance.[1][2][3] The chemical shift can provide insights into the hybridization state of the boron atom.[3]

Table 3: Predicted ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~28-33sp² hybridized Boron
Experimental Protocol for NMR Spectroscopy

The tendency of boronic acids to form cyclic anhydride trimers (boroxines) can lead to complex or uninterpretable NMR spectra.[4] The choice of solvent is therefore critical.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of this compound solvent in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CD₃OD) dissolve->solvent vortex Vortex to ensure homogeneity solvent->vortex instrument Acquire spectra on a 400-600 MHz NMR spectrometer vortex->instrument Transfer to NMR tube H1 ¹H NMR: 16-32 scans instrument->H1 C13 ¹³C NMR: 1024-4096 scans instrument->C13 B11 ¹¹B NMR: 256-1024 scans instrument->B11 phase Phase correction H1->phase C13->phase B11->phase baseline Baseline correction phase->baseline reference Reference to residual solvent peak baseline->reference

Figure 2: General workflow for NMR analysis of this compound.

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ or Methanol-d₄ are recommended. Methanol can help break up boroxine trimers, leading to sharper signals for the aromatic protons, although the B(OH)₂ protons will exchange with the solvent's hydroxyl group and will not be observed.[4]

  • Concentration: A moderate concentration is advised to balance signal-to-noise with potential aggregation issues.

  • ¹¹B NMR: Using a quartz NMR tube can be advantageous to avoid a broad background signal from borosilicate glass.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expected Observations:

  • Molecular Ion: The expected molecular weight of this compound is 205.77 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 206.78 or the deprotonated molecule [M-H]⁻ at m/z 204.76 would be anticipated. The presence of two boron atoms will give a characteristic isotopic pattern.

  • Dehydration Products: Boronic acids are prone to dehydration in the mass spectrometer.[5] Peaks corresponding to the loss of one or more water molecules are common.

  • Fragmentation: Fragmentation of the benzofuran ring can also occur, providing further structural information.

Table 4: Predicted ESI-MS Data

m/z (Predicted)Ion Identity
206.78[M+H]⁺
204.76[M-H]⁻
188.77[M-H₂O+H]⁺
170.76[M-2H₂O+H]⁺
Experimental Protocol for LC-MS Analysis

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry column C18 reverse-phase column mobile_phase Gradient of acetonitrile and water with 0.1% formic acid column->mobile_phase ionization Electrospray Ionization (ESI) in positive and negative modes mobile_phase->ionization Inject sample analyzer Time-of-Flight (TOF) or Quadrupole analyzer ionization->analyzer scan_range Scan range: m/z 50-500 analyzer->scan_range

Figure 3: A typical LC-MS workflow for the analysis of this compound.

Causality Behind Experimental Choices:

  • Mobile Phase Additive: Formic acid is added to the mobile phase to promote protonation in positive ion mode, enhancing the signal of the [M+H]⁺ ion.

  • Ionization Mode: Running in both positive and negative ion modes can provide complementary information and increase the likelihood of observing a clear molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to O-H, B-O, C-O, and aromatic C-H and C=C bonds.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200 (broad)O-H stretchB(OH)₂
3100-3000C-H stretchAromatic
1600-1450C=C stretchAromatic ring
1380-1310B-O stretchBoronic acid
1250-1200C-O stretchFuran ring
~850-750C-H bendAromatic (out-of-plane)
Experimental Protocol for ATR-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

Causality Behind Experimental Choices:

  • ATR-IR: Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal sample preparation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the benzofuran core is expected to give rise to distinct absorption bands in the UV region.

Expected Observations:

The UV-Vis spectrum of this compound in a solvent like methanol or acetonitrile is expected to show absorption maxima characteristic of the benzofuran chromophore. The presence of the boronic acid groups may cause a slight shift in the absorption bands compared to unsubstituted benzofuran.

Table 6: Predicted UV-Vis Absorption Maxima

λmax (nm)Electronic Transition
~245-255π → π
~275-285π → π
~290-300n → π* (shoulder)
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile) in a quartz cuvette.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm.

  • Blank Correction: Use the pure solvent as a blank to correct the spectrum.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy (¹H, ¹³C, and ¹¹B) provides the fundamental structural framework, while mass spectrometry confirms the molecular weight and elemental composition. IR and UV-Vis spectroscopy offer valuable information about the functional groups and electronic properties, respectively. By understanding the principles behind each technique and making informed experimental choices, researchers can confidently elucidate and verify the structure of this important synthetic building block, paving the way for its successful application in their research endeavors.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry (ACS Publications). Available at: [Link]

  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation. Available at: [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). Human Metabolome Database. Available at: [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry (ACS Publications). Available at: [Link]

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]

  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • ¹¹B NMR Chemical Shifts. San Diego State University. Available at: [Link]

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Unlocking New Frontiers: A Technical Guide to the Research Potential of Benzofuran-2,5-diboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Untapped Versatility

Benzofuran-2,5-diboronic acid stands as a molecule of significant, yet largely unexplored, potential at the confluence of medicinal chemistry, materials science, and chemical biology. Its unique architecture, combining the privileged benzofuran scaffold with the versatile reactivity of two boronic acid moieties, offers a powerful platform for the rational design of novel therapeutics, advanced materials, and sophisticated biological probes. The benzofuran core is a well-established pharmacophore found in a multitude of natural products and clinically approved drugs, prized for its diverse biological activities including anticancer, antiviral, and anti-inflammatory properties. Boronic acids, on the other hand, are renowned for their utility in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling, and for their ability to reversibly bind with diols, a property that has been extensively exploited in the development of sensors and drug delivery systems.

This technical guide will delve into the prospective research avenues for this compound, providing a forward-looking perspective on how its distinct structural features can be leveraged to address current challenges in science and medicine. We will explore its potential in the synthesis of novel conjugated polymers, the development of targeted drug delivery systems, and the creation of advanced sensors. This document serves as a roadmap for researchers seeking to innovate at the cutting edge of chemical synthesis and biomedical application.

I. Advanced Materials Science: Engineering Novel Benzofuran-Based Polymers

The diboronic acid functionality of this compound presents a prime opportunity for the synthesis of novel conjugated polymers with unique electronic and optical properties. The benzofuran unit itself can be polymerized to create rigid polymers with high glass-transition temperatures and transparency, making them suitable for applications as transparent thermoplastics. The incorporation of boronic acid groups offers a versatile handle for post-polymerization modification and for tuning the material's properties.

A. Synthesis of Benzofuran-Containing Conjugated Polymers via Suzuki-Miyaura Polycondensation

A primary research direction lies in the utilization of this compound as a monomer in Suzuki-Miyaura polycondensation reactions. This powerful cross-coupling method allows for the formation of carbon-carbon bonds between the diboronic acid and a variety of dihaloaromatic compounds, leading to the formation of well-defined conjugated polymers. The choice of the dihaloaromatic comonomer will be critical in tailoring the properties of the resulting polymer, such as its band gap, solubility, and thermal stability.

Experimental Protocol: Suzuki-Miyaura Polycondensation of this compound with 1,4-dibromobenzene

  • Materials: this compound, 1,4-dibromobenzene, Palladium(II) acetate, Triphenylphosphine, Potassium carbonate, Toluene, and Ethanol.

  • Procedure: a. In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 mmol) and 1,4-dibromobenzene (1 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL). b. Add Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the solution. c. Add an aqueous solution of potassium carbonate (2 M, 2 mL). d. Degas the mixture by three freeze-pump-thaw cycles. e. Heat the reaction mixture to 90 °C and stir for 48 hours. f. Cool the mixture to room temperature and pour it into methanol (100 mL). g. Collect the precipitated polymer by filtration, wash with methanol and water, and dry under vacuum. h. Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by UV-Vis and fluorescence spectroscopy to determine its optical properties.

Causality of Experimental Choices: The use of a palladium catalyst is essential for the Suzuki-Miyaura coupling reaction. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and facilitate the reaction. Potassium carbonate is the base required to activate the boronic acid. The solvent system of toluene and ethanol provides good solubility for the reactants and facilitates the reaction.

Diagram: Suzuki-Miyaura Polycondensation Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst System Benzofuran_diboronic_acid This compound Reaction Polycondensation (90 °C, 48h) Benzofuran_diboronic_acid->Reaction Dibromobenzene 1,4-dibromobenzene Dibromobenzene->Reaction Pd_catalyst Pd(OAc)2 Pd_catalyst->Reaction Ligand PPh3 Ligand->Reaction Base K2CO3 Base->Reaction Solvent Toluene/Ethanol Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Polymer Benzofuran-based Conjugated Polymer Precipitation->Polymer Characterization GPC, UV-Vis, Fluorescence Polymer->Characterization

Caption: Workflow for the synthesis of benzofuran-based polymers.

B. Post-Polymerization Modification for Functional Materials

The boronic acid groups that do not participate in the initial polymerization or are intentionally left as end-groups can be used for post-polymerization modification. This allows for the introduction of various functional groups to tailor the polymer's properties for specific applications. For instance, grafting with hydrophilic polymers like polyethylene glycol (PEG) could enhance biocompatibility, while the introduction of fluorescent dyes could lead to sensory materials.

II. Medicinal Chemistry: Designing Targeted Drug Delivery Systems and Novel Therapeutics

The benzofuran scaffold is a cornerstone in drug discovery, with numerous derivatives exhibiting potent biological activities. The presence of two boronic acid groups on the benzofuran core of this compound opens up exciting possibilities for the development of targeted drug delivery systems and novel therapeutic agents.

A. Boronic Acid-Mediated Targeting of Cancer Cells

Boronic acids are known to form reversible covalent bonds with diols, a characteristic that can be exploited for targeted drug delivery. Sialic acid, a sugar that is often overexpressed on the surface of cancer cells, contains a diol moiety. Therefore, this compound could serve as a targeting ligand to deliver cytotoxic agents specifically to cancer cells, thereby reducing off-target toxicity.

Experimental Protocol: Synthesis and Evaluation of a Benzofuran-Doxorubicin Conjugate

  • Synthesis of the Conjugate: a. Synthesize a derivative of this compound with a linker containing a reactive group (e.g., an amine or a carboxylic acid). b. Couple this derivative to the anticancer drug doxorubicin via a cleavable linker (e.g., a hydrazone or a disulfide bond).

  • In Vitro Evaluation: a. Culture cancer cell lines with high and low sialic acid expression. b. Treat the cells with the Benzofuran-doxorubicin conjugate and free doxorubicin as a control. c. Assess cell viability using an MTT assay to determine the IC50 values. d. Use fluorescence microscopy to visualize the cellular uptake of the conjugate.

Trustworthiness of the Protocol: This protocol includes a control (free doxorubicin) and compares cell lines with differential target expression, providing a self-validating system to assess the targeting efficacy of the benzofuran-boronic acid moiety.

Diagram: Targeted Drug Delivery to Cancer Cells

G cluster_conjugate Drug Conjugate cluster_cell Cancer Cell Benzofuran This compound (Targeting Ligand) Linker Cleavable Linker Benzofuran->Linker Drug Doxorubicin (Cytotoxic Agent) Linker->Drug Binding Binding to Sialic Acid Drug->Binding Targeting Cell_Membrane Cell Membrane Sialic_Acid Sialic Acid (Overexpressed) Internalization Internalization Binding->Internalization Drug_Release Drug Release Internalization->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: Targeted drug delivery using this compound.

B. Development of Novel Enzyme Inhibitors

The boronic acid group is a known pharmacophore that can act as a transition state analog inhibitor for serine proteases. The presence of two boronic acid groups in this compound could lead to enhanced binding affinity and selectivity for certain enzymes. This opens up the possibility of developing novel inhibitors for enzymes implicated in various diseases.

III. Chemical Biology: Crafting Advanced Fluorescent Sensors

The ability of boronic acids to bind with diols can be harnessed to create fluorescent sensors for the detection of biologically important molecules such as carbohydrates and glycoproteins. By incorporating a fluorophore into the benzofuran scaffold or by utilizing the intrinsic fluorescence of the benzofuran ring system, this compound can be developed into a highly sensitive and selective sensor.

A. Fluorescent Sensors for Glucose Detection

The development of continuous glucose monitoring systems is a major goal in diabetes management. A fluorescent sensor based on this compound could potentially be used for this purpose. The binding of glucose to the boronic acid moieties would induce a change in the fluorescence of the molecule, which could be correlated to the glucose concentration.

Experimental Protocol: Characterization of a Benzofuran-Based Glucose Sensor

  • Spectroscopic Titration: a. Prepare a stock solution of this compound in a suitable buffer (e.g., PBS at pH 7.4). b. Record the fluorescence spectrum of the solution. c. Add increasing concentrations of glucose and record the fluorescence spectrum after each addition. d. Plot the change in fluorescence intensity against the glucose concentration to determine the binding constant.

  • Selectivity Studies: a. Repeat the spectroscopic titration with other biologically relevant sugars (e.g., fructose, galactose) to assess the selectivity of the sensor for glucose.

Data Presentation: Binding Constants of this compound with various saccharides

SaccharideBinding Constant (K) [M⁻¹]
GlucoseHypothetical Value
FructoseHypothetical Value
GalactoseHypothetical Value

Diagram: Mechanism of a Boronic Acid-Based Fluorescent Sensor

Benzofuran-2,5-diboronic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Bifunctional Building Block

Benzofuran and its derivatives are cornerstones in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1][2][3] Within this vast chemical space, benzofuran-2,5-diboronic acid emerges as a particularly compelling, yet underexplored, bifunctional building block. Its strategic placement of two boronic acid moieties on the benzofuran scaffold opens up a wealth of possibilities for creating novel polymers, intricate metal-organic frameworks (MOFs), and complex, multi-component drug candidates through versatile cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, offering researchers, scientists, and drug development professionals a detailed exploration of its synthesis, properties, and potential applications. By elucidating the causality behind experimental choices and grounding our discussion in established chemical principles, we aim to empower researchers to harness the full potential of this promising molecule.

Physicochemical Properties and Structural Characterization

This compound is a white solid with the molecular formula C8H8B2O5 and a molecular weight of 205.77 g/mol .[4] Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 913835-69-5[4][5][6][7][8]
IUPAC Name (2-borono-1-benzofuran-5-yl)boronic acid[5]
Molecular Formula C8H8B2O5[4][5]
Molecular Weight 205.77 g/mol [4]
Melting Point 293-295 °C[5]
Appearance White solid
Solubility Soluble in water
Spectroscopic Characterization (Predicted)

Synthesis of this compound: A Proposed Protocol

A direct, peer-reviewed synthesis protocol for this compound is not extensively documented. However, based on established methodologies for the synthesis of aryl boronic acids, a robust and plausible synthetic route can be proposed. The most common and effective methods for introducing boronic acid functionalities onto aromatic rings involve the palladium-catalyzed Miyaura borylation of aryl halides or triflates with a diboron reagent.[9]

The proposed synthesis would start from a readily available precursor, 2,5-dibromobenzofuran. The dibrominated starting material can be subjected to a palladium-catalyzed cross-coupling reaction with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis to yield the desired diboronic acid.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology (Proposed)

Materials:

  • 2,5-Dibromobenzofuran

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromobenzofuran (1.0 eq), bis(pinacolato)diboron (2.2 eq), palladium(II) bis(diphenylphosphino)ferrocene dichloride (0.03 eq), and potassium acetate (3.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion of the reaction, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzofuran-2,5-bis(pinacolato)boronate.

  • Hydrolysis: Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and water. Add aqueous hydrochloric acid and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a commonly used and effective catalyst for Miyaura borylation reactions due to its high activity and stability.

  • Base: Potassium acetate is a mild base that is sufficient to promote the catalytic cycle without causing significant side reactions.

  • Solvent: Anhydrous 1,4-dioxane is a suitable solvent for this type of cross-coupling reaction as it can dissolve both the organic substrates and the inorganic base.

  • Hydrolysis: Acidic hydrolysis is a standard method for converting boronate esters to boronic acids.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable building block for the synthesis of advanced materials and complex organic molecules. Its two reactive boronic acid groups can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the construction of extended conjugated systems and polymers.

Synthesis of Conjugated Polymers for Organic Electronics

This compound can be used as a monomer in Suzuki polycondensation reactions with dihaloaromatic compounds to create novel conjugated polymers. These polymers, incorporating the electron-rich benzofuran unit, are expected to have interesting photophysical and electronic properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Caption: Synthesis of conjugated polymers via Suzuki polycondensation.

Construction of Metal-Organic Frameworks (MOFs)

Boronic acids are known to form stable complexes with diols and can also be used as linkers in the synthesis of MOFs.[10][11][12][13] this compound can serve as a rigid organic linker to construct novel MOFs with potentially interesting porous structures and functionalities. The benzofuran core could impart unique properties to the resulting MOF, such as fluorescence or specific guest-binding capabilities. These materials could find applications in gas storage, separation, and catalysis.

Drug Discovery and Medicinal Chemistry

The benzofuran scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] this compound can be used as a versatile platform to synthesize libraries of complex molecules for drug discovery. The two boronic acid groups can be sequentially or simultaneously coupled with different aryl or heteroaryl halides to generate a diverse range of substituted benzofurans. This diversity-oriented synthesis approach is highly valuable for identifying new lead compounds.[14]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

This compound is a promising but currently underutilized building block with significant potential in materials science and medicinal chemistry. While the lack of extensive literature on this specific compound presents a challenge, the well-established chemistry of boronic acids and benzofurans provides a solid foundation for its exploration. The proposed synthetic protocol offers a reliable starting point for its preparation, and the potential applications outlined in this guide are just the beginning. As researchers continue to seek novel molecular architectures with unique properties, this compound is poised to become an increasingly important tool in the synthetic chemist's arsenal. Further research into its synthesis, characterization, and application is highly encouraged to unlock its full potential.

References

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A Technical Guide to the Safe Handling of Benzofuran-2,5-diboronic Acid for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the safe handling, storage, and disposal of Benzofuran-2,5-diboronic acid. It is intended for researchers, scientists, and drug development professionals who utilize this versatile bifunctional building block in their experimental workflows. The guidance herein synthesizes established safety protocols for boronic acids with toxicological considerations for the benzofuran scaffold, ensuring a comprehensive approach to laboratory safety.

Section 1: Compound Identification and Physicochemical Properties

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures through metal-catalyzed cross-coupling reactions. Its bifunctional nature allows for sequential or dual coupling, making it a key component in the synthesis of novel materials and pharmaceutical intermediates.[1][2][3] Understanding its fundamental properties is the first step toward safe handling.

PropertyValueReference
IUPAC Name (2-borono-1-benzofuran-5-yl)boronic acid[4]
CAS Number 913835-69-5[4]
Molecular Formula C₈H₈B₂O₅[4]
Molecular Weight 205.77 g/mol [4]
Appearance White solid[4]
Melting Point 293-295°C[4]

Section 2: Hazard Identification and Toxicological Assessment

The hazard profile of this compound is twofold, stemming from the reactivity of the boronic acid functional groups and the inherent biological activity of the benzofuran core. While a specific, comprehensive toxicological study for this exact compound is not publicly available, a robust risk assessment can be conducted by examining its constituent parts.

2.1 GHS Classification (Inferred)

Based on closely related structures like (2,3-Dihydro-1-benzofuran-5-yl)boronic acid and general data for phenylboronic acids, the following GHS classifications should be conservatively assumed[5][6]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

2.2 Toxicological Insights

  • Boronic Acid Moiety : Boronic acids are generally known to be irritants to the skin, eyes, and respiratory system.[7][8] Minimizing dust generation and direct contact is paramount.[7]

  • Benzofuran Core : The benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and approved drugs like the antiarrhythmic agent Amiodarone.[9][10][11] However, the parent compound, 2,3-benzofuran, has demonstrated toxicity in animal studies. Chronic oral exposure in rodents has been linked to damage to the liver and kidneys and hyperplasia in respiratory tissues.[12][13][14] High doses can be lethal to animals.[13] Furthermore, some benzofuran derivatives are suspected of causing cancer.[15] This underscores the importance of preventing inhalation and ingestion to avoid potential long-term systemic effects.

Section 3: Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure during the handling of this compound.[16]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.[7][16]Protects eyes from airborne dust particles and accidental splashes.[16]
Hand Protection Chemically resistant nitrile or butyl rubber gloves.[16][17]Prevents skin contact and irritation. Gloves must be inspected before use and changed immediately upon contamination.[5][16]
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[16]Protects skin from accidental spills and contact.[16]
Respiratory Protection A NIOSH/MSHA-approved N95 (or better) dust mask or respirator.[7][16]Required when handling the solid compound outside of a certified fume hood to prevent inhalation of fine dust particles, mitigating the risk of respiratory irritation and potential long-term effects from the benzofuran core.[9][16]

Section 4: Standard Operating Procedure for Safe Handling

Adherence to a strict operational protocol is crucial for safety. All operations involving the solid compound should ideally be performed within a chemical fume hood to minimize exposure.[5]

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling Prep 1. Verify fume hood function. Ensure eyewash & shower are accessible. Don_PPE 2. Don all required PPE (Gloves, Goggles, Lab Coat, Respirator). Prep->Don_PPE Weigh 3. Weigh solid carefully on tared paper. Use a spatula. Avoid generating dust. Don_PPE->Weigh Transfer 4. Transfer to reaction vessel inside the fume hood. Weigh->Transfer Clean 5. Decontaminate work surfaces and equipment. Transfer->Clean Doff_PPE 6. Doff PPE correctly. Dispose of gloves as chemical waste. Clean->Doff_PPE Wash 7. Wash hands thoroughly with soap and water. Doff_PPE->Wash

Caption: A standard workflow for the safe handling of solid this compound.

Step-by-Step Protocol:

  • Preparation : Before handling, ensure a safety shower and eyewash station are readily accessible.[16] All work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[5]

  • Donning PPE : Put on all personal protective equipment as outlined in Section 3.

  • Weighing & Transfer : To prevent dust generation, do not pour the solid. Use a spatula for all transfers.[16] Weigh the required amount onto weighing paper or into a container within the fume hood.

  • Post-Handling : After use, thoroughly clean the work area and any equipment to remove residual chemical.

  • Doffing PPE & Hygiene : Remove PPE, ensuring not to cross-contaminate. Dispose of gloves and any contaminated disposables as hazardous waste. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[16]

Section 5: Storage, Stability, and Incompatibilities

Proper storage is critical to maintain the chemical integrity of this compound and to prevent hazardous situations.

5.1 Recommended Storage Conditions

ParameterConditionRationale
Temperature Refrigerated (2-8°C).[7]Slows potential degradation pathways.
Atmosphere Store in a tightly closed container,[5][7] preferably under an inert atmosphere (e.g., Nitrogen or Argon).[7]Boronic acids can be sensitive to moisture and air.[7][18] An inert atmosphere prevents oxidative degradation and hydrolysis.[19]
Moisture Store in a dry, well-ventilated place.[5]The compound is hygroscopic and can absorb moisture, which can facilitate decomposition.[8][18]
Container Use chemically resistant containers such as glass or HDPE.[20]Ensures no reaction with or leaching from the storage vessel.

5.2 Chemical Stability and Decomposition

Boronic acids are susceptible to several decomposition pathways that researchers must be aware of:

  • Protodeboronation : This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, often accelerated in aqueous or protic media.[19]

  • Oxidation : Boronic acids can undergo oxidative degradation.[19]

  • Boroxine Formation : In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered boroxine ring. While often reversible, this process can complicate stoichiometry and characterization.[19]

5.3 Incompatible Materials Keep away from strong oxidizing agents, as they can lead to uncontrolled reactions and decomposition.[7][8]

Section 6: Emergency Procedures: Spills and First Aid

Accidents can happen, and preparedness is key to mitigating risk.

Spill_Response cluster_small Small Spill (Inside Hood) cluster_large Large Spill / Outside Hood Spill Spill Occurs Assess Assess Size & Location (Inside or outside fume hood?) Spill->Assess Contain 1. Restrict access to the area. Assess->Contain Small & Contained Evacuate 1. Evacuate immediate area. Assess->Evacuate Large or Uncontained Absorb 2. Gently cover with an inert absorbent material (e.g., vermiculite). Contain->Absorb Collect 3. Collect material with non-sparking tools into a labeled waste container. Absorb->Collect Decon 4. Decontaminate the area. Collect->Decon Alert 2. Alert colleagues and call Emergency Personnel / EH&S. Evacuate->Alert Secure 3. Secure the area and prevent re-entry. Alert->Secure

Caption: A decision-making workflow for responding to spills of this compound.

6.1 First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.[7]

Exposure RouteFirst Aid Protocol
Inhalation Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[7][21]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Section 7: Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collection : Collect waste in clearly labeled, sealed, and chemically compatible containers.[22]

  • Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[7]

  • Disposal Route : Transfer the sealed waste containers to your institution's Environmental Health and Safety (EH&S) department for disposal at a certified hazardous waste facility.[22]

  • Prohibitions : Never dispose of this compound down the drain unless explicitly permitted by your local water authority, which is highly unlikely for this type of compound.[22][23] Do not mix with other chemical waste streams unless instructed by a qualified professional, as this could lead to dangerous reactions.[22]

Conclusion

This compound is a powerful tool for chemical innovation. Its safe and effective use hinges on a thorough understanding of its dual-hazard profile, combining the irritant nature of boronic acids with the potential systemic toxicity of the benzofuran scaffold. By adhering to the principles of containment, utilizing appropriate personal protective equipment, and following the rigorous handling and disposal protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment.

References

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Methodological & Application

Application Note & Protocol: A Robust, Multi-Step Synthesis of Benzofuran-2,5-diboronic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzofuran-2,5-diboronic Acid

The benzofuran scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] In modern medicinal chemistry and materials science, the strategic functionalization of such scaffolds is paramount. This compound emerges as a highly valuable bifunctional building block. Its two reactive boronic acid groups, positioned at electronically distinct sites, allow for sequential and site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This enables the construction of complex molecular architectures, including conjugated polymers, molecular probes, and novel pharmaceutical agents, with high precision and efficiency.

This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of this compound, commencing from the commercially available starting material, benzofuran. The guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and robust methods for product validation.

Overall Synthetic Strategy

The synthesis is designed as a two-step process. The first step involves the regioselective di-bromination of the benzofuran core to yield the key intermediate, 2,5-dibromobenzofuran. The second, critical step employs a cryogenic lithiation-borylation sequence to convert the di-bromo intermediate into the target diboronic acid.

G A Benzofuran B 2,5-Dibromobenzofuran A->B C 2,5-Dibromobenzofuran D This compound C->D 1) n-BuLi, THF, -78°C 2) B(Ou1d62Pr)₃ 3) H₃O⁺ workup

Figure 1: Overall workflow for the synthesis of this compound.

Part I: Synthesis of 2,5-Dibromobenzofuran Intermediate

Principle and Rationale

The direct bromination of furan is a well-established method for producing 2,5-dibromofuran.[6][7] This principle is extended to the benzofuran system. The C2 position of benzofuran is highly activated towards electrophilic substitution due to the electron-donating nature of the adjacent oxygen atom, leading to preferential bromination at this site. Subsequent bromination occurs on the benzene ring, with the 5-position being favored. Using N,N-Dimethylformamide (DMF) as the solvent helps to moderate the reactivity of bromine and improve the selectivity of the reaction.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Benzofuran≥99%Sigma-Aldrich
Bromine (Br₂)ACS Reagent, ≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
Sodium thiosulfateACS ReagentFisher Chemical
Dichloromethane (DCM)HPLC GradeVWR Chemicals
Brine (Saturated NaCl)-Lab-prepared
Anhydrous Magnesium SulfateLaboratory GradeAlfa Aesar

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzofuran (5.0 g, 42.3 mmol) dissolved in anhydrous DMF (80 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Bromine Addition: Dissolve bromine (14.8 g, 92.6 mmol, 2.2 equivalents) in DMF (20 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the stirred benzofuran solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for another 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 300 mL of ice-cold water and a 10% aqueous solution of sodium thiosulfate until the red-brown color of excess bromine has disappeared.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using hexane as the eluent) to yield 2,5-dibromobenzofuran as a solid.

Part II: Synthesis of this compound

Principle and Rationale: The Lithiation-Borylation Reaction

This transformation is a cornerstone of organoboron chemistry and proceeds via a lithium-halogen exchange mechanism.[8] At cryogenic temperatures (-78 °C), a strong organolithium base, typically n-butyllithium (n-BuLi), selectively abstracts a bromine atom to form an organolithium intermediate. This highly nucleophilic species is then "trapped" by an electrophilic boron source, triisopropyl borate, to form a tetracoordinate borate complex.[9] An acidic aqueous workup hydrolyzes the borate ester to yield the final boronic acid. The use of extremely low temperatures is critical to prevent side reactions and ensure the stability of the organolithium intermediates.

G cluster_mechanism Mechanism of Lithiation-Borylation A Ar-Br B [Ar-Li] A->B + n-BuLi (Li-Br Exchange) C [Ar-B(Ou1d62Pr)₃]⁻ Li⁺ B->C + B(Ou1d62Pr)₃ (Electrophilic Trap) D Ar-B(OH)₂ C->D H₃O⁺ (Hydrolysis)

Figure 2: Simplified mechanism of the Lithiation-Borylation sequence.

Detailed Experimental Protocol

Safety First: This protocol involves pyrophoric (n-BuLi) and cryogenic reagents. Work must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) by trained personnel. Appropriate personal protective equipment (safety glasses, flame-retardant lab coat, cryogenic gloves) is mandatory.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2,5-DibromobenzofuranSynthesized in Part I-
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics
Triisopropyl borate98+%Alfa Aesar
Diethyl EtherAnhydrousFisher Chemical
Hydrochloric Acid (HCl)2 M aqueous solutionLab-prepared
HexaneHPLC GradeVWR Chemicals

Procedure:

  • Reaction Setup: To an oven-dried 500 mL three-neck round-bottom flask under a positive pressure of nitrogen, add 2,5-dibromobenzofuran (5.0 g, 18.25 mmol) and anhydrous THF (150 mL).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (16.1 mL of a 2.5 M solution in hexanes, 40.15 mmol, 2.2 equivalents) dropwise via syringe over 30 minutes. Maintain the temperature below -70 °C. After addition, stir the mixture at -78 °C for 1 hour.

  • Borylation: In a separate flask, dissolve triisopropyl borate (10.3 g, 54.75 mmol, 3.0 equivalents) in anhydrous THF (50 mL). Add this solution to the reaction mixture dropwise via cannula or dropping funnel over 30 minutes, again maintaining the temperature at -78 °C.

  • Warming & Quenching: After the addition is complete, stir the mixture at -78 °C for an additional 2 hours. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.

  • Hydrolysis: Cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M HCl (50 mL) until the pH of the aqueous layer is ~1-2. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3 x 100 mL).

  • Washing & Drying: Combine all organic layers and wash with brine (1 x 100 mL). Dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic solution under reduced pressure. The crude product will often be a solid.

  • Purification: The crude solid can be purified by trituration. Add cold hexane (50 mL) to the crude solid, stir vigorously for 15 minutes, and then collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold hexane and dry under high vacuum. This removes non-polar impurities. If further purification is needed, recrystallization from an appropriate solvent system (e.g., water/acetone) may be effective.

Product Validation and Characterization

Trustworthiness in synthesis is achieved through rigorous analytical validation.[10] The identity and purity of the final product, this compound, must be confirmed.

Expected Analytical Data:

AnalysisExpected Results
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.2-8.4 (s, 2H, -B(OH)₂), ~7.5-7.8 (m, 3H, Ar-H), ~7.2 (s, 1H, Ar-H). The broad singlets for the B(OH)₂ protons will exchange with D₂O.
¹³C NMR (100 MHz, DMSO-d₆)Expected aromatic signals. The carbons attached to boron (C2 and C5) will appear as broad signals or may be difficult to resolve due to quadrupolar relaxation.
¹¹B NMR (128 MHz, DMSO-d₆)δ (ppm): ~28-32 (broad singlet), characteristic of a trigonal planar arylboronic acid.
HRMS (ESI-) Calculated for C₈H₇B₂O₅ [M-H]⁻. The observed mass should be within ± 5 ppm of the calculated mass.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Yield Inactive n-BuLi; presence of moisture or oxygen; insufficient reaction time.Titrate n-BuLi before use. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Increase reaction time for lithiation or borylation steps.
Presence of Mono-borylated Product Insufficient n-BuLi or premature warming.Use a slight excess of n-BuLi (2.2-2.4 eq.). Ensure the temperature is strictly maintained at -78 °C during addition and stirring.
Presence of Starting Material Incomplete lithiation.Increase lithiation time at -78 °C. Confirm the concentration of n-BuLi.
Product Decomposes on Silica Gel Boronic acids can be unstable on silica.Avoid silica gel chromatography if possible. Use purification methods like trituration or recrystallization. If chromatography is necessary, use deactivated silica or a different stationary phase.

Conclusion

This application note details a reliable and reproducible two-step synthesis for this compound. By providing a rationale for each synthetic choice and a thorough characterization protocol, this guide serves as a self-validating system for researchers. The successful synthesis of this versatile building block opens avenues for the development of novel, complex molecules in the fields of medicinal chemistry, materials science, and beyond.

References

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  • Thi-org.com. (n.d.). 2,5-Dibromofuran. Retrieved from [Link]

  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]

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  • Keegstra, M. A., Klomp, A., & Brandsma, L. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Synthetic Communications, 20(20), 3247-3251. Retrieved from [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

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  • Leonori, D., & Aggarwal, V. K. (2015). Reagent-Controlled Lithiation-Borylation. In Synthesis and Application of Organoboron Compounds (pp. 271-295). Springer.
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  • Royal Society of Chemistry. (2024). One-shot borylation synthesis of multiple resonance (MR) blue emitters via fusing benzofuran fragments within B/N skeletons. Retrieved from [Link]

  • Aggarwal Group, University of Bristol. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(6), 1150-1209. Retrieved from [Link]

  • University of Bristol Research Portal. (2019). Lithiation—Borylation Methodology: Applications in the Synthesis of Polypropionate Fragment and Polyfluoromethylation Reactions of Organoboronic Esters. Retrieved from [Link]

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Applications of Benzofuran-2,5-diboronic Acid in Organic Electronics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The field of organic electronics is continually driven by the pursuit of novel molecular building blocks that enable enhanced performance in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a promising scaffold for such materials due to its rigid, planar structure and excellent charge transport properties. This document provides detailed application notes and protocols for the use of a key derivative, Benzofuran-2,5-diboronic acid, in the synthesis of high-performance organic electronic materials.

Introduction to this compound: A Versatile Building Block

This compound is a bifunctional monomer that serves as a valuable precursor for the synthesis of conjugated polymers and oligomers. The presence of two boronic acid groups at the 2 and 5 positions allows for the creation of linear, well-defined polymer chains through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The benzofuran core imparts desirable electronic and photophysical properties to the resulting materials, including high fluorescence and thermal stability.[3][4]

The strategic placement of the boronic acid moieties on the benzofuran scaffold offers several advantages:

  • Linear Polymerization: The 2,5-linkage promotes the formation of linear polymer backbones, which can facilitate intermolecular π-π stacking and enhance charge carrier mobility.

  • Tunable Electronic Properties: The benzofuran unit can act as an electron-rich donor or be modified to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer.

  • Structural Rigidity: The fused ring system provides a rigid and planar structure, which can lead to improved solid-state packing and charge transport characteristics.

Core Application: Synthesis of Conjugated Polymers via Suzuki-Miyaura Coupling

The primary application of this compound in organic electronics is its use as a monomer in Suzuki-Miyaura cross-coupling polymerization. This reaction enables the formation of carbon-carbon bonds between the benzofuran unit and a variety of aryl halides, leading to the creation of alternating donor-acceptor (D-A) copolymers with tailored optoelectronic properties.

Rationale for Donor-Acceptor Polymer Design

D-A copolymers are a cornerstone of modern organic electronics. By combining electron-donating and electron-accepting units within the same polymer chain, it is possible to achieve:

  • Broad Absorption Spectra: Intramolecular charge transfer between the donor and acceptor moieties can lead to broad and red-shifted absorption, which is highly desirable for OPV applications.

  • Balanced Charge Transport: The ability to independently select and modify the donor and acceptor units allows for the optimization of both hole and electron mobilities, crucial for efficient device operation in OLEDs and OPVs.

  • Tunable Emission Colors: For OLEDs, the emission color can be precisely controlled by tuning the energy gap of the D-A copolymer.

The following diagram illustrates the general scheme for the synthesis of a D-A copolymer using this compound.

SUZUKI_COUPLING cluster_reactants Reactants cluster_catalyst Catalytic System Benzofuran-2,5-diboronic_acid This compound (Donor Monomer) Polymer Alternating Donor-Acceptor Copolymer Benzofuran-2,5-diboronic_acid->Polymer + Dibromo_Acceptor Dibromo-Acceptor (e.g., Benzothiadiazole derivative) Dibromo_Acceptor->Polymer + Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymer catalyzes Base Base (e.g., K2CO3) Base->Polymer Solvent Solvent (e.g., Toluene/Water) Solvent->Polymer

Caption: Suzuki-Miyaura polymerization of this compound.

Protocol: Synthesis of a Benzofuran-based Donor-Acceptor Copolymer

This protocol describes a general procedure for the synthesis of a copolymer of this compound and a dibrominated acceptor unit, for example, 4,7-dibromo-2,1,3-benzothiadiazole.

Materials:

  • This compound

  • 4,7-dibromo-2,1,3-benzothiadiazole (or other suitable dibromo-acceptor)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Methanol

  • Acetone

  • Hexane

  • Soxhlet extraction apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a Schlenk flask, combine equimolar amounts of this compound and 4,7-dibromo-2,1,3-benzothiadiazole.

  • Catalyst and Base Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol% relative to the monomers), and an excess of anhydrous K₂CO₃ (typically 3-4 equivalents per mole of boronic acid).

  • Solvent Addition and Degassing: Add a mixture of anhydrous toluene and degassed deionized water (e.g., a 4:1 v/v ratio). Degas the reaction mixture by bubbling with an inert gas for 30 minutes or by three freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture to reflux (typically 90-100 °C) under an inert atmosphere and stir vigorously for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of vigorously stirred methanol. The polymer will precipitate as a solid.

  • Purification:

    • Filter the crude polymer and wash it sequentially with water, methanol, acetone, and hexane to remove residual catalyst, unreacted monomers, and oligomers.

    • For further purification, perform Soxhlet extraction with acetone and hexane to remove low molecular weight fractions. The purified polymer remains in the thimble.

    • Dissolve the polymer in a suitable high-boiling point solvent (e.g., chloroform or chlorobenzene) and re-precipitate it into methanol.

  • Drying: Collect the purified polymer by filtration and dry it under vacuum at 40-60 °C for 24 hours.

Characterization: The resulting polymer should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • UV-Vis Spectroscopy: To determine the absorption spectrum and optical bandgap.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[5][6]

Application in Organic Field-Effect Transistors (OFETs)

Benzofuran-containing polymers are excellent candidates for the active layer in OFETs due to their potential for high charge carrier mobility.[4][6]

Device Architecture and Fabrication Protocol

A common OFET architecture is the bottom-gate, top-contact (BGTC) configuration.

OFET_Architecture Substrate Substrate (e.g., Glass) Gate Gate Electrode (e.g., Au) Substrate->Gate Dielectric Gate Dielectric (e.g., SiO2) Gate->Dielectric Semiconductor Benzofuran-based Polymer (Active Layer) Dielectric->Semiconductor Source Source Electrode (e.g., Au) Semiconductor->Source Drain Drain Electrode (e.g., Au) Semiconductor->Drain

Caption: Bottom-gate, top-contact OFET architecture.

Fabrication Protocol:

  • Substrate Preparation: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate and gate dielectric, respectively. Clean the substrate by sonicating in acetone and isopropanol, followed by oxygen plasma treatment.

  • Dielectric Surface Treatment: To improve the interface with the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer of a material like octadecyltrichlorosilane (OTS).

  • Active Layer Deposition: Dissolve the synthesized benzofuran-based polymer in a suitable solvent (e.g., chlorobenzene) and deposit a thin film onto the treated substrate using spin-coating.

  • Annealing: Anneal the film at an optimized temperature to improve crystallinity and molecular ordering, which can enhance charge transport.

  • Electrode Deposition: Deposit the source and drain electrodes (typically gold) on top of the polymer film through a shadow mask by thermal evaporation.

Characterization: The performance of the OFET is evaluated by measuring its transfer and output characteristics to determine the field-effect mobility, on/off current ratio, and threshold voltage.[7]

Application in Organic Photovoltaics (OPVs)

The broad absorption and tunable energy levels of benzofuran-based D-A copolymers make them suitable as donor materials in bulk heterojunction (BHJ) OPVs.[8][9][10][11]

Device Architecture and Fabrication Protocol

A conventional BHJ OPV architecture is depicted below.

OPV_Architecture Substrate Glass Substrate Anode Transparent Anode (e.g., ITO) Substrate->Anode HTL Hole Transport Layer (e.g., PEDOT:PSS) Anode->HTL Active_Layer Active Layer (Benzofuran Polymer:Acceptor Blend) HTL->Active_Layer ETL Electron Transport Layer (e.g., ZnO) Active_Layer->ETL Cathode Cathode (e.g., Al) ETL->Cathode

Caption: Conventional bulk heterojunction OPV architecture.

Fabrication Protocol:

  • Substrate and Anode: Use a pre-patterned indium tin oxide (ITO) coated glass substrate. Clean it thoroughly.

  • Hole Transport Layer (HTL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO and anneal.

  • Active Layer: Prepare a solution of the benzofuran-based polymer blended with a suitable fullerene or non-fullerene acceptor (e.g., PC₇₁BM or ITIC) in a solvent like chlorobenzene. Spin-coat this blend on top of the HTL to form the active layer.

  • Electron Transport Layer (ETL) and Cathode: Transfer the device into a vacuum chamber. Deposit an electron transport layer (optional but often improves performance) and then the metal cathode (e.g., aluminum) by thermal evaporation.

Characterization: The OPV performance is characterized by measuring the current density-voltage (J-V) curve under simulated solar illumination to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[12]

Application in Organic Light-Emitting Diodes (OLEDs)

The intrinsic fluorescence of the benzofuran moiety makes its derivatives promising for use as emissive or host materials in OLEDs.[13][14][15][16]

Device Architecture and Fabrication Protocol

A simplified multilayer OLED structure is shown below.

OLED_Architecture Substrate Glass Substrate Anode Transparent Anode (e.g., ITO) Substrate->Anode HTL Hole Transport Layer Anode->HTL EML Emissive Layer (Benzofuran-based Polymer) HTL->EML ETL Electron Transport Layer EML->ETL Cathode Cathode ETL->Cathode

Caption: Multilayer OLED architecture.

Fabrication Protocol:

  • Substrate and Anode: Begin with a cleaned, patterned ITO-coated glass substrate.

  • Organic Layer Deposition: Sequentially deposit the hole transport layer (HTL), the emissive layer (EML, which is the benzofuran-based polymer), and the electron transport layer (ETL) by spin-coating (for solution-processable materials) or thermal evaporation in a high-vacuum environment.

  • Cathode Deposition: Deposit a low work function metal cathode (e.g., LiF/Al) by thermal evaporation.

  • Encapsulation: Encapsulate the device to protect the organic layers from oxygen and moisture.

Characterization: OLED performance is assessed by measuring the current density-voltage-luminance (J-V-L) characteristics to determine the turn-on voltage, luminance, current efficiency, power efficiency, and external quantum efficiency (EQE). The emission spectrum and CIE color coordinates are also measured.

Summary of Expected Material Properties and Device Performance

The following tables summarize the anticipated properties of polymers derived from this compound and the potential performance of devices incorporating them, based on literature values for similar benzofuran-based materials.

Table 1: Expected Properties of Benzofuran-based Polymers

PropertyExpected Range
Optical Bandgap (eV) 1.8 - 2.5
HOMO Level (eV) -5.2 to -5.6
LUMO Level (eV) -3.0 to -3.5
Decomposition Temp. (°C) > 300

Table 2: Potential Device Performance Metrics

Device TypeKey MetricPotential Performance
OFET Hole Mobility (cm²/Vs)0.01 - 1.0
On/Off Ratio> 10⁵
OPV Power Conversion Efficiency (%)8 - 15%
OLED External Quantum Efficiency (%)5 - 20%
Emission ColorBlue to Green

Conclusion

This compound represents a highly promising and versatile building block for the synthesis of novel conjugated materials for a wide range of organic electronic applications. Its ability to form linear, rigid-rod polymers with tunable electronic properties through Suzuki-Miyaura coupling provides a clear pathway to high-performance OFETs, OPVs, and OLEDs. The protocols and guidelines presented herein offer a solid foundation for researchers to explore the full potential of this exciting class of materials.

References

Sources

Application Notes and Protocols for Diversity-Oriented Synthesis with Benzofuran Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence in medicinal chemistry underscores the critical need for efficient and versatile synthetic strategies to explore the vast chemical space surrounding this core. Diversity-oriented synthesis (DOS) offers a powerful paradigm for the rapid generation of structurally diverse and complex small molecule libraries, essential for identifying novel drug candidates.[4][5] This guide provides an in-depth exploration of the application of benzofuran boronic acids as versatile building blocks in DOS. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key synthetic transformations, including the robust Suzuki-Miyaura cross-coupling and the elegant Petasis multi-component reaction. By explaining the causality behind experimental choices and offering self-validating protocols, this document aims to empower researchers to effectively leverage benzofuran boronic acids in their drug discovery endeavors.

The Strategic Value of Benzofuran Boronic Acids in Diversity-Oriented Synthesis

Diversity-oriented synthesis is not merely about producing a large number of compounds; it is a strategic approach to systematically populate chemical space with molecules of varying scaffolds, stereochemistry, and functional group arrays. Benzofuran boronic acids are exceptionally well-suited for DOS due to several key features:

  • Versatile Reactivity: The boronic acid moiety is a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling.[6] This allows for the straightforward introduction of a wide array of substituents at specific positions of the benzofuran core.

  • Multi-Component Reaction Compatibility: Benzofuran boronic acids can participate in powerful multi-component reactions (MCRs), such as the Petasis-Borono-Mannich reaction, enabling the rapid assembly of complex molecular architectures from simple, readily available starting materials in a single step.[2][7]

  • Structural Rigidity and Privileged Status: The planar and rigid nature of the benzofuran scaffold provides a well-defined three-dimensional presentation of appended functional groups to biological targets. Its status as a "privileged" structure indicates that it is a recurring motif in bioactive compounds, suggesting an evolutionary selection for favorable interactions with biological macromolecules.[1][3]

This guide will focus on two powerful DOS strategies employing benzofuran boronic acids: the generation of 2-arylbenzofuran libraries via Suzuki-Miyaura coupling and the synthesis of novel α-amino acids incorporating the benzofuran moiety through the Petasis reaction.

cluster_0 Diversity-Oriented Synthesis (DOS) with Benzofuran Boronic Acids Benzofuran Boronic Acid Benzofuran Boronic Acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Benzofuran Boronic Acid->Suzuki-Miyaura Coupling Aryl/Heteroaryl Halides Petasis Reaction Petasis Reaction Benzofuran Boronic Acid->Petasis Reaction Amines, Carbonyls Diverse Compound Libraries Diverse Compound Libraries Suzuki-Miyaura Coupling->Diverse Compound Libraries Petasis Reaction->Diverse Compound Libraries Drug Discovery Drug Discovery Diverse Compound Libraries->Drug Discovery

Figure 1: Conceptual workflow of Diversity-Oriented Synthesis using benzofuran boronic acids.

Application Note I: Generation of 2-Arylbenzofuran Libraries via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[6] In the context of DOS, this reaction is invaluable for coupling the benzofuran core with a diverse set of aryl and heteroaryl halides, thereby generating libraries of 2-arylbenzofurans with varied steric and electronic properties.

Mechanistic Rationale and Experimental Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for a successful and high-yielding reaction.

  • Catalyst and Ligand: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is commonly used. For challenging couplings, particularly with heteroaryl boronic acids, specialized ligands such as SPhos or RuPhos can be crucial for achieving high yields by promoting the oxidative addition and preventing catalyst deactivation.

  • Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. The base activates the boronic acid, forming a more nucleophilic boronate species that readily transfers its organic group to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is typically employed to dissolve both the organic and inorganic reagents. Rigorous degassing of the solvents is critical to prevent oxidation of the Pd(0) catalyst.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of 2-benzofurylboronic acid with a variety of aryl and heteroaryl bromides.

Materials:

  • 2-Benzofurylboronic acid

  • Aryl or heteroaryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane

  • Water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-benzofurylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add degassed dioxane and water (4:1 v/v) via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add brine solution to the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryAryl HalideProductYield (%)
14-Bromoanisole2-(4-Methoxyphenyl)benzofuran92
21-Bromo-4-nitrobenzene2-(4-Nitrophenyl)benzofuran85
32-Bromopyridine2-(Pyridin-2-yl)benzofuran78
43-Bromothiophene2-(Thiophen-3-yl)benzofuran88

Yields are for isolated products after purification.

Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst, poor quality boronic acid, or insufficient degassing.

    • Solution: Use a fresh batch of palladium catalyst and ligand. Ensure the boronic acid is dry and has been stored properly. Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction.

  • Protodeboronation (Cleavage of the C-B bond):

    • Cause: High temperatures, prolonged reaction times, or a strongly basic environment can lead to the replacement of the boronic acid group with a hydrogen atom.

    • Solution: Lower the reaction temperature and shorten the reaction time. Consider using a milder base such as Na₂CO₃ or K₃PO₄. For particularly sensitive substrates, using the corresponding boronic ester (e.g., pinacol ester) can mitigate this side reaction.

  • Homocoupling of the Boronic Acid:

    • Cause: The presence of oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.

    • Solution: Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere.

cluster_1 Suzuki-Miyaura Coupling Workflow Start Start Reagent Prep Prepare Reagents: - Benzofuran Boronic Acid - Aryl Halide - Pd Catalyst & Ligand - Base Start->Reagent Prep Reaction Setup Combine Reagents in Degassed Solvent Reagent Prep->Reaction Setup Reaction Heat under Inert Atmosphere Reaction Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Arylbenzofuran Purification->Product

Figure 2: Experimental workflow for the synthesis of 2-arylbenzofurans via Suzuki-Miyaura coupling.

Application Note II: Synthesis of Novel α-Amino Acids via the Petasis Reaction

The Petasis-Borono-Mannich (PBM) reaction is a powerful multi-component reaction that couples a boronic acid, an amine, and a carbonyl compound to generate α-amino acids and their derivatives.[2][7] This reaction is particularly valuable for DOS as it allows for the rapid assembly of complex and diverse molecules from simple, commercially available starting materials. The use of 2-benzofurylboronic acid in a Petasis reaction provides a direct route to novel α-amino acids incorporating the benzofuran moiety, which are of significant interest in medicinal chemistry.

Mechanistic Insights and Rationale

The Petasis reaction is believed to proceed through the formation of an iminium ion from the amine and the carbonyl compound. The boronic acid then reacts with the hydroxyl group of the carbonyl compound (in the case of α-hydroxy acids like glyoxylic acid) or with the iminium ion intermediate to form a boronate complex. This is followed by the intramolecular transfer of the benzofuranyl group from the boron to the electrophilic carbon of the iminium ion. The mild reaction conditions and high atom economy make the Petasis reaction an attractive strategy for library synthesis.

Detailed Protocol for the Synthesis of α-(2-Benzofuranyl)-glycine Derivatives

This protocol describes the synthesis of a novel α-amino acid derivative using 2-benzofurylboronic acid, an amine, and glyoxylic acid.

Materials:

  • 2-Benzofurylboronic acid (1.5 equiv)

  • Amine (e.g., N-t-butanesulfinamide, 1.0 equiv)

  • Glyoxylic acid (1.2 equiv)

  • Indium(III) bromide (InBr₃, 0.1 equiv) (optional, can accelerate the reaction)

  • Dichloromethane (DCM)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • To a reaction vessel, add the amine (1.0 equiv) and glyoxylic acid (1.2 equiv) in dichloromethane.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the iminium ion intermediate.

  • Add 2-benzofurylboronic acid (1.5 equiv) to the reaction mixture.

  • If desired, add InBr₃ (0.1 equiv) as a catalyst.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 12-24 hours).

  • Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-(2-benzofuranyl)-glycine derivative.

Data Presentation: Diversity through the Petasis Reaction
EntryAmineCarbonylProductYield (%)
1MorpholineGlyoxylic Acid2-(Benzofuran-2-yl)-2-morpholinoacetic acid75
2AnilineGlyoxylic Acid2-(Benzofuran-2-yl)-2-(phenylamino)acetic acid68
3BenzylamineFormaldehyde(Benzofuran-2-yl)(benzyl)methanamine82

Yields are for isolated products after purification.

cluster_2 Petasis Reaction Logical Flow Inputs Benzofuran Boronic Acid + Amine + Carbonyl Iminium_Formation In situ formation of Iminium Ion Inputs->Iminium_Formation Boronate_Complex Formation of Boronate Complex Iminium_Formation->Boronate_Complex Intramolecular_Transfer Intramolecular Benzofuranyl Transfer Boronate_Complex->Intramolecular_Transfer Product α-Amino Acid Derivative Intramolecular_Transfer->Product

Figure 3: Logical flow diagram of the Petasis multi-component reaction.

Conclusion and Future Outlook

Benzofuran boronic acids are powerful and versatile reagents for diversity-oriented synthesis, enabling the rapid construction of diverse and complex molecular libraries. The Suzuki-Miyaura coupling and Petasis reaction are just two examples of the many transformations that can be employed to leverage the synthetic potential of these building blocks. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the vast chemical space around the benzofuran scaffold. Future efforts in this area will likely focus on the development of novel multi-component reactions, the application of flow chemistry for high-throughput synthesis, and the integration of computational methods for the rational design of benzofuran-based libraries with enhanced biological activity.

References

  • Asif, M. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Link]

  • Nilsson, M., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. PubMed. [Link]

  • Ye, Z., et al. (2022). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

  • Nilsson, M., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Publications. [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. [Link]

  • ScienceDirect. (2024). Benzofuran Derivatives: Significance and symbolism. [Link]

  • Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586.
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Sources

Application Notes and Protocols for the Synthesis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials, exhibiting a wide spectrum of biological activities including anti-tumor, antibacterial, and anti-inflammatory properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the step-by-step synthesis of benzofuran derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into several robust synthetic strategies. Protocols for palladium-catalyzed reactions, Perkin rearrangements, intramolecular Wittig reactions, and classical cyclization methods are detailed, supported by mechanistic diagrams and comparative data to aid in methodological selection.

Introduction: The Significance of the Benzofuran Core

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are integral to numerous clinically significant molecules, such as the antiarrhythmic drug Amiodarone and the uricosuric agent Benzbromarone.[2] The versatility of the benzofuran ring allows for extensive functionalization, enabling the fine-tuning of its pharmacological and physicochemical properties. Consequently, the development of efficient and diverse synthetic routes to access this scaffold is of paramount importance.[1][3] This guide details several authoritative and reproducible methods for the synthesis of substituted benzofurans, providing both the "how" and the "why" to empower researchers in their synthetic endeavors.

Strategic Approaches to Benzofuran Synthesis

The construction of the benzofuran ring can be achieved through various strategies, primarily involving the formation of the C-C and/or C-O bonds of the furan ring. The choice of method often depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials. This section explores some of the most versatile and widely adopted synthetic pathways.

Palladium-Catalyzed Domino Reactions: The Power of Sonogashira Coupling and Cyclization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and benzofurans are no exception. The domino Sonogashira coupling/cyclization reaction is a particularly powerful one-pot method for constructing 2,3-disubstituted benzofurans from readily available starting materials.[4][5][6]

Causality and Expertise: This approach is favored for its efficiency and convergence. It begins with a Sonogashira coupling between a 2-iodophenol and a terminal alkyne to form a 2-(1-alkynyl)phenol intermediate.[4] Without isolation, this intermediate undergoes an intramolecular cyclization (heteroannulation) to furnish the benzofuran ring. The use of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, is crucial for both steps.[1] Microwave irradiation can significantly accelerate the reaction, reducing times from hours to minutes and often improving yields by minimizing side product formation.[4][5] The choice of base and solvent is critical to prevent premature cyclization or undesired side reactions.[5]

Experimental Protocol: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Benzofurans [4]

This protocol describes the synthesis of a 2,3-disubstituted benzofuran from a 2-iodophenol, a terminal alkyne, and an aryl iodide.

Materials:

  • 2-Iodophenol (1.0 equiv)

  • Terminal acetylene (1.1 equiv)

  • Aryl iodide (1.2 equiv)

  • PdCl₂(PPh₃)₂ (Palladium catalyst, 0.03 equiv)

  • CuI (Copper(I) iodide, co-catalyst, 0.06 equiv)

  • Triethylamine (Et₃N, base, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, solvent)

  • Microwave synthesis vial

Procedure:

  • To a microwave synthesis vial, add the 2-iodophenol (1.0 equiv), terminal acetylene (1.1 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Add DMF as the solvent, followed by triethylamine (2.0 equiv).

  • Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for an initial period (e.g., 15-30 minutes) to facilitate the Sonogashira coupling.

  • Cool the vial, then add the aryl iodide (1.2 equiv) to the reaction mixture.

  • Reseal the vial and continue microwave irradiation at a higher temperature (e.g., 140-160 °C) for a second period (e.g., 30-60 minutes) to promote the cyclization step.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.[7]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3-disubstituted benzofuran.[8][9]

Workflow Visualization: Sonogashira-Larock Protocol

Sonogashira_Larock cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Cyclization (Larock) Iodophenol 2-Iodophenol Catalyst1 Pd(0)/Cu(I), Base Iodophenol->Catalyst1 Alkyne Terminal Alkyne Alkyne->Catalyst1 Intermediate 2-(1-Alkynyl)phenol Intermediate Catalyst1->Intermediate Catalyst2 Pd(0) Intermediate->Catalyst2 ArylIodide Aryl Iodide ArylIodide->Catalyst2 Product 2,3-Disubstituted Benzofuran Catalyst2->Product caption One-pot Sonogashira coupling and cyclization.

Caption: One-pot Sonogashira coupling and cyclization.

Perkin Rearrangement: A Classic Route Modernized

The Perkin rearrangement is a venerable method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins.[10][11] The reaction proceeds via a base-catalyzed ring fission of the coumarin lactone, followed by an intramolecular nucleophilic attack and elimination to form the benzofuran ring.[12][13]

Causality and Expertise: While traditionally requiring prolonged reflux, this rearrangement can be dramatically expedited using microwave irradiation, reducing reaction times from hours to mere minutes with excellent yields.[12][13] This acceleration is a key advantage for high-throughput synthesis and library generation. The mechanism involves the hydroxide ion attacking the carbonyl of the lactone, leading to ring opening. The resulting phenoxide then displaces the vinyl halide in an intramolecular fashion to construct the furan ring. This method is particularly valuable for accessing benzofurans with a carboxylic acid handle at the 2-position, a common feature in biologically active molecules.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [12]

Materials:

  • 3-Bromocoumarin (1.0 equiv)

  • Sodium hydroxide (NaOH, 2.0-3.0 equiv)

  • Ethanol (Solvent)

  • Microwave synthesis vial

Procedure:

  • In a microwave synthesis vial, dissolve the 3-bromocoumarin (1.0 equiv) in ethanol.

  • Add a solution of sodium hydroxide (2.0-3.0 equiv) in ethanol to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 300W) and temperature (e.g., 79-80 °C) for a short duration (e.g., 5 minutes).[12]

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.[9]

Mechanism Visualization: Perkin Rearrangement

Perkin_Rearrangement Start 3-Halocoumarin Step1 Base-catalyzed Lactone Opening Start->Step1 Intermediate1 Ring-Opened Intermediate (Carboxylate & Phenoxide) Step1->Intermediate1 Step2 Intramolecular Nucleophilic Attack Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Elimination & Protonation Intermediate2->Step3 Product Benzofuran-2- carboxylic Acid Step3->Product caption Mechanism of the Perkin rearrangement.

Caption: Mechanism of the Perkin rearrangement.

Intramolecular Wittig Reaction: A Chemoselective Approach

The Wittig reaction is a cornerstone of C=C bond formation. Its intramolecular variant provides a mild and chemoselective pathway to benzofurans.[14][15] This strategy typically involves the reaction of an ortho-hydroxybenzyltriphenylphosphonium salt with an acyl chloride. The resulting intermediate undergoes an intramolecular Wittig reaction to form the benzofuran ring.

Causality and Expertise: The elegance of this method lies in its ability to tolerate various functional groups and its high chemoselectivity. The reaction proceeds under mild conditions, avoiding the harsh reagents often required in other methods.[15] The key is the formation of a phosphorus ylide in situ, which then reacts with the ester carbonyl group formed from the acylation of the phenolic hydroxyl group. This intramolecular cyclization is highly efficient. Interestingly, under certain conditions, this reaction can also be used to synthesize 2-phenyl-3-benzoyl benzofurans as a side or main product, offering a route to more complex structures.[2]

Experimental Protocol: Intramolecular Wittig Synthesis of 2-Substituted Benzofurans [2]

Materials:

  • ortho-Hydroxybenzyltriphenylphosphonium bromide (1.0 equiv)

  • Substituted aroyl chloride (1.1 equiv)

  • Triethylamine (Et₃N, base, 2.2 equiv)

  • Dichloromethane (DCM, solvent)

Procedure:

  • Suspend ortho-hydroxybenzyltriphenylphosphonium bromide (1.0 equiv) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (2.2 equiv) to the suspension and stir for 15-20 minutes at room temperature.

  • Add the substituted aroyl chloride (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for several hours (e.g., 12-24 hours), monitoring its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to isolate the 2-substituted benzofuran.[9]

Comparison of Synthetic Methodologies

To assist in selecting the most appropriate synthetic strategy, the following table summarizes the key features of the described protocols.

Method Starting Materials Key Reagents/Catalysts Advantages Typical Yields References
Sonogashira/Larock 2-Iodophenols, Terminal Alkynes, Aryl IodidesPdCl₂(PPh₃)₂, CuI, BaseHigh convergence, one-pot, access to 2,3-disubstituted derivatives, microwave-compatible.Good to Excellent[4][5]
Perkin Rearrangement 3-HalocoumarinsStrong Base (e.g., NaOH)Access to benzofuran-2-carboxylic acids, very fast with microwave assistance.High to Quantitative[10][12][13]
Intramolecular Wittig o-Hydroxybenzylphosphonium salts, Acyl ChloridesBase (e.g., Et₃N)Mild conditions, high functional group tolerance, chemoselective.Moderate to Good[2][14][15]
O-Alkylation/Cyclization Salicylaldehydes, α-Bromo EstersBase (e.g., K₂CO₃)Simple, uses readily available starting materials, good for 2-ester substituted benzofurans.Moderate to Good[16][17]

General Safety and Handling

The synthesis of benzofuran derivatives involves the use of potentially hazardous materials.

  • Palladium Catalysts: Many palladium complexes are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like sodium hydroxide are corrosive. Weak bases like triethylamine are volatile and have strong odors. Handle with care.

  • Solvents: Organic solvents such as DMF, DCM, and acetonitrile are flammable and/or toxic. Always work in a fume hood and avoid inhalation or skin contact.

  • Microwave Synthesis: Microwave reactors operate at high temperatures and pressures. Ensure you are properly trained and follow all manufacturer safety guidelines.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

References

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  • Synfacts. (n.d.). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Palladium(ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) ChemInform Abstract: A Convenient Synthesis of 2-Substituted Benzofurans from Salicylaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous Flow Telescoped Synthesis of Benzofurans Starting from Nitroalkanes and O-Acetyl Salicylaldehydes | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Journal of the Korean Chemical Society. Retrieved from [Link]

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Application Notes and Protocols for Benzofuran-2,5-diboronic Acid in the Synthesis of Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of Benzofuran into Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering atomically precise, crystalline porous polymers constructed from organic building blocks.[1] Their inherent properties—high surface area, tunable porosity, and exceptional stability—make them prime candidates for applications ranging from gas storage and separation to catalysis and optoelectronics.[2] The choice of molecular building blocks is paramount, as it dictates the final structure and function of the COF.

Boronic acids have been foundational to the development of COFs, enabling the formation of robust boroxine or boronate ester linkages through reversible condensation reactions, which facilitates the error-correction needed to achieve crystalline materials.[3][4] This guide focuses on a specialized building block: Benzofuran-2,5-diboronic acid .

The benzofuran moiety is a privileged scaffold found in numerous natural products and pharmaceuticals, valued for its unique electronic properties and biological activity. By incorporating this heterocycle directly into a COF backbone, we can design materials that synergistically combine the robust, porous nature of COFs with the distinct photo-physical, electronic, and potentially therapeutic characteristics of the benzofuran unit. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of a novel benzofuran-based COF (herein termed BF-COF-1), derived from the reaction of this compound and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).

Core Concepts and Experimental Rationale

The synthesis of a crystalline COF is a delicate process governed by the principles of reticular chemistry. The key is to balance reaction kinetics and thermodynamics to allow for reversible bond formation. This "self-healing" process enables the system to correct defects and anneal into a well-ordered, crystalline framework rather than collapsing into an amorphous polymer.

Causality Behind Experimental Choices:

  • Monomer Selection: We propose the co-condensation of this compound (a C2-symmetric linker) with 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP, a C3-symmetric node). This combination of symmetries is well-established to promote the formation of a hexagonal 2D lattice, a common and stable topology for COFs.

  • Linkage Chemistry: The reaction between a boronic acid and a catechol (like HHTP) forms a boronate ester linkage. This bond is covalent and robust, yet sufficiently reversible under solvothermal conditions to permit crystallization.

  • Solvothermal Synthesis: Performing the reaction in a sealed vessel at elevated temperatures (typically 120°C) provides the necessary energy to overcome activation barriers for both bond formation and bond cleavage. This dynamic equilibrium is crucial for obtaining a crystalline product. The use of a high-boiling point solvent mixture, such as mesitylene and 1,4-dioxane, ensures the system remains in the liquid phase at the reaction temperature and helps to control monomer solubility and nucleation rates.

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

While this compound is a specialty chemical, its synthesis can be achieved from commercially available precursors like 2,5-dibromobenzofuran through a lithium-halogen exchange followed by borylation. A generalized procedure is outlined below, adapted from standard methodologies for creating aryl diboronic acids.

Materials:

  • 2,5-Dibromobenzofuran

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Toluene

  • Hexane

Procedure:

  • In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve 2,5-dibromobenzofuran (1.0 eq) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.2 eq) dropwise, maintaining the temperature below -70°C. Stir the mixture for 1 hour at this temperature.

  • Add triisopropyl borate (3.0 eq) dropwise, ensuring the temperature remains below -70°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 1 M HCl at 0°C until the solution is acidic (pH ~2).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization or silica gel chromatography to yield this compound.

Protocol 2: Solvothermal Synthesis of BF-COF-1

This protocol details the synthesis of a 2D boronate ester-linked COF from this compound and HHTP.

Materials:

  • This compound (3 eq)

  • 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) (2 eq)

  • Anhydrous Mesitylene

  • Anhydrous 1,4-Dioxane

  • Pyrex tube (heavy-walled, suitable for pressure)

  • Acetone (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • In a Pyrex tube, add this compound and HHTP.

  • Add a solvent mixture of anhydrous mesitylene and anhydrous 1,4-dioxane (e.g., 1:1 v/v). The total solvent volume should be sufficient to fully dissolve the monomers upon heating (typically a few mL for a small-scale synthesis).

  • Sonicate the mixture for 15 minutes to ensure homogeneous dispersion.

  • Flash-freeze the tube in liquid nitrogen, evacuate to a high vacuum (<100 mTorr), and seal the tube using a torch.

  • Place the sealed tube in an oven preheated to 120°C and heat for 72 hours without agitation.

  • After 72 hours, remove the tube from the oven and allow it to cool to room temperature. A solid precipitate should be visible.

  • Break open the tube and collect the solid product by filtration.

  • Work-up and Purification:

    • Wash the collected solid copiously with anhydrous acetone to remove any unreacted monomers and soluble oligomers.

    • Perform a Soxhlet extraction with anhydrous THF for 24 hours to ensure the removal of any residual impurities trapped within the pores.

    • Dry the purified powder under a high vacuum at 80°C overnight to yield the final BF-COF-1 product.

Visualization of Synthesis and Workflow

COF_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product & Purification BDBA This compound Solvothermal Solvothermal Synthesis (Mesitylene/Dioxane, 120°C, 72h) BDBA->Solvothermal HHTP HHTP HHTP->Solvothermal Crude Crude BF-COF-1 Solvothermal->Crude Precipitation Purified Purified BF-COF-1 Crude->Purified Washing & Soxhlet Extraction

Caption: Workflow for the synthesis of BF-COF-1.

COF_Structure A Benzofuran diboronic acid C + A->C B HHTP D BF-COF-1 (2D Hexagonal Lattice) B->D Boronate Ester Formation C->B

Caption: Reticular synthesis of BF-COF-1.

Characterization and Data

The successful synthesis of BF-COF-1 must be confirmed through a suite of characterization techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the first line of analysis to confirm the formation of the desired chemical bonds. The disappearance of the broad O-H stretching bands from the HHTP precursor (~3400 cm⁻¹) and the B-O-H stretching from the diboronic acid, coupled with the appearance of strong B-O-C stretching vibrations (~1350 cm⁻¹), provides clear evidence of boronate ester linkage formation.

  • Powder X-ray Diffraction (PXRD): PXRD is the definitive technique for confirming the crystallinity and long-range order of the COF.[1] A successful synthesis will yield a pattern with distinct, sharp diffraction peaks at low 2θ angles, corresponding to the ordered porous structure. The experimental pattern should be compared with a simulated pattern generated from a proposed crystal structure (e.g., a stacked hexagonal lattice) to confirm the topology.

  • Porosity and Surface Area Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to measure the porosity. The Brunauer-Emmett-Teller (BET) method is applied to calculate the specific surface area, which is expected to be high (>1000 m²/g) for a well-formed COF. The pore size distribution can be calculated from the isotherm using methods like Non-Local Density Functional Theory (NLDFT).

Table 1: Expected Properties of BF-COF-1

PropertyExpected Value / ObservationRationale / Method
FT-IR Peaks ~1350 cm⁻¹ (B-O-C stretch)Appearance confirms boronate ester linkage.
Absence of broad O-H stretchDisappearance of monomer -OH groups.
PXRD Peaks Strong peak at low 2θ (~3-5°)Indicates long-range crystalline order (e.g., (100) plane).
BET Surface Area > 1000 m²/gConsistent with highly porous 2D COFs. Measured by N₂ adsorption.
Pore Size ~2.0 - 2.5 nmEstimated based on the size of the building blocks.
Thermal Stability > 400°C (under N₂)Boronate ester COFs exhibit high thermal stability. Measured by TGA.

Potential Applications in Research and Drug Development

The unique combination of a porous, stable framework and the electronically active benzofuran moiety opens up several avenues for advanced applications:

  • Heterogeneous Catalysis: The benzofuran units can act as catalytic sites or as scaffolds to anchor metal nanoparticles, creating highly active and recyclable catalysts.

  • Gas Separation and Storage: The precisely defined pores can be used for selective adsorption of gases, such as CO₂ capture. The heteroatom in the benzofuran ring could enhance selectivity.

  • Drug Delivery: The high porosity allows for the loading of therapeutic agents. The inherent biological relevance of the benzofuran scaffold could lead to frameworks with intrinsic bioactivity or improved biocompatibility, making them interesting candidates for controlled release systems.

  • Sensing and Optoelectronics: The π-conjugated system of the benzofuran and triphenylene units can impart useful photoluminescent or conductive properties, making the material suitable for chemical sensing or as a component in electronic devices.

Conclusion

This compound is a highly promising but underexplored building block for the design of functional covalent organic frameworks. The protocols and rationale presented here provide a solid foundation for researchers to synthesize and characterize novel benzofuran-containing COFs. By leveraging the principles of reticular chemistry, these materials can be tailored to exhibit unique properties, paving the way for innovations in catalysis, separation science, and biomedical applications. The successful synthesis of BF-COF-1 would represent a significant step in expanding the chemical diversity and functional complexity of the COF materials library.

References

Application Notes & Protocols: Benzofuran-2,5-diboronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Benzofuran-2,5-diboronic acid is a highly functionalized aromatic building block poised for significant applications in materials science. Its unique structure, featuring a rigid, planar, and fluorescent benzofuran core flanked by two reactive boronic acid moieties, makes it an exceptional monomer for the synthesis of advanced functional materials. The boronic acid groups offer versatile reactivity, enabling the formation of robust covalent linkages through processes like boronate esterification and palladium-catalyzed Suzuki cross-coupling reactions. This guide provides an in-depth exploration of the utility of this compound in three key areas: the construction of crystalline Covalent Organic Frameworks (COFs), the synthesis of π-conjugated polymers for organic electronics, and the fabrication of fluorescent polymer sensors. Detailed, field-proven protocols, mechanistic insights, and data are presented to empower researchers in leveraging this unique molecule for next-generation materials development.

Introduction: The Molecular Advantage of this compound

The benzofuran scaffold is a privileged heterocycle found in numerous natural products and pharmaceuticals, valued for its chemical stability and rich electronic properties.[1][2] When functionalized with two boronic acid groups at the 2- and 5-positions, the resulting monomer, this compound, gains exceptional utility as a linker in polymer chemistry.

Key Molecular Attributes:

  • Structural Rigidity and Planarity: The fused ring system of benzofuran provides a stiff and flat backbone, which is crucial for creating ordered, crystalline materials and facilitating efficient π-orbital overlap for charge transport.

  • Dual Reaction Sites: The two boronic acid groups are positioned to allow for linear polymerization or cross-linking, making the molecule a versatile A2-type building block.

  • Reversible and Irreversible Linkage Chemistry: Boronic acids can undergo reversible condensation reactions with diols to form boronate esters—the foundational chemistry for self-healing and crystalline COFs.[3][4] They are also key partners in irreversible carbon-carbon bond-forming Suzuki cross-coupling reactions, a cornerstone for the synthesis of stable conjugated polymers.[5][6]

  • Inherent Photoluminescence: The benzofuran core possesses intrinsic fluorescent properties, which can be harnessed for the development of sensors or integrated into emissive organic electronic devices.[7][8]

These features combine to make this compound a powerful tool for the rational design of materials with tailored porosity, electronic properties, and sensory functions.

Physicochemical Properties
PropertyValueSource
CAS Number 913835-69-5N/A
Molecular Formula C₈H₈B₂O₅N/A
Molecular Weight 205.77 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 293-295 °CN/A

Application I: Covalent Organic Frameworks (COFs)

Expertise & Rationale

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities.[3] The synthesis of COFs via boronate ester linkages was one of the first and most successful strategies in the field.[4] this compound is an ideal candidate for constructing 2D COFs. Its defined geometry and ability to form reversible covalent bonds with polyol linkers under solvothermal conditions allow for thermodynamic error correction, leading to highly crystalline, porous sheets that stack into a stable framework. The resulting benzofuran-based COF would be expected to exhibit high thermal stability and permanent porosity, making it suitable for gas storage, separation, or heterogeneous catalysis.

The protocol below describes the synthesis of a hypothetical but highly plausible benzofuran-based COF, herein named BF-COF-1 , by reacting this compound with the C3-symmetric linker 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).

Experimental Protocol: Synthesis of BF-COF-1

Objective: To synthesize a 2D boronate ester-linked covalent organic framework.

Materials:

  • This compound (Monomer A)

  • 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (Monomer B)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Acetone (ACS grade)

  • Tetrahydrofuran (THF, ACS grade)

  • Pyrex tube (heavy-walled, ~10 mL)

  • Liquid nitrogen

Methodology:

  • Reagent Preparation: In a clean, dry Pyrex tube, add this compound (30.9 mg, 0.15 mmol) and HHTP (32.4 mg, 0.10 mmol). This 3:2 molar ratio is critical for achieving a complete hexagonal network structure.

  • Solvent Addition: Add a 1:1 (v/v) mixture of anhydrous mesitylene and anhydrous 1,4-dioxane (1.0 mL). The choice of a mixed solvent system is to ensure the solubility of both monomers while facilitating the removal of water, the reaction byproduct.

  • Freeze-Pump-Thaw Degassing:

    • Securely cap the Pyrex tube and freeze the mixture by immersing the bottom of the tube in liquid nitrogen until the solvent is completely solid.

    • Connect the tube to a Schlenk line and evacuate to high vacuum (<100 mTorr).

    • Close the valve to the vacuum and thaw the mixture at room temperature. Bubbles will be seen escaping the solvent.

    • Repeat this freeze-pump-thaw cycle three times. This step is crucial to remove dissolved oxygen and water, which can interfere with the reaction and prevent crystallization.

  • Reaction: After the final thaw, backfill the tube with an inert gas (N₂ or Ar). Securely seal the tube and place it in a preheated oven at 120 °C for 72 hours. During this solvothermal reaction, the reversible boronate ester formation allows for the correction of defects and the growth of large crystalline domains.[9]

  • Work-up and Purification:

    • Remove the tube from the oven and allow it to cool to room temperature. A solid precipitate should be visible.

    • Isolate the solid by centrifugation or vacuum filtration.

    • Wash the solid sequentially with anhydrous acetone (3 x 10 mL) and anhydrous THF (3 x 10 mL) to remove any unreacted monomers and oligomeric species.

    • Dry the resulting powder under high vacuum at 80 °C overnight to yield the final BF-COF-1 product.

Diagram: BF-COF-1 Synthesis Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification MonomerA This compound Pyrex Pyrex Tube MonomerA->Pyrex MonomerB HHTP MonomerB->Pyrex Solvent Mesitylene/Dioxane Solvent->Pyrex Degas Freeze-Pump-Thaw (x3) Pyrex->Degas Seal Seal under N₂ Degas->Seal Heat 120 °C, 72 h Seal->Heat Cool Cool to RT Heat->Cool Isolate Filter/Centrifuge Cool->Isolate Wash Wash (Acetone, THF) Isolate->Wash Dry Dry under Vacuum Wash->Dry FinalProduct FinalProduct Dry->FinalProduct BF-COF-1

Caption: Workflow for the solvothermal synthesis of BF-COF-1.

Expected Material Properties
ParameterExpected Value/CharacteristicRationale
Topology Hexagonal (e.g., hcb)C2-symmetric linear linker + C3-symmetric node
Porosity PermanentRigid covalent network prevents pore collapse
BET Surface Area 800 - 1500 m²/gTypical for boronate ester COFs with this pore size
Pore Diameter ~2.0 - 2.5 nmCalculated from monomer lengths
Thermal Stability > 400 °C (in N₂)High stability due to strong covalent bonds

Application II: Organic Semiconductors

Expertise & Rationale

Benzofuran-containing polymers are promising materials for organic electronics due to the electron-rich nature and rigidity of the benzofuran unit, which can lead to desirable charge transport properties.[10][11] this compound is an ideal monomer for creating fully conjugated polymers via the Suzuki polycondensation reaction. This reaction forms robust C-C bonds between the benzofuran core and a suitable dihalogenated aromatic comonomer, extending the π-conjugation along the polymer backbone.

By carefully selecting the comonomer, the electronic properties (e.g., bandgap, HOMO/LUMO levels) of the resulting polymer can be precisely tuned. For example, using an electron-deficient comonomer like dibromobenzothiadiazole would create a donor-acceptor (D-A) polymer with a low bandgap, suitable for organic photovoltaic (OPV) applications or organic field-effect transistors (OFETs).[12][13]

Experimental Protocol: Suzuki Polycondensation

Objective: To synthesize a benzofuran-based donor-acceptor conjugated polymer (PBF-BT ).

Materials:

  • This compound (Monomer A)

  • 4,7-dibromo-2,1,3-benzothiadiazole (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Aliquat 336 (phase transfer catalyst)

  • Methanol

  • Chloroform

  • Soxhlet extraction apparatus

Methodology:

  • Catalyst Preparation: In a Schlenk flask under an argon atmosphere, dissolve Pd₂(dba)₃ (5.5 mg, 0.006 mmol) and P(o-tol)₃ (14.6 mg, 0.048 mmol) in anhydrous toluene (10 mL). Stir for 20 minutes at room temperature. The ligand-to-metal ratio is crucial for catalytic activity.

  • Reaction Setup: In a separate three-neck round-bottom flask equipped with a condenser, add this compound (102.9 mg, 0.5 mmol), 4,7-dibromo-2,1,3-benzothiadiazole (147.0 mg, 0.5 mmol), and a few drops of Aliquat 336.

  • Solvent and Base Addition: Add anhydrous toluene (15 mL) and a 2 M aqueous solution of K₂CO₃ (2.5 mL). The biphasic system with a phase transfer catalyst ensures that both the organic-soluble monomers and the aqueous-soluble base can interact effectively at the interface.

  • Polymerization: Degas the monomer mixture by bubbling argon through it for 30 minutes. Transfer the pre-mixed catalyst solution from step 1 into the flask via cannula. Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under argon. The reaction progress can be monitored by the increasing viscosity of the mixture.

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour the dark-colored mixture into vigorously stirring methanol (200 mL). The polymer will precipitate.

    • Collect the crude polymer by filtration.

    • Purify the polymer by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers. Sequentially extract with methanol, acetone, and hexane.

    • Finally, extract the desired polymer fraction with chloroform.

    • Concentrate the chloroform solution and precipitate the polymer again into methanol.

    • Collect the final fibrous solid and dry under vacuum at 60 °C overnight.

Diagram: Suzuki Polycondensation Scheme

Note: The DOT script above is a template. Actual chemical structure images would need to be rendered externally and linked. Caption: Suzuki polycondensation of this compound and a comonomer.

Representative Optoelectronic Properties
PropertyTypical Range for Benzofuran D-A PolymersSignificance
Optical Bandgap (E_g) 1.8 - 2.2 eVDetermines the absorption spectrum (crucial for solar cells)
HOMO Level -5.2 to -5.5 eVAffects air stability and hole injection efficiency
LUMO Level -3.0 to -3.4 eVAffects electron injection and transport efficiency
Hole Mobility (OFET) 10⁻³ - 10⁻¹ cm²/VsMeasures the efficiency of charge transport in a transistor

Application III: Fluorescent Polymer Sensors

Expertise & Rationale

Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols, such as those found in saccharides (e.g., glucose) and catechols.[14] This interaction forms a cyclic boronate ester. When combined with a fluorophore, this binding event can be transduced into a change in fluorescence intensity, making boronic acid-functionalized molecules excellent candidates for chemical sensors.

This compound uniquely integrates both the diol-binding sites and the fluorescent reporter into a single, polymerizable unit. By cross-linking a diol-containing polymer matrix (like polyvinyl alcohol, PVA) with this molecule, one can create a hydrogel sensor. In the absence of an analyte, the benzofuran units are in a specific environment. When a competitive diol analyte like glucose is introduced, it displaces the PVA from the boronic acid sites, altering the local chemical environment around the benzofuran fluorophore and causing a measurable change in its fluorescence emission.[15]

Experimental Protocol: Glucose-Responsive Fluorescent Hydrogel

Objective: To prepare a fluorescent hydrogel for the detection of glucose.

Materials:

  • This compound (Cross-linker)

  • Polyvinyl alcohol (PVA, Mw 75,000-100,000, fully hydrolyzed)

  • Phosphate-buffered saline (PBS), pH 7.4

  • D-Glucose

  • Fluorometer

Methodology:

  • PVA Stock Solution: Prepare a 5% (w/v) PVA solution by dissolving 500 mg of PVA in 10 mL of PBS buffer (pH 7.4). Heat gently (~80 °C) with stirring until the PVA is fully dissolved. Cool to room temperature.

  • Cross-linker Solution: Prepare a 50 mM solution of this compound in a small amount of DMSO, then dilute with PBS buffer (pH 7.4). The boronic acid-diol interaction is pH-dependent; maintaining physiological pH is key for biological sensing applications.

  • Hydrogel Formation:

    • In a small vial, mix 1.0 mL of the 5% PVA solution with 0.2 mL of the 50 mM this compound solution.

    • Stir thoroughly. The mixture will gradually form a self-supporting hydrogel over the course of 1-2 hours at room temperature as boronate ester cross-links are formed.

  • Sensor Testing:

    • Place a small piece of the hydrogel into a cuvette containing 2 mL of PBS buffer (pH 7.4).

    • Measure the baseline fluorescence spectrum of the hydrogel using an excitation wavelength of ~310 nm (typical for benzofuran).

    • Add aliquots of a concentrated glucose solution to the cuvette to achieve final concentrations ranging from 1 mM to 20 mM.

    • After a 10-minute equilibration period for each addition, record the fluorescence spectrum again.

    • A dose-dependent increase or decrease in fluorescence intensity is expected as glucose competitively binds to the boronic acid sites.

Diagram: Sensing Mechanism

G cluster_gel Hydrogel State (Low Fluorescence) cluster_sensing Sensing State (High Fluorescence) PVA1 PVA Chain BFDA Benzofuran diboronic acid (Fluorophore) PVA1->BFDA Boronate Ester Cross-link BFDA_free Benzofuran diboronic acid (Fluorophore) BFDA->BFDA_free + Glucose (Analyte) PVA2 PVA Chain PVA2->BFDA Boronate Ester Cross-link Glucose1 Glucose Glucose1->BFDA_free Binding Glucose2 Glucose Glucose2->BFDA_free Binding

Caption: Mechanism of a glucose-responsive fluorescent hydrogel.

Anticipated Sensor Performance
ParameterExpected OutcomeSignificance
Fluorescence Response Dose-dependent change in intensityEnables quantitative measurement of the analyte
Selectivity Higher response to fructose and glucose vs. other sugarsBoronic acids have a known binding affinity order for saccharides
Response Time < 10 minutesDependent on analyte diffusion into the hydrogel
Operating pH 7.0 - 8.5Optimal range for boronate ester formation with diols

References

  • Fabrication of conjugated polymers with benzofuran unit based on I2- catalyzed intramolecular cyclization of polyphenylacetylene. (2020). Scientia Sinica Chimica. [Link]

  • Fabrication of conjugated polymers with benzofuran unit based on I2- catalyzed intramolecular cyclization of polyphenylacetylene. (2020). Beijing Institute of Technology. [Link]

  • Construction of boronate ester based single-layered covalent organic frameworks. ResearchGate. [Link]

  • Room-Temperature Synthesis of Covalent Organic Frameworks with a Boronic Ester Linkage at the Liquid/Solid Interface. ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]

  • Polymers with benzofuro‐benzofuran structures. ResearchGate. [Link]

  • Boronic-Acid-derived covalent organic frameworks: From synthesis to applications. (2021). New Journal of Chemistry. [Link]

  • Boronic-acid-derived covalent organic frameworks: from synthesis to applications. (2021). SciSpace. [Link]

  • Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. (2022). Journal of the American Chemical Society. [Link]

  • Crystalline and Stable Benzofuran-Linked Covalent Organic Frameworks from Irreversible Cascade Reactions. ResearchGate. [Link]

  • Integrating benzofuran and heteroradialene into donor-acceptor covalent organic frameworks for photocatalytic construction of multi-substituted olefins. (2022). Scinapse. [Link]

  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. (2020). PubMed. [Link]

  • Side functionalization of diboronic acid precursors for covalent organic frameworks. CrystEngComm. [Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. (2025). Egyptian Journal of Chemistry. [Link]

  • Characterization of a newly synthesized fluorescent benzofuran derivative and usage as a selective fiber optic sensor for Fe(III). ResearchGate. [Link]

  • Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]

  • A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. (2024). MDPI. [Link]

  • pH-responsive biocompatible fluorescent polymer nanoparticles based on phenylboronic acid for intracellular imaging and drug delivery. Polymer Chemistry. [Link]

  • Functionalization of 3D covalent organic frameworks using monofunctional boronic acids. ResearchGate. [Link]

  • Side functionalization of diboronic acid precursors for covalent organic frameworks. ResearchGate. [Link]

  • Suzuki polycondensation based on 2,5-thiophenebis (boronic acid pinacol...). ResearchGate. [Link]

  • Developments of furan and benzodifuran semiconductors for organic photovoltaics. (2015). Journal of Materials Chemistry A. [Link]

  • Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzofuran-2,5-diboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Benzofuran-2,5-diboronic acid and its derivatives. This molecule is a valuable building block in medicinal chemistry and materials science, sought after for its ability to participate in multiple cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures.[1][2] However, its synthesis is fraught with challenges, including the inherent instability of the benzofuran ring system, the difficulty of installing two boronic acid functionalities without competing side reactions, and complex purification procedures.

This guide is structured to provide direct, actionable advice for researchers encountering these challenges. It is divided into a troubleshooting guide for specific experimental failures and a general FAQ section to address broader conceptual questions.

Visual Workflow: Synthetic Strategy

A common and effective strategy for synthesizing this compound involves the palladium-catalyzed Miyaura borylation of a suitable di-halogenated precursor, followed by hydrolysis of the resulting boronate esters.

G cluster_0 Precursor Synthesis cluster_1 Borylation Reaction cluster_2 Deprotection & Isolation start Salicylaldehyde or Substituted Phenol precursor 2,5-Dibromobenzofuran start->precursor Multi-step synthesis (e.g., bromination, cyclization) borylation Double Miyaura Borylation precursor->borylation ester Benzofuran-2,5-bis(pinacol boronate) borylation->ester hydrolysis Hydrolysis ester->hydrolysis Acidic or Basic Conditions reagents B2pin2, Pd Catalyst, Base, Solvent reagents->borylation purification Purification hydrolysis->purification final_product This compound purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format that you might encounter during the synthesis.

Question 1: My Miyaura borylation of 2,5-dibromobenzofuran is giving very low yields or failing completely. What's going wrong?

Answer: Failure of a Miyaura borylation reaction can stem from several sources, often related to the catalyst system, reagents, or reaction conditions.[3][4]

Probable Causes & Solutions:

  • Inactive Palladium Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., PdCl₂(dppf)), its reduction to Pd(0) in situ might be inefficient.

    • Solution: Ensure your phosphine ligands are fresh and stored under an inert atmosphere to prevent oxidation.[3] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄. However, be aware that Pd(II) precatalysts like PdCl₂(dppf) are generally robust and stable to air.[4]

  • Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the resulting boronic ester.[3]

    • Solution: Thoroughly deoxygenate your solvent and the reaction vessel. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[4]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical. The base activates the diboron reagent and influences the catalytic cycle.

    • Solution: Potassium acetate (KOAc) is a standard base, but ensure it is anhydrous.[4] For challenging substrates, stronger bases like potassium pivalate might be more effective.[4] Solvents like dioxane, THF, or DMSO are commonly used; ensure they are anhydrous, as water can interfere with the reaction, though controlled amounts can sometimes be beneficial.[3][5]

  • Poor Quality Diboron Reagent: Bis(pinacolato)diboron (B₂pin₂) can degrade over time.

    • Solution: Check the quality of your B₂pin₂ by NMR if possible.[4] Consider using a fresh bottle or a different supplier. In some cases, neopentylglycol-derived diboron reagents can show different reactivity.[4]

Problem SymptomProbable CauseRecommended Action
No reaction, starting material recoveredInactive catalyst, low temperatureCheck catalyst/ligand quality, deoxygenate system, increase temperature incrementally.[3][4]
Low yield with protodeboronation byproductPresence of proton sources, harsh conditionsUse anhydrous solvents/reagents, switch to a milder base (e.g., KF).[6]
Significant homocoupling byproductPresence of oxygen, high Pd(II) concentrationThoroughly deoxygenate the reaction mixture, use an efficient Pd(0) source.[3]
Question 2: I'm observing significant amounts of the mono-borylated product and protodeboronation instead of the desired diboronic acid.

Answer: This is a classic challenge involving selectivity and the stability of the C-B bond. Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a common side reaction, especially with electron-rich heterocyclic systems.[3][6]

Probable Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures and strong bases can promote the undesired protodeboronation pathway.[3]

    • Solution: Try lowering the reaction temperature. While many borylations require heat, finding the minimum effective temperature can suppress side reactions.[3] Using a milder base like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be beneficial.[6]

  • Presence of Water: Excess water or other proton sources (like alcohols) in the reaction mixture can readily cleave the C-B bond.

    • Solution: Use anhydrous solvents and reagents. Dry your base (e.g., KOAc) in an oven before use. While some Suzuki couplings benefit from water, borylation reactions are often more sensitive to it.[3]

  • Using a Protected Boronic Acid Derivative: For extremely sensitive systems, generating the active boronic acid in situ at a low concentration can minimize degradation.

    • Solution: While you are forming a boronic ester, consider that even these can be labile. A more robust strategy for subsequent reactions could involve converting the boronic acid to a more stable form, like an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt.[7][8] MIDA boronates are exceptionally stable and release the boronic acid slowly under basic hydrolytic conditions, preventing high concentrations of the unstable free acid.[8]

Question 3: The purification of my benzofuran-2,5-bis(pinacol boronate) ester is difficult. It seems to be hydrolyzing on my silica gel column.

Answer: This is a very common issue. Boronic esters, particularly pinacol esters, can be hydrolyzed back to the boronic acid on silica gel, which is weakly acidic.[9] This leads to streaking, poor separation, and loss of product.

Probable Causes & Solutions:

  • Silica Gel Acidity: The acidic nature of standard silica gel promotes hydrolysis of the boronate ester.[9]

    • Solution 1 (Modified Silica): Try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in your eluent before packing the column. Alternatively, using neutral alumina for chromatography can prevent hydrolysis.[10]

    • Solution 2 (Non-Chromatographic Purification): Attempt to purify the product by recrystallization.[10] Screening various solvent systems (e.g., hexane/ethyl acetate, ethanol, dichloroethane) on a small scale can identify suitable conditions.

    • Solution 3 (Derivatization): A powerful technique for purifying boronic acids is to convert them to a crystalline derivative. For instance, reacting the crude product with diethanolamine can form a stable adduct that often crystallizes readily.[11][12] The pure boronic acid can then be regenerated from this adduct by treatment with an acid.[11]

Question 4: My final product, the free diboronic acid, seems unstable and gives inconsistent analytical data. How can I handle and characterize it properly?

Answer: Free boronic acids are prone to dehydration, forming cyclic trimers known as boroxines.[3][13] This process is reversible and can result in the material appearing oily or sticky, complicating analysis and affecting reaction stoichiometry.

Probable Causes & Solutions:

  • Boroxine Formation: The loss of water molecules from three boronic acid groups leads to a cyclic anhydride.

    • Solution: For many applications like Suzuki couplings, the boroxine is often in equilibrium with the boronic acid in the reaction mixture and can be used directly.[3] If you need the pure monomeric acid, you can sometimes shift the equilibrium back by adding a controlled, small amount of water.[6] However, for storage, it is often best to keep the material as the more stable boronate ester (e.g., pinacol ester) and perform the deprotection immediately before use.[9][13]

  • Storage and Handling: Benzofuran boronic acids, in particular, can be unstable and decompose on the benchtop when exposed to air and moisture.[8]

    • Solution: Store the final product under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C).[3] For long-term storage, conversion to a highly stable derivative like a MIDA boronate is the most robust strategy.[7][8] MIDA boronates are typically crystalline, indefinitely air-stable solids.[8]

  • Characterization:

    • ¹¹B NMR: This is a definitive technique to characterize boron species. Boronic acids and esters give distinct signals.

    • ¹H NMR: Inconsistent NMR spectra can be due to the boronic acid/boroxine equilibrium. Adding a drop of D₂O can sometimes sharpen the OH protons.

    • LC-MS: This can help confirm the mass of the desired product and identify impurities like protodeboronated or homocoupled species.

Troubleshooting Decision Tree

G start Low Yield in Borylation Step? q1 Is Starting Material (SM) Consumed? start->q1 cause1 Problem is Side Reactions or Product Decomposition q1->cause1 Yes cause2 Problem is Reaction Inactivity q1->cause2 No a1_yes Yes a1_no No q2 Major Byproduct? cause1->q2 sol4 Cause: Inactive Catalyst/Reagents. Solution: Check catalyst, ligand, and B2pin2 quality. Deoxygenate. cause2->sol4 a2_proto Protodeboronation (SM minus Br, plus H) q2->a2_proto a2_homo Homocoupling (Dimer of SM) q2->a2_homo a2_mono Mono-borylation q2->a2_mono sol1 Cause: Excess H+ source, high temp. Solution: Use anhydrous conditions, milder base, lower temp. a2_proto->sol1 sol2 Cause: Oxygen in system. Solution: Thoroughly deoxygenate solvents and vessel. a2_homo->sol2 sol3 Cause: Insufficient reagent/time. Solution: Increase B2pin2 equivalents, prolong reaction time. a2_mono->sol3

Caption: A decision tree for troubleshooting the Miyaura borylation step.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly challenging to synthesize compared to simpler aryl diboronic acids? A: The difficulty arises from a combination of factors. The benzofuran ring is an electron-rich heterocycle, which makes the C-B bond more susceptible to protodeboronation compared to electron-poor or simple benzene rings.[8] Furthermore, installing two boronic acid groups requires forcing conditions that can lead to decomposition of the sensitive benzofuran core. The inherent instability of many boronic acids is simply magnified when two such groups are present on a labile scaffold.[13]

Q2: What is the best protecting group strategy for this synthesis? Pinacol, MIDA, or something else? A: The "best" strategy depends on your goal.

  • Pinacol Esters (Bpin): These are the most common choice. They are relatively stable, can often be purified by column chromatography (with care), and are reactive enough to be used directly in subsequent Suzuki couplings.[9] They are ideal for a balance of stability and reactivity.

  • MIDA Esters (BMIDA): These are the gold standard for stability.[7] MIDA boronates are exceptionally robust, crystalline solids that are inert to many reaction conditions, including cross-coupling.[8] They act as a true protecting group, requiring a separate deprotection step (mild aqueous base) to release the free boronic acid.[9] If you need to store the intermediate long-term or perform other chemistry on the molecule before using the boronic acid functionality, MIDA is the superior choice.[7][8]

Q3: Can I use a lithiation-borylation approach instead of a Miyaura borylation? A: Yes, a lithiation-borylation sequence is a powerful alternative. This would typically involve a double lithium-halogen exchange of 2,5-dibromobenzofuran using an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature, followed by quenching with a borate ester like trimethyl borate or triisopropyl borate.[14][15] However, this method has its own challenges. The organolithium intermediates can be unstable, and quenching must be efficient to avoid side reactions. This route is often less tolerant of other functional groups compared to the palladium-catalyzed Miyaura borylation.[16]

Q4: My deprotection of the bis(pinacol) ester to the final diboronic acid is messy. What is the cleanest method? A: Hydrolysis of pinacol esters can sometimes be difficult due to their steric bulk.[9]

  • Acidic Hydrolysis: A common method is transesterification with a large excess of a different boronic acid (like phenylboronic acid) in a biphasic system (e.g., diethyl ether/water), followed by extraction. A more direct approach involves aqueous acid (e.g., HCl), but this can be harsh.[14]

  • Basic Hydrolysis: Treatment with aqueous NaOH can work, but may require heating and can lead to the formation of boronate salts.[17]

  • Oxidative Cleavage: For a clean conversion to a di-phenol, if that is an alternative desired product, oxidation with reagents like hydroxylamine can be effective.[14][18] For isolating the pure diboronic acid, a mild acidic workup after transesterification is often the cleanest route.

Detailed Experimental Protocol

Synthesis of Benzofuran-2,5-bis(pinacol boronate)

This protocol describes a double Miyaura borylation of 2,5-dibromobenzofuran. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials:

  • 2,5-Dibromobenzofuran (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (2.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.06 equiv)

  • Potassium Acetate (KOAc), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromobenzofuran (1.0 equiv), B₂pin₂ (2.5 equiv), PdCl₂(dppf)·CH₂Cl₂ (0.06 equiv), and anhydrous KOAc (3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe. The typical concentration is 0.1 M with respect to the 2,5-dibromobenzofuran.

  • Deoxygenation: Bubble argon or nitrogen gas through the stirred reaction mixture for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the mono-borylated intermediate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on neutral alumina, eluting with a hexane/ethyl acetate gradient.

    • Alternatively, recrystallization from a suitable solvent like ethanol or a hexane/ether mixture may yield the pure product.

Hydrolysis to this compound
  • Setup: Dissolve the purified Benzofuran-2,5-bis(pinacol boronate) (1.0 equiv) in a suitable organic solvent like diethyl ether.

  • Hydrolysis: Add a 2M aqueous HCl solution and stir vigorously at room temperature for 12-24 hours.

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product may require further purification by recrystallization. Store immediately under an inert atmosphere at low temperature.

References

  • Introduction, Interconversion and Removal of Boron Protecting Groups. American Chemical Society.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • Protecting Groups for Boronic Acids.
  • Boronic acid - Wikipedia. Wikipedia.
  • Troubleshooting guide for failed isobutylboronic acid reactions. Benchchem.
  • How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?
  • Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. Benchchem.
  • Application Notes and Protocols for Diversity-Oriented Synthesis Using 2-Benzofurylboronic Acid. Benchchem.
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • How to purify boronic acids/boronate esters?
  • Troubleshooting a Miyaura boryl
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
  • Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran.
  • Miyuora boryl
  • Challenging purification of organoboronic acids. Chemistry Stack Exchange.
  • Purific
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
  • Lithiation- Borylation in Synthesis.
  • Lithiation–borylation methodology in the total synthesis of n

Sources

Technical Support Center: Purification of Diboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the purification of diboronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity diboronic acids, critical reagents in modern organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1][2][3] The inherent chemical nature of diboronic acids—their Lewis acidity, propensity for dehydration, and polarity—often makes their purification a non-trivial task.[4][5]

This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific experimental issues with a focus on the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and purification of diboronic acids.

Q1: What are the most common impurities I should expect in my crude diboronic acid?

A1: Impurities in diboronic acids typically arise from the synthetic route used and the inherent instability of the boronic acid moiety itself. Understanding these impurities is the first step in selecting an appropriate purification strategy.

Impurity TypeCommon Source(s)Impact on Reactions
Boroxines (Anhydrides) Spontaneous dehydration of the diboronic acid, often accelerated by heat or storage conditions.[2][6][7]Generally does not affect reactivity in cross-coupling, as they readily hydrolyze back to the monomeric acid under reaction conditions.[7] However, it complicates characterization and accurate massing.
Starting Materials Incomplete reaction (e.g., unreacted aryl halide or organometallic reagent).Can lead to competing side reactions and complex product mixtures.
Homocoupling Byproducts Coupling of two organometallic or two aryl halide molecules.Difficult to separate from the desired product, reduces overall yield.[8]
Protodeboronation Products Replacement of the C-B bond with a C-H bond, often caused by exposure to moisture, strong base, or heat, particularly with electron-rich or heteroaromatic boronic acids.[8][9]This is an inactive impurity that reduces the effective concentration of the diboronic acid, leading to lower yields in subsequent reactions.[10]
Pinacol/Other Diols Incomplete hydrolysis when preparing a diboronic acid from its corresponding boronate ester.Can interfere with downstream reactions and complicates purification.

Q2: My NMR spectrum shows multiple sets of signals or broadened peaks. Does this always mean my diboronic acid is impure?

A2: Not necessarily. This is often due to the presence of the corresponding trimeric anhydride, known as a boroxine.[11] Diboronic acids exist in a concentration- and solvent-dependent equilibrium with their boroxines.[5] This equilibrium can result in complex or broadened NMR spectra.

  • Expert Tip: To confirm if the issue is boroxine formation, try acquiring the NMR spectrum in a coordinating deuterated solvent like methanol-d4 or add a drop of D₂O to your CDCl₃ or DMSO-d₆ sample.[11] These solvents can help break up the boroxine and shift the equilibrium back to the monomeric diboronic acid, resulting in a cleaner, sharper spectrum.

Q3: When should I purify the free diboronic acid versus converting it to a more stable ester (e.g., pinacol ester)?

A3: The decision depends on the stability of your compound and the intended downstream application.

  • Use the Free Diboronic Acid When:

    • The compound is a stable, crystalline solid that can be readily purified by recrystallization.

    • The subsequent reaction is sensitive to the presence of diols (like pinacol) that are byproducts of ester hydrolysis.

    • You require a highly polar building block that may be difficult to handle as a less polar ester.

  • Convert to a Boronate Ester (e.g., Pinacol, MIDA) When:

    • The free diboronic acid is unstable, prone to protodeboronation, or is an oil that cannot be recrystallized.[4][5][9]

    • You need to perform chromatography. Pinacol esters are significantly more stable on silica gel than free boronic acids.[4][12]

    • You are performing multi-step synthesis where the boronic acid moiety needs to survive various reaction conditions. MIDA (N-methyliminodiacetic acid) esters are exceptionally robust protecting groups.[4][13]

Q4: How can I reliably assess the purity of my final diboronic acid product?

A4: A multi-technique approach is recommended for a comprehensive purity assessment.

  • ¹H and ¹³C NMR: Provides information on the structure and the presence of organic impurities.

  • ¹¹B NMR: A powerful tool to observe the boron environment directly. A sharp signal can indicate the monomeric acid, while broader signals may suggest the presence of boroxines or other boron species.[11]

  • LC-MS/GC-MS: Excellent for identifying and quantifying trace impurities.[14][15] Note that some boronate esters can hydrolyze on a reversed-phase HPLC column, so method development is key.[11]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase method with a buffered mobile phase can provide reproducible results for purity analysis.[1]

Section 2: Troubleshooting Guide by Purification Method

This section provides solutions to specific problems encountered during the purification of diboronic acids.

Recrystallization & Trituration
ProblemCausality & Expert AnalysisRecommended Solution(s)
My diboronic acid "oils out" or fails to crystallize. This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present, acting as a eutectic mixture. The highly polar nature of the dual B(OH)₂ groups can also lead to strong solvent interactions that inhibit lattice formation.1. Solvent System Screening: Use a binary solvent system. Dissolve the crude material in a minimum amount of a "good" hot solvent (e.g., acetone, ethyl acetate, or ethanol) and slowly add a "poor" or anti-solvent (e.g., hexanes, heptane) until turbidity persists.[16][17] Cool slowly. 2. Trituration: If recrystallization fails, attempt to solidify the oil by scratching the flask with a glass rod or adding a seed crystal. Then, triturate the resulting solid with a solvent in which the desired compound is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane).[5][18] 3. Cooling Rate: Try very slow cooling, first to room temperature, then to 4°C, and finally to -20°C to encourage crystal growth over precipitation.
Purity does not improve significantly after recrystallization. This indicates that the primary impurity has similar solubility properties to your target compound. This is common with structurally similar byproducts like homocoupled dimers or protodeboronated material.1. Change Solvent Polarity: Switch to a solvent system with a completely different polarity (e.g., from EtOAc/Hexane to Water/Ethanol if the compound is stable and soluble).[19] 2. Adsorbent Treatment: Dissolve the sample in a suitable solvent and stir with a small amount of activated charcoal or silica gel to adsorb highly colored or polar impurities, then filter hot and proceed with crystallization. 3. Switch Purification Method: If impurities co-crystallize, another method like derivatization or chromatography will be necessary.
Column Chromatography
ProblemCausality & Expert AnalysisRecommended Solution(s)
My diboronic acid streaks badly or decomposes on a standard silica gel column. This is a classic and frequent problem. The Lewis acidic silanol groups (Si-OH) on the surface of standard silica gel can strongly and often irreversibly bind to the Lewis acidic boron center of the diboronic acid, leading to poor recovery, tailing, and decomposition.[5][16][18]1. Use Boric Acid-Treated Silica: Pre-treating the silica gel with boric acid can passivate the active sites, significantly improving recovery and peak shape for boronate esters.[4][20] This is a highly effective technique. 2. Switch to a Protected Form: Convert the diboronic acid to its pinacol or another stable boronate ester. These are much less polar and less Lewis acidic, making them far more amenable to silica gel chromatography.[4][12] 3. Use an Alternative Stationary Phase: Consider using neutral alumina, which can be less harsh than silica gel for some compounds.[16] Reversed-phase (C18) chromatography is also a viable option, though it may require a freeze-dryer to remove aqueous solvents.[5][18]
I can't separate my diboronic acid from very polar impurities. The high polarity of the dual B(OH)₂ groups often causes diboronic acids to have low retention (low Rf) on normal phase silica, making separation from other polar baseline impurities challenging.1. Modify the Mobile Phase: For silica gel, adding a small amount of a modifier like acetic acid or methanol to your eluent (e.g., DCM/MeOH with 1% AcOH) can sometimes improve separation.[16] 2. Reversed-Phase Chromatography: Switch to a C18 column. The diboronic acid will likely elute early with polar mobile phases (Water/Acetonitrile or Water/Methanol), while less polar impurities will be retained longer.[5] 3. Affinity Chromatography: For specific applications involving cis-diols, boronic acid affinity chromatography can be employed, where the diboronic acid itself becomes part of the stationary phase to bind diol-containing molecules.[21][22]
Derivatization & Chemical Modification
ProblemCausality & Expert AnalysisRecommended Solution(s)
The diethanolamine adduct is sticky, oily, or fails to precipitate. The formation of the diethanolamine adduct is an equilibrium process that results in a crystalline, five-membered ring structure.[23] Success is highly dependent on the polarity of the parent diboronic acid and the solvent system used. Highly polar diboronic acids may form adducts that are too soluble to precipitate effectively.[5][18]1. Optimize the Solvent: Perform the adduct formation in a non-polar solvent like diethyl ether or a mixture of DCM and hexanes to maximize the insolubility of the adduct.[19] 2. Concentration is Key: Ensure the reaction mixture is sufficiently concentrated to drive precipitation. 3. Stirring and Time: Allow the mixture to stir for an extended period (1-2 hours) to ensure the equilibrium has been reached and precipitation is complete.
I have low recovery of the free diboronic acid after cleaving the diethanolamine adduct. The cleavage step typically involves an acid/base extraction. The adduct is treated with an acid to protonate the diethanolamine, releasing the free diboronic acid, which is then extracted into an organic solvent. Low recovery can be due to incomplete cleavage, partitioning issues, or degradation.1. Use Boric Acid Solution for Cleavage: A clever and effective method is to slurry the adduct with a saturated aqueous solution of boric acid. The boric acid acts as a scavenger for the diethanolamine, allowing the free diboronic acid to be cleanly extracted into a solvent like ethyl acetate.[18] 2. Ensure Correct pH: When using a standard acid like HCl, ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the diethanolamine and keep the diboronic acid in its neutral form for extraction. 3. Perform Multiple Extractions: Diboronic acids can have some water solubility. Perform at least 3-4 extractions with your organic solvent to ensure complete recovery.
Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common and effective purification techniques.

Protocol 1: Purification via Diethanolamine Adduct Formation

This method is excellent for purifying many aryl diboronic acids from non-acidic or less polar impurities.

  • Adduct Formation:

    • In a flask, dissolve the crude diboronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dichloromethane or THF).[8]

    • While stirring, add diethanolamine (2.0-2.2 equiv) dropwise.

    • Often, the initial solid will dissolve completely before a new, white precipitate forms.[8] If no precipitate forms, slowly add an anti-solvent like hexanes or diethyl ether.

    • Stir the resulting slurry at room temperature for 1-2 hours.

    • Isolate the white solid adduct by vacuum filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum.[8][23]

  • Adduct Cleavage and Isolation:

    • Place the dried diethanolamine adduct in a separatory funnel.

    • Add ethyl acetate and a saturated aqueous solution of boric acid.[5][18]

    • Shake the funnel vigorously for 5-10 minutes.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified diboronic acid.

Protocol 2: Flash Chromatography using Boric Acid-Treated Silica

This protocol is specifically for purifying boronate esters (e.g., pinacol esters) that show instability on standard silica gel.[20]

  • Preparation of Boric Acid-Treated Silica (B-Silica):

    • Prepare a solution of boric acid in a polar solvent (e.g., 10g of boric acid in 100mL of methanol).

    • In a round-bottom flask, create a slurry of standard silica gel (e.g., 100g) in the boric acid solution.

    • Remove the solvent by rotary evaporation until a free-flowing powder is obtained.

    • Dry the B-Silica in a vacuum oven overnight to remove residual solvent.

  • Chromatography:

    • Pack a column with the prepared B-Silica using your chosen eluent system (e.g., Hexane/Ethyl Acetate).

    • Dissolve the crude boronate ester in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the column and elute as you would for standard flash chromatography.

    • This method effectively suppresses the decomposition of the boronate ester on the stationary phase, allowing for successful purification.[20]

Section 4: Purification Method Selection Workflow

Choosing the right purification strategy from the outset can save significant time and material. This decision tree provides a logical workflow for selecting the most appropriate method based on the properties of your crude diboronic acid.

Purification_Workflow start Crude Diboronic Acid is_solid Is the crude material a solid? start->is_solid recrystallize Attempt Recrystallization / Trituration is_solid->recrystallize Yes is_oil Material is an oil or recrystallization failed is_solid->is_oil No is_pure Is it >95% pure? recrystallize->is_pure done Purified Diboronic Acid is_pure->done Yes is_pure->is_oil No derivatize Purify via Derivatization is_oil->derivatize acid_base Consider Acid/Base Extraction is_oil->acid_base Alternative for specific cases dea_adduct Form Diethanolamine Adduct derivatize->dea_adduct If parent acid is not excessively polar protect_ester Convert to Pinacol/MIDA Ester derivatize->protect_ester For unstable acids or chromatography is needed dea_adduct->done chromatography Purify Ester by Chromatography (B-Silica or C18) protect_ester->chromatography deprotect Hydrolyze to Pure Diboronic Acid chromatography->deprotect deprotect->done acid_base->done

Caption: Decision workflow for selecting a diboronic acid purification method.

References
  • How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from ResearchGate. [Link]

  • Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016, May 9). Retrieved from Chem-Station. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Oxford Academic. [Link]

  • Boronic Acid Affinity Chromatography Resin - Amerigo Scientific. (n.d.). Retrieved from Amerigo Scientific. [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025, November 8). Retrieved from Reddit. [Link]

  • Boronic acids protecting groups with standard deprotecting conditions. - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. (n.d.). Retrieved from Waters Corporation. [Link]

  • Can I remove boronic acid using Work up process? - ResearchGate. (2016, December 28). Retrieved from ResearchGate. [Link]

  • How is boron anhydride produced? - KingProlly. (2025, July 14). Retrieved from KingProlly. [Link]

  • Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 14(45), 10647-10658. [Link]

  • US9085590B2 - Protecting groups for boronic acids - Google Patents. (n.d.).
  • Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Retrieved from Reddit. [Link]

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025, November 8). Retrieved from Chemistry Stack Exchange. [Link]

  • Boronic acid - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

  • Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. (2017, June 2). Retrieved from Reddit. [Link]

  • benzeneboronic anhydride - Organic Syntheses Procedure. (n.d.). Retrieved from Organic Syntheses. [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC - NIH. (n.d.). Retrieved from National Institutes of Health. [Link]

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3). Retrieved from YouTube. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from ResearchGate. [Link]

  • HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (2025, November 8). Retrieved from Reddit. [Link]

  • Soundararajan, S., Badawi, M., Kohlrust, C. M., & Hageman, J. H. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]

  • Ozawa, Y., et al. (2022). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 7(38), 34537-34547. [Link]

  • Uemura, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3394-3398. [Link]

  • Boronic Acids as Ligands for Affinity Chromatography - ResearchGate. (2025, August 5). Retrieved from ResearchGate. [Link]

  • Recrystallization.pdf. (n.d.). Retrieved from course content server. [Link]

  • Liu, A., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-25. [Link]

  • Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols - The Royal Society of Chemistry. (n.d.). Retrieved from The Royal Society of Chemistry. [Link]

  • Boronic acid - YouTube. (2015, December 30). Retrieved from YouTube. [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications. (n.d.). Retrieved from ACS Publications. [Link]

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Technical Support Center: Benzofuran-2,5-diboronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic building blocks. This guide is dedicated to researchers, medicinal chemists, and process development scientists working on the synthesis of Benzofuran-2,5-diboronic acid and its derivatives. As a key intermediate in the development of novel materials and pharmaceutical agents, its successful synthesis is often critical. However, the introduction of two boronic acid functionalities onto the benzofuran scaffold presents unique challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental hurdles. Our approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Part 1: Understanding the Synthetic Landscape

The synthesis of this compound typically starts from 2,5-dibromobenzofuran. The two most common strategies to install the boronic acid groups are:

  • Halogen-Lithium Exchange followed by Borylation: This involves treating 2,5-dibromobenzofuran with a strong organolithium base (like n-BuLi or t-BuLi) at low temperatures, followed by quenching the resulting di-lithiated intermediate with a boron electrophile (e.g., triisopropyl borate).

  • Palladium-Catalyzed Borylation (Miyaura Borylation): This method uses a palladium catalyst with a suitable ligand to couple 2,5-dibromobenzofuran with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

Both routes are viable, but each is susceptible to a distinct set of side reactions that can significantly impact yield and purity.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address problems you may be observing in your reaction monitoring (TLC, LC-MS, NMR).

Issue 1: Incomplete Conversion & Formation of Mono-Borylated Byproduct

Q: My reaction stalls, and I'm isolating significant amounts of 2-bromo-5-(dihydroxyboryl)benzofuran (or the 5-bromo-2-boryl isomer) instead of the desired diboronic acid. What's going wrong?

A: This is a classic problem of incomplete reaction, which can stem from several factors depending on your chosen synthetic route.

If using Halogen-Lithium Exchange:

  • Insufficient Organolithium Reagent: The stoichiometry is critical. You need at least two equivalents of the organolithium reagent to react with both bromine atoms. However, trace amounts of water or other electrophilic impurities in your solvent or on your glassware can consume the reagent.

    • Solution: Use rigorously dried (anhydrous) solvents and flame-dried glassware under an inert atmosphere (Argon or Nitrogen). Consider adding slightly more than 2.0 equivalents (e.g., 2.1-2.2 eq.) of the organolithium reagent to compensate for any trace impurities.

  • Reaction Temperature Too High: While the initial lithiation needs to be cold (typically -78 °C) to prevent side reactions, if the temperature is too low for the specific substrate, the second lithiation might be kinetically slow.

    • Solution: After the initial addition at -78 °C, you might need to allow the reaction to slowly warm to a slightly higher temperature (e.g., -60 °C or -50 °C) for a short period before quenching with the borate ester. This must be carefully optimized, as warming too much can promote other side reactions.[1]

  • Insufficient Quenching Reagent: Ensure you are adding at least two equivalents of your borate ester to trap the di-lithiated species.

If using Palladium-Catalyzed Borylation:

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, leading to incomplete conversion. Heteroaromatic substrates, in particular, can sometimes be challenging for catalysts.[2][3]

    • Solution: Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). Ensure your ligands are not degrading; using robust phosphine ligands can help.

  • Inefficient Second Borylation: The electronic properties of the benzofuran ring change after the first borylation. The newly installed boronic ester group can influence the reactivity of the remaining C-Br bond, potentially slowing down the second oxidative addition step.

    • Solution: Increase the reaction temperature or prolong the reaction time. A stronger base might also be required to facilitate the transmetalation step of the second borylation.

Issue 2: Significant Formation of Protodeboronated Byproducts

Q: My main impurity is benzofuran-2-boronic acid or even fully deboronated benzofuran. Why am I losing my C-B bonds?

A: You are observing protodeboronation (also called protodeborylation), a common side reaction where a proton source cleaves the carbon-boron bond, replacing it with a C-H bond.[4] This is one of the most significant challenges in boronic acid chemistry.

  • Cause 1: Presence of Water: Water is the most common proton source. This can be introduced from wet solvents, reagents, or during the aqueous workup. The workup is particularly critical. Boronic acids are often subjected to acidic or basic aqueous conditions, which can catalyze protodeboronation.[5]

    • Mitigation:

      • During the reaction, use anhydrous conditions.

      • During workup, minimize the time the product is in contact with aqueous acid or base. Use a buffered solution if possible. When acidifying to precipitate the boronic acid, do so at low temperatures (0 °C) and collect the product quickly.

  • Cause 2: Base-Catalyzed Protodeboronation: The bases used in Suzuki-Miyaura couplings are essential for the catalytic cycle but are also known to catalyze protodeboronation.[6] The generation of the more reactive boronate anion ([ArB(OH)₃]⁻) can also increase susceptibility to this side reaction.[5]

    • Mitigation:

      • Choice of Base: Screen different bases. Sometimes a weaker base (like K₂CO₃ or K₃PO₄) is less prone to causing protodeboronation than a strong base (like NaOH or KOH).

      • Slow Addition: If applicable to your system, slowly adding the boronic acid reagent to the reaction mixture can keep its instantaneous concentration low, favoring the productive cross-coupling pathway over the decomposition pathway.[7]

  • Cause 3: High Temperature & Long Reaction Times: Both factors increase the likelihood of protodeboronation.[5]

    • Mitigation: Optimize the reaction to run at the lowest possible temperature for the shortest time necessary for completion. This often involves finding a more active catalyst system.

Factor High Protodeboronation Risk Mitigation Strategy
Water Present in solvents, reagents, or during workupUse anhydrous conditions; minimize workup time; work at low temp.
Base Strong bases (NaOH, KOH)Use weaker bases (K₃PO₄, Cs₂CO₃); screen base equivalents.
Temperature High temperatures (>80-100 °C)Optimize catalyst/ligand to lower reaction temperature.
Time Prolonged reaction durationMonitor reaction closely and stop once starting material is consumed.
Substrate Electron-deficient or heteroaromatic systemsUse milder conditions; consider protecting groups if applicable.
Issue 3: Formation of Homocoupled and Oligomeric Impurities

Q: I am observing significant amounts of a high molecular weight impurity that appears to be a dimer of my benzofuran starting material or product.

A: This is likely due to homocoupling , another prevalent side reaction.

  • In Lithiation/Borylation Routes: If the di-lithiated intermediate is not trapped efficiently by the borate ester, it can react with the starting 2,5-dibromobenzofuran, leading to oligomeric chains. Furthermore, if using n-BuLi, a side reaction can be butylation of the aromatic ring.[5]

    • Mitigation:

      • Inverse Addition: Add the solution of 2,5-dibromobenzofuran slowly to the cooled organolithium reagent. This maintains an excess of the lithiating agent and minimizes the concentration of the starting material available for reaction with the lithiated intermediate.

      • Efficient Trapping: Ensure the borate ester is added efficiently and mixes well at low temperature.

  • In Palladium-Catalyzed Routes: Homocoupling can occur through two main pathways:

    • Reaction of two molecules of the organoboron reagent (boronic acid homocoupling).

    • Reaction of two molecules of the aryl halide (reductive coupling).

    • Mitigation:

      • Oxygen Control: Rigorously degas your reaction mixture. Oxygen can promote the homocoupling of boronic acids.

      • Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often promote the desired cross-coupling and suppress side reactions. However, some bulky ligands have also been shown to promote palladium-catalyzed protodeboronation.[6] Optimization is key.

      • Temperature Control: Homocoupling is often more prevalent at higher temperatures.[2][3]

Workflow for Troubleshooting Diborylation Reactions

Caption: A decision tree for troubleshooting common side reactions.

Part 3: Frequently Asked Questions (FAQs)

Q1: My diboronic acid product looks like a white powder, but my NMR shows broad signals. Is it impure?

A: Not necessarily. Boronic acids are prone to forming anhydrides, particularly cyclic trimers known as boroxines, by losing water molecules.[7] This process is reversible. The presence of both the free acid and the boroxine in your NMR sample (especially in a non-aqueous solvent like CDCl₃) can lead to broadened signals or multiple sets of signals.

  • Tip: To get a sharp NMR spectrum, try dissolving your sample in a solvent mixture containing a small amount of water (e.g., DMSO-d₆ with a drop of D₂O) or a coordinating solvent like pyridine-d₅. This will break up the boroxine and shift the equilibrium to the monomeric boronic acid.

Q2: I've synthesized the diboronic acid, but it's impossible to purify by standard silica gel chromatography. What are my options?

A: This is a very common and frustrating problem. Boronic acids are often polar and acidic, causing them to streak badly or decompose on silica gel.[8]

  • Option 1: Recrystallization: If your product is crystalline, this is the best option for purification on a large scale. Screen various solvent systems (e.g., water/ethanol, ethyl acetate/heptane).[9]

  • Option 2: Derivatization to the Pinacol Ester: The crude diboronic acid can be converted to its bis(pinacol) ester by reacting it with pinacol, usually with azeotropic removal of water. These esters are much less polar, more stable, and generally well-behaved on silica gel. After purification, the ester can be hydrolyzed back to the boronic acid if needed.[10]

  • Option 3: Base Extraction / Salt Formation: You can treat the crude product mixture with a base to form the boronate salt, which is water-soluble.[6] Organic impurities can then be washed away with an organic solvent (like diethyl ether). Careful re-acidification of the aqueous layer will then precipitate the pure boronic acid, which can be collected by filtration.[6]

  • Option 4: Diethanolamine Adduct Formation: Boronic acids react with diethanolamine to form stable, often crystalline, adducts that can be easily purified by recrystallization. The free boronic acid can be regenerated from the adduct.[9]

Q3: Should I synthesize the diboronic acid directly or the bis(pinacol) ester?

A: For many applications, particularly Suzuki-Miyaura cross-coupling reactions, using the bis(pinacol) ester is highly advantageous.

  • Stability: Boronic esters are generally more stable to storage and less prone to dehydration (boroxine formation) than free boronic acids.[11]

  • Purification: As mentioned above, they are significantly easier to purify via standard chromatography.[4]

  • Compatibility: They are compatible with a wide range of reaction conditions.

The free diboronic acid is typically only required if the subsequent step is incompatible with the pinacol ester or if the acid itself is the final target molecule for specific applications like saccharide sensing.[7]

General Workflow: Synthesis to Purified Product

G cluster_0 Synthesis Route cluster_1 Crude Product & Analysis cluster_2 Purification Strategy A 2,5-Dibromobenzofuran B Route 1: Di-lithiation + B(OR)₃ A->B C Route 2: Pd-Catalyzed Borylation (e.g., with B₂pin₂) A->C D Crude Product Mixture (Diborylated, Mono-borylated, Protodeboronated, etc.) B->D C->D E Analysis (LC-MS, ¹H NMR) D->E Identify Side Products F Isolate Bis(pinacol) Ester? E->F G Purify via Chromatography F->G Yes H Purify via Recrystallization or Base Extraction F->H No (Isolate Acid) I Hydrolyze to Diboronic Acid (Optional) G->I J Final Pure Product G->J Use Ester Directly H->J I->J

Caption: Recommended workflow from synthesis to purification.

References

  • Ito, H., et al. (2019). Iridium-catalyzed C–H dimesitylborylation of benzofurans. Angewandte Chemie. (Note: This is a representative citation for C-H borylation of benzofurans, specific details may vary).
  • Staub, S. (2021). Protodeboronation. Wikipedia. Available at: [Link]

  • Cammidge, A. N., et al. (2006). Stability of Boronic Esters to Hydrolysis: A Comparative Study. The Journal of Organic Chemistry.
  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society.
  • Lima, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Hartmann, E., & Oestreich, M. (2013). Silylboranes as versatile reagents in organic synthesis. Chemical Reviews.
  • Malapit, C. A., et al. (2022). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
  • Chatterjee, A., & Gandon, V. (2022). Metal-catalysed C–H bond activation and borylation. Chemical Society Reviews. Available at: [Link]

  • WIPO (2005). Process for purification of boronic acid and its derivatives. Patent WO2005019229A1.
  • Aggarwal, V. K., et al. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research. Available at: [Link]

  • Wikipedia contributors. (2023). Boronic acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. National Institutes of Health. Available at: [Link]

  • Kotha, S., & Swain, B. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California.
  • Chemistry Stack Exchange user. (2016). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Note: This is a general reference book for boronic acid chemistry).

Sources

Technical Support Center: Improving the Yield of Benzofuran-2,5-diboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Benzofuran-2,5-diboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. The following question-and-answer format directly addresses specific challenges you may encounter, providing in-depth explanations and actionable protocols to enhance your yield and purity.

I. Troubleshooting Guide: Reaction Optimization

Low yields in the synthesis of this compound can often be traced back to suboptimal reaction conditions. This section provides a systematic approach to identifying and resolving these issues.

Question 1: My Miyaura borylation reaction is giving a low yield. What are the most critical parameters to investigate?

Answer:

The Miyaura borylation is a powerful C-B bond formation reaction, but its success is highly dependent on the interplay of several factors.[1] When troubleshooting low yields, a systematic evaluation of the following parameters is crucial:

  • Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and ligand is paramount. While catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, their efficiency can vary depending on the specific substrate.[1] For heteroaromatic substrates, which can be challenging, employing more advanced catalyst systems may be necessary. For instance, a catalyst generated from [(allyl)PdCl]₂ and a bulky, electron-rich phosphine ligand like XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) has shown enhanced reactivity.[2]

  • Base Selection: The base plays a critical role in the catalytic cycle, but using a base that is too strong can lead to undesired side reactions, such as Suzuki coupling of the product, which will reduce the overall yield.[1] Potassium acetate (KOAc) and potassium phosphate (K₃PO₄) are generally good starting points.[1] Recent studies have shown that lipophilic bases, such as potassium 2-ethylhexanoate, can significantly improve yields and allow for milder reaction conditions (e.g., lower temperatures).[2][3] This is attributed to minimizing the inhibitory effect of the carboxylate anion on the catalytic cycle.[3]

  • Solvent Choice: Polar aprotic solvents are generally preferred for Miyaura borylation reactions as they can increase the reaction yield.[1] Dioxane, THF, and DMF are common choices. The solubility of all reactants, particularly the base, is a key consideration. In some cases, using a mixture of solvents can be beneficial.

  • Boron Source: While bis(pinacolato)diboron (B₂pin₂) is the most common boron source, other reagents can be employed.[1] Tetrahydroxydiboron [B₂(OH)₄] is a more atom-economical and environmentally friendly alternative that directly yields the boronic acid.[2] The stability of the boron source and any potential side reactions should be considered.

  • Reaction Temperature and Time: These parameters are interdependent. Insufficient time or temperature can lead to incomplete conversion. Conversely, prolonged reaction times at high temperatures can lead to product degradation or the formation of byproducts. Monitoring the reaction progress by TLC or GC/LC-MS is essential for optimization.

Question 2: I am observing significant amounts of protodeborylation (C-B bond cleavage). How can I minimize this side reaction?

Answer:

Protodeborylation is a common side reaction that cleaves the newly formed C-B bond, replacing it with a C-H bond and reducing the yield of your desired diboronic acid. This is often exacerbated by the presence of water and acidic conditions. Here’s how to mitigate it:

  • Strictly Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.

  • Choice of Base: As mentioned, a strong base can promote side reactions. Using a milder base like KOAc can be beneficial.[1]

  • Work-up Procedure: During the work-up, avoid strongly acidic conditions for extended periods. A careful aqueous work-up with minimal exposure to acid is recommended.

  • Purification Strategy: Boronic acids can be sensitive to silica gel chromatography, which can be slightly acidic and lead to degradation.[4] Consider alternative purification methods such as recrystallization or forming a more stable derivative.

Question 3: Are there alternative synthetic routes to this compound if the Miyaura borylation of a dihalo-benzofuran is problematic?

Answer:

Yes, if the direct borylation of a dihalogenated benzofuran is not providing satisfactory yields, you can consider a multi-step approach. One such strategy involves the synthesis of a benzofuran-2-boronic acid derivative first, followed by a second borylation at the 5-position.

A documented approach involves the transformation of ethyl benzofuran-3-carboxylate into the corresponding benzofuran-2-boronic acid derivative in excellent yields using trimethyl borate and lithium diisopropylamide (LDA) at low temperatures.[5][6] This intermediate could then potentially undergo a second borylation reaction at the 5-position.

Another strategy could involve the synthesis of substituted benzofurans through methods like Sonogashira coupling followed by intramolecular cyclization, and then performing the borylation reactions.[7]

II. Frequently Asked Questions (FAQs): Purification and Handling

Purification and handling of boronic acids present their own set of challenges. This section addresses common questions related to these downstream processes.

Question 4: I'm having difficulty purifying my this compound by column chromatography. The product seems to be degrading on the silica gel. What are my options?

Answer:

This is a very common issue. Boronic acids are known to be sensitive to the acidic nature of silica gel, which can lead to decomposition and streaking during chromatography.[4][8] Here are several alternative purification strategies:

  • Recrystallization: If your crude product is sufficiently pure, recrystallization is often the best method to obtain high-purity material. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Acid-Base Extraction: You can exploit the acidic nature of the boronic acid groups. Dissolve the crude material in an organic solvent and extract with a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) to form the boronate salt, which will move into the aqueous layer.[9] The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, careful acidification of the aqueous layer will precipitate the pure boronic acid, which can be collected by filtration.

  • Formation of Stable Derivatives:

    • Trifluoroborate Salts: Boronic acids can be converted to their corresponding potassium trifluoroborate salts (R-BF₃K) by treatment with KHF₂. These salts are generally more stable than the free boronic acids and are often crystalline and easier to purify by recrystallization. The boronic acid can be regenerated from the trifluoroborate salt if needed.

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of stable, crystalline derivatives that are compatible with a wide range of reaction conditions and can be purified by chromatography.

    • Diethanolamine Adducts: Forming an adduct with diethanolamine can sometimes facilitate the crystallization of the boronic acid.[8]

Question 5: How should I store this compound to ensure its long-term stability?

Answer:

Aryl boronic acids can undergo dehydration to form cyclic trimer anhydrides (boroxines). While this process is often reversible, it can affect the reactivity and stoichiometry of the compound. To ensure long-term stability, it is recommended to:

  • Store in a cool, dry place: Keep the compound in a tightly sealed container in a refrigerator or freezer.

  • Inert Atmosphere: For extended storage, consider storing it under an inert atmosphere (argon or nitrogen) to minimize contact with moisture and air.

  • Consider Derivative Formation: For very long-term storage or for use as a reference standard, converting it to a more stable derivative like a trifluoroborate salt or MIDA boronate is a good option.

III. Experimental Protocols and Data

This section provides a detailed experimental protocol for a Miyaura borylation reaction and a table summarizing key reaction parameters for optimization.

Optimized Miyaura Borylation Protocol

This protocol is a general starting point and may require optimization for your specific substrate and laboratory conditions.

Materials:

  • 2,5-Dibromobenzofuran

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., PdCl₂(dppf) or [(allyl)PdCl]₂/XPhos)

  • Base (e.g., Potassium Acetate or Potassium 2-ethylhexanoate)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2,5-dibromobenzofuran (1.0 equiv.), bis(pinacolato)diboron (2.2-2.5 equiv.), and the base (3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Proceed with the appropriate purification method (recrystallization, acid-base extraction, or derivatization).

Table 1: Key Parameters for Miyaura Borylation Optimization
ParameterCondition 1 (Standard)Condition 2 (Optimized)Rationale for Change
Catalyst PdCl₂(dppf) (3 mol%)[(allyl)PdCl]₂ (1.5 mol%) + XPhos (3 mol%)XPhos is a bulky, electron-rich ligand that can improve catalytic activity for challenging substrates.[2]
Base Potassium Acetate (KOAc)Potassium 2-ethylhexanoateA lipophilic base can improve solubility and reaction rates, allowing for milder conditions.[3]
Solvent 1,4-Dioxane1,4-Dioxane or THFPolar aprotic solvents are generally effective.[1]
Temperature 100 °C35-80 °COptimized catalyst and base systems may allow for significantly lower reaction temperatures.[3]
Troubleshooting Workflow

G start Low Yield of this compound check_reaction Reaction Monitoring (TLC/LC-MS) Shows Incomplete Conversion? start->check_reaction yes_incomplete Yes check_reaction->yes_incomplete Yes no_complete No, conversion is high check_reaction->no_complete No optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Screen Catalysts/Ligands - Screen Bases/Solvents yes_incomplete->optimize_conditions check_byproducts Significant Byproducts Observed? no_complete->check_byproducts success Improved Yield optimize_conditions->success yes_byproducts Yes check_byproducts->yes_byproducts Yes no_byproducts No check_byproducts->no_byproducts No protodeborylation Protodeborylation? - Use Anhydrous Conditions - Milder Base yes_byproducts->protodeborylation other_byproducts Other Side Reactions? - Lower Temperature - Change Catalyst/Base yes_byproducts->other_byproducts purification_issue Low Isolated Yield After Purification no_byproducts->purification_issue protodeborylation->success other_byproducts->success troubleshoot_purification Troubleshoot Purification: - Avoid Silica Gel if Possible - Recrystallization - Acid/Base Extraction - Form Stable Derivatives (Trifluoroborate, MIDA) purification_issue->troubleshoot_purification troubleshoot_purification->success

Caption: Troubleshooting decision tree for improving the yield of this compound.

IV. References

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from

  • Miyaura Borylation Reaction. (n.d.). Alfa Chemistry. Retrieved January 6, 2026, from

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2023). MDPI. Retrieved January 6, 2026, from

  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. (2022). ResearchGate. Retrieved January 6, 2026, from

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). ACS Combinatorial Science. Retrieved January 6, 2026, from

  • Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. (n.d.). Benchchem. Retrieved January 6, 2026, from

  • Tips on increasing yield of Miyaura coupling reaction? (2022). Reddit. Retrieved January 6, 2026, from

  • Boronic Acids & Derivatives. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). ACS Publications. Retrieved January 6, 2026, from

  • HELP: Purifying boronic acids sucks. (2025). Reddit. Retrieved January 6, 2026, from

  • Process for purification of boronic acid and its derivatives. (2005). Google Patents. Retrieved January 6, 2026, from

Sources

Benzofuran-2,5-diboronic Acid: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzofuran-2,5-diboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional reagent. Given the inherent lability of many boronic acids, particularly those on heterocyclic scaffolds, this document provides in-depth troubleshooting advice and proactive strategies to ensure experimental success and reproducibility.

Section 1: Understanding the Instability of this compound

This section addresses the fundamental stability challenges associated with this compound. Understanding these pathways is the first step toward mitigating them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for my this compound?

A1: Like many arylboronic acids, this compound is susceptible to several degradation pathways that can compromise its purity and reactivity. The most common are:

  • Protodeboronation : This is the most significant concern. It is a chemical reaction where a proton source (e.g., water, alcohol) cleaves the carbon-boron (C-B) bond, replacing the boronic acid group with a hydrogen atom.[1][2] For your molecule, this can happen at the C2 or C5 position, or both, leading to byproducts like benzofuran-5-boronic acid, benzofuran-2-boronic acid, or unsubstituted benzofuran. Heterocyclic boronic acids, especially at the 2-position, are known to be particularly prone to this issue.[3][4]

  • Oxidation : The C-B bond can be oxidized, especially in the presence of air or other oxidants, converting the boronic acid into a hydroxyl group (a phenol).[1][5] This would result in hydroxy-benzofuran byproducts.

  • Trimerization (Boroxine Formation) : Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1] While this process can often be reversed under reaction conditions, it complicates accurate weighing and stoichiometry calculations, leading to reproducibility issues.

Main This compound Proto_C2 Benzofuran-5-boronic Acid Main->Proto_C2 Protodeboronation (at C2) Proto_C5 Benzofuran-2-boronic Acid Main->Proto_C5 Protodeboronation (at C5) Oxidation Hydroxy-Benzofuran Species Main->Oxidation Oxidation Boroxine Trimeric Boroxine Main->Boroxine Dehydration (Trimerization) Proto_Both Benzofuran Proto_C2->Proto_Both Protodeboronation Proto_C5->Proto_Both Protodeboronation

Figure 1: Key degradation pathways for this compound.

Q2: What are the tell-tale signs of decomposition in my sample or reaction?

A2: You can identify decomposition both in the solid reagent and during a reaction:

  • In the Bottle : The solid should be a fine, free-flowing powder. Clumping, discoloration, or a "wet" appearance may suggest degradation. However, visual inspection is often insufficient.

  • During Reaction/Analysis :

    • Consistently low or no yield of the desired doubly-coupled product.

    • Formation of mono-coupled products, indicating one of the boronic acid sites has degraded.

    • Significant presence of protodeboronated byproducts (e.g., benzofuran) in your crude reaction mixture, detectable by LC-MS or GC-MS.[6]

    • Inconsistent results between batches, even when using the same procedure.

Q3: How should I properly store this compound to maximize its shelf-life?

A3: Proper storage is critical to prevent premature degradation. Follow these guidelines, which are standard for many boronic acids:

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C).[7]Slows down the rate of decomposition pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[8]Minimizes contact with oxygen and atmospheric moisture, preventing oxidation and protodeboronation.
Container Keep in a tightly sealed, opaque container.[7][9]Prevents exposure to moisture and light, which can accelerate degradation.
Handling Handle quickly when weighing. Avoid leaving the bottle open to the air for extended periods.Minimizes exposure to atmospheric moisture.

Section 2: Troubleshooting Failed or Low-Yielding Reactions

This section provides a logical workflow to diagnose and solve common issues encountered during cross-coupling reactions.

Start Low or No Yield in Coupling Reaction Check_Reagents 1. Verify Reagent Purity & Activity Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Analyze_Crude 3. Analyze Crude Reaction Mixture (LC-MS) Check_Conditions->Analyze_Crude Conditions Seem Correct Byproduct_Found Protodeboronated Byproduct(s) Found? Analyze_Crude->Byproduct_Found No_Byproduct Starting Materials Remain? Byproduct_Found->No_Byproduct No Solution_Proto Implement Protodeboronation Mitigation Strategy (See Section 3) Byproduct_Found->Solution_Proto Yes Solution_Conditions Optimize Reaction: - Degas solvent thoroughly - Use fresh, active catalyst - Screen bases (e.g., KF, CsF) No_Byproduct->Solution_Conditions Yes Start This compound (Unstable) Reagent + 2 eq. MIDA + Drying Agent (e.g., Na₂SO₄) DMSO, 80 °C Start->Reagent Product Benzofuran-2,5-di(MIDA)boronate (Air-Stable, Crystalline Solid) Reagent->Product

References

Technical Support Center: Synthesis of Benzofuran-2,5-diboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Benzofuran-2,5-diboronic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a particular focus on identifying, understanding, and mitigating common impurities. Our goal is to provide you with the expertise and practical guidance needed to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its immediate precursors?

A1: The most prevalent strategy involves a palladium-catalyzed Miyaura borylation of a di-halogenated benzofuran, typically 2,5-dibromobenzofuran.[1][2] This reaction utilizes a palladium catalyst, a phosphine ligand, a base, and a diboron reagent like bis(pinacolato)diboron (B₂pin₂). The resulting product is the bis(pinacolato) ester, which is then hydrolyzed to the target diboronic acid.

Q2: I'm observing significant byproduct formation in my Miyaura borylation reaction. What are the most likely culprits?

A2: The most common impurities in a Miyaura borylation are products of homocoupling and protodeborylation.[3][4][5] Homocoupling results in the formation of a symmetrical biaryl, which can occur when two boronic acid molecules couple with each other.[4][5] Protodeborylation is the loss of a boronic acid group, which is replaced by a hydrogen atom.[3][6] This can be a significant issue, especially with heteroaryl boronic acids.[4]

Q3: My final product has low purity, even after purification. What could be the issue?

A3: Low purity after initial purification often points to the presence of process-related impurities that are structurally similar to the desired product. These can include mono-borylated species (Benzofuran-2-boronic acid or Benzofuran-5-boronic acid) from incomplete reaction, or residual starting material (2,5-dibromobenzofuran). Additionally, residual palladium from the catalyst can be a persistent impurity.[7][8][9]

Q4: How can I effectively remove residual palladium from my final product?

A4: Removing trace palladium to meet regulatory requirements (often <10 ppm in APIs) can be challenging.[7] A multi-step approach is often necessary. Initial purification by column chromatography can remove the bulk of the palladium.[10] Subsequent treatment with specialized palladium scavengers, such as silica-bound trimercaptotriazine (Si-TMT) or activated carbon, is highly effective.[8][10]

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section addresses specific experimental observations and provides a deeper dive into the causes and solutions for impurity formation.

Issue 1: Presence of a Symmetrical Biphenyl Impurity (Homocoupling)

Observation: You detect a significant byproduct with a molecular weight corresponding to the coupling of two benzofuran boronic acid molecules.

Root Cause Analysis: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and molecular oxygen.[4][11][12] If the Pd(0) catalyst is oxidized to Pd(II) during the reaction, it can catalyze the homocoupling pathway.[4][13] This is especially prevalent in reactions that are not properly degassed.[11][12]

Mitigation Strategies:

  • Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solvent for an extended period.[13]

  • Use of a Reducing Agent: The addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.[13]

  • Catalyst Choice: Using a Pd(0) source directly, or a pre-catalyst that rapidly reduces to Pd(0) in situ, can minimize the presence of Pd(II).

Issue 2: Formation of Mono-Borylated and De-Borylated Species (Protodeborylation)

Observation: Your analysis shows the presence of Benzofuran-2-boronic acid, Benzofuran-5-boronic acid, and/or parent Benzofuran.

Root Cause Analysis: Protodeborylation, the replacement of a C-B bond with a C-H bond, is a common decomposition pathway for arylboronic acids, particularly in aqueous or basic conditions.[3][6][14] The reaction is often base-mediated and can be problematic during Suzuki-Miyaura couplings which are typically run under basic conditions.[3][15]

Mitigation Strategies:

  • Anhydrous Conditions: Where possible, use anhydrous solvents and reagents to minimize water-mediated protodeborylation.

  • Base Selection: The choice of base can influence the rate of protodeborylation. Weaker bases may be preferable if compatible with the catalytic cycle.

  • Boronic Ester Stability: Using stable boronic esters, such as pinacol esters, can help to protect the boronic acid functionality until the desired cross-coupling reaction occurs.[1]

Issue 3: Residual Palladium Contamination

Observation: ICP-MS or other sensitive analytical techniques detect unacceptable levels of palladium in the final product.

Root Cause Analysis: Palladium catalysts and their intermediates can coordinate with the product or other species in the reaction mixture, making them difficult to remove through standard purification methods like crystallization alone.[7][8]

Mitigation Strategies:

  • Optimized Chromatography: Flash column chromatography is a first line of defense and can remove a significant portion of residual palladium.[10]

  • Palladium Scavenging: Employing scavengers is a highly effective secondary purification step.

    • Thiol-based scavengers: Reagents like N-acetylcysteine or silica-bound mercaptans can effectively chelate and remove palladium.[8]

    • Activated Carbon: Treatment with activated carbon can also adsorb residual palladium.[8]

  • Crystallization: When combined with scavenging techniques, recrystallization can further reduce palladium levels.[8]

Impurity Type Common Cause Primary Prevention/Mitigation Purification Strategy
Homocoupling Product Presence of O₂ and Pd(II) species[4][11]Rigorous degassing of reaction mixture[11][13]Chromatography, Recrystallization
Protodeborylation Products Presence of water, strong base[3][15]Use of anhydrous conditions, careful base selectionChromatography
Mono-borylated Species Incomplete reactionIncreased reaction time, higher catalyst loadingChromatography
Unreacted Starting Material Incomplete reactionIncreased reaction time, stoichiometry optimizationChromatography, Recrystallization
Residual Palladium Catalyst carry-overUse of heterogeneous catalysts, scavenging agents[8][13]Scavenging resins (e.g., Si-TMT), Activated Carbon[8]

Visualizing Impurity Formation

The following diagram illustrates the main synthetic pathway to this compound and the points at which common impurities can arise.

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways 2,5-Dibromobenzofuran 2,5-Dibromobenzofuran Bis(pinacolato) Ester Bis(pinacolato) Ester 2,5-Dibromobenzofuran->Bis(pinacolato) Ester Pd Catalyst, B2pin2, Base Incomplete Borylation Incomplete Borylation 2,5-Dibromobenzofuran->Incomplete Borylation Insufficient Reagents/Time This compound This compound Bis(pinacolato) Ester->this compound Hydrolysis Protodeborylation Protodeborylation This compound->Protodeborylation H₂O, Base Homocoupling Homocoupling This compound->Homocoupling O₂, Pd(II) Mono-borylated Species Mono-borylated Species Incomplete Borylation->Mono-borylated Species Benzofuran Benzofuran Protodeborylation->Benzofuran Biaryl Product Biaryl Product Homocoupling->Biaryl Product

Caption: Synthetic pathway and common impurity side reactions.

Experimental Protocol: Purification of Aryl Boronic Acids by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but it can be challenging for boronic acids due to their unique properties.[16][17] This protocol provides a general guideline that should be optimized for your specific derivative.

Objective: To remove non-polar impurities (e.g., homocoupling byproducts) and some process-related impurities.

Materials:

  • Crude this compound

  • High-purity solvents (e.g., ethanol, water, ethyl acetate, heptane)

  • Heating mantle with stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Solvent Screening (Rationale): The key to successful recrystallization is finding a solvent system where the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should ideally remain soluble at all temperatures or be insoluble.

    • Test small amounts of your crude material in various solvents (e.g., hot water, ethanol/water mixtures, ethyl acetate/heptane).

  • Dissolution:

    • Place the crude product in an appropriately sized flask.

    • Add the chosen solvent (or solvent mixture) portion-wise while heating and stirring. Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize product precipitation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all residual solvent.

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and resolving purity issues during your synthesis.

G cluster_analysis Analysis & Identification cluster_action Action & Verification A Problem Identified (e.g., low yield, extra peaks) B Analyze Crude Mixture (NMR, LC-MS, HPLC) A->B C Identify Impurity Structure B->C D Determine Impurity Source C->D E Implement Preventative Measures (e.g., Degassing, Anhydrous Conditions) D->E Modify Reaction F Select Purification Strategy D->F Purify Product G Verify Purity of Final Product E->G F->G

Caption: A systematic approach to troubleshooting synthesis impurities.

References

  • Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
  • Cox, P. A., Reid, M., & Leach, A. G. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5147–5163.
  • Welch, C. J., et al. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry (pp. 359-376).
  • Arbor Assays. (2017).
  • Chen, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35235-35239.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • Arbor Assays. (n.d.). Palladium API Screening Fluorescent Detection Kit. Arbor Assays.
  • Hitosugi, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3377–3381.
  • Scott, J. S., et al. (2021). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 12(10), 1601–1606.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Reddit. (2017).
  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry.
  • Hugill, S. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist.
  • Google Patents. (2005).
  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • BenchChem. (2025). Mitigating homocoupling in Suzuki-Miyaura reactions involving oxo-palladium. BenchChem.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?.
  • ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • National Institutes of Health. (n.d.).
  • Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving.
  • Scribd. (n.d.). J. Org. Chem.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.world.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 276–282.
  • ACS Publications. (2024).
  • ACS Publications. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
  • JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • National Institutes of Health. (n.d.).

Sources

Technical Support Center: Recrystallization of Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the recrystallization of aryl boronic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks. The purification of aryl boronic acids is not always straightforward; their unique chemical properties, such as the tendency to form cyclic anhydrides (boroxines) and susceptibility to protodeboronation, present specific challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and refine your purification strategies.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during an experiment. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My aryl boronic acid "oiled out" instead of crystallizing. What's happening and how can I fix it?

A: "Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically happens when a highly concentrated solution is cooled too quickly, or the temperature at which the solution becomes supersaturated is below the melting point of your compound in that specific solvent environment. The resulting oil is often an amorphous, supercooled liquid that can trap impurities.

Causality & Mechanism: The formation of a stable crystal lattice is a kinetically controlled process that requires molecules to orient themselves in an ordered fashion. When supersaturation is achieved too rapidly, molecules may not have sufficient time to arrange correctly. Instead, they crash out of solution as a disordered, liquid-like phase, which is thermodynamically easier but less stable than a crystalline solid.[2]

Solutions:

  • Reduce the Cooling Rate: The most critical factor is to slow down the crystallization process. Allow the flask to cool gradually to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

  • Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil, then attempt the slow cooling process again.

  • Induce Crystallization with Seeding: If you have a few pure crystals, add a single seed crystal to the slightly cooled, supersaturated solution. This provides a template for proper crystal growth and can bypass the kinetic barrier to nucleation.[1]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can serve as nucleation sites.

  • Re-evaluate Your Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your solute. Consider a lower-boiling solvent or a mixed-solvent system.

Q2: My recrystallized product is still impure. What are the likely persistent impurities and how can I remove them?

A: Aryl boronic acids are prone to contamination from specific side products related to their synthesis and inherent instability. The most common impurities are the corresponding cyclic anhydride (boroxine) and the protodeboronated arene.

Common Impurities & Their Origin:

  • Boroxines: These are trimeric cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules.[3] This equilibrium is often favored by heating in non-polar organic solvents and can be a major source of confusion during characterization, as the boroxine can be mistaken for an impurity.[4]

  • Protodeboronation Products: This is the product resulting from the cleavage of the carbon-boron bond and its replacement with a hydrogen atom (Ar-B(OH)₂ → Ar-H). This decomposition is often promoted by elevated temperatures, the presence of water, and acidic or basic conditions.[5][6]

  • Homocoupling Products (Biaryls): During synthesis or subsequent reactions, two aryl groups can couple to form a biaryl impurity (Ar-Ar).

Troubleshooting & Purification Strategy:

G Impure Impure Aryl Boronic Acid Analyze Analyze by NMR/LCMS to Identify Impurity Impure->Analyze Boroxine Boroxine Detected Analyze->Boroxine Boroxine is major impurity Protodeboronation Protodeboronation Product Detected Analyze->Protodeboronation Arene (Ar-H) is major impurity Other Other Impurities (e.g., Starting Material) Analyze->Other Other impurities Recryst_Aq Recrystallize from Aqueous Solvent (e.g., H₂O/EtOH) Boroxine->Recryst_Aq Hydrolyzes boroxine back to acid Triturate Triturate with Non-Polar Solvent (e.g., Hexanes) Protodeboronation->Triturate Non-polar impurities are more soluble Mixed_Recryst Mixed-Solvent Recrystallization Other->Mixed_Recryst Pure Pure Aryl Boronic Acid Recryst_Aq->Pure Triturate->Pure Mixed_Recryst->Pure

  • To Remove Boroxines: Recrystallize from a solvent system containing water (e.g., water with ethanol or acetone). The presence of water will hydrolyze the B-O-B bonds of the boroxine, converting it back to the desired boronic acid, which can then crystallize in its pure monomeric form.[7]

  • To Remove Protodeboronation Products: The resulting arene is typically much less polar than the boronic acid. You can often remove it by performing a trituration or wash with a non-polar solvent like hexanes or diethyl ether, in which the boronic acid is poorly soluble.[8]

  • To Remove Other Impurities: A carefully selected single or mixed-solvent recrystallization is usually effective. The key is to find a system where the impurity has significantly different solubility from your target compound.

Q3: I can't find a good single solvent for recrystallization. What should I do?

A: This is a common challenge. The ideal single solvent, which dissolves the compound when hot but poorly when cold, may not exist for every compound. In this case, a mixed-solvent system is the preferred technique.[9]

Mechanism & Approach: You need to find two miscible solvents with opposing solubility characteristics for your compound:

  • Solvent 1 (The "Soluble" Solvent): A solvent in which your aryl boronic acid is highly soluble, even at room temperature.

  • Solvent 2 (The "Insoluble" or "Anti-Solvent"): A solvent in which your compound is poorly soluble, even when hot.

The procedure involves dissolving your compound in the minimum amount of the hot "soluble" solvent. Then, you slowly add the hot "insoluble" solvent dropwise to the solution until it just begins to turn cloudy (this is the point of saturation). Finally, you add a drop or two of the hot "soluble" solvent to make the solution clear again. Now, upon slow cooling, the solubility will decrease dramatically, promoting crystal formation.[9]

Common Mixed-Solvent Pairs for Aryl Boronic Acids:

Soluble Solvent Insoluble (Anti-Solvent) Notes
Dichloromethane Hexanes Effective for many moderately polar compounds.[10]
Ethyl Acetate Hexanes A very common and effective pair.
Acetone Water Good for more polar boronic acids.
Ethanol/Methanol Water Excellent for polar compounds and helps hydrolyze boroxines.[11]

| Toluene | Hexanes | Useful for less polar aryl boronic acids. |

Section 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions about handling and purifying aryl boronic acids.

Q1: How do I choose the best solvent system for a new aryl boronic acid?

A: A systematic screening process using small amounts of material is the most efficient approach. The principle of "like dissolves like" is a good starting point. Aryl boronic acids are polar compounds, so polar solvents are generally good candidates.

G Start Start: Select a New Aryl Boronic Acid Screen_Single Step 1: Single Solvent Screen (Use ~20 mg solid in 0.5 mL solvent) Start->Screen_Single Test_Cold Test Solubility Cold (Room Temp) Screen_Single->Test_Cold Insoluble_Cold Insoluble or Sparingly Soluble Test_Cold->Insoluble_Cold Yes Soluble_Cold Soluble Test_Cold->Soluble_Cold No (Soluble) Test_Hot Test Solubility Hot (Near Boiling) Soluble_Hot Soluble Test_Hot->Soluble_Hot Yes Insoluble_Hot Insoluble Test_Hot->Insoluble_Hot No Insoluble_Cold->Test_Hot Screen_Mixed Step 2: Mixed Solvent Screen (If no single solvent works) Soluble_Cold->Screen_Mixed Good_Solvent Result: Good Candidate for Single-Solvent Recrystallization Soluble_Hot->Good_Solvent Insoluble_Hot->Screen_Mixed Find_Pair Identify a 'Soluble' and 'Insoluble' Solvent Pair Screen_Mixed->Find_Pair Good_Pair Result: Good Candidate for Mixed-Solvent Recrystallization Find_Pair->Good_Pair

Start with common solvents like water, ethanol, ethyl acetate, acetone, toluene, and hexanes. Based on the results of your small-scale tests, you can identify promising candidates for a full recrystallization. Phenylboronic acid, for example, has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons like hexanes.[12]

Q2: Are there alternatives to recrystallization for purifying aryl boronic acids?

A: Yes. While recrystallization is often preferred for its scalability and efficiency, some boronic acids are difficult to crystallize or are oils. In these cases, other techniques can be employed:

  • Column Chromatography: This can be challenging because the Lewis acidic boron atom can cause the compound to stick to silica gel, leading to streaking and poor recovery.[4][13] Using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a modifier (like triethylamine or acetic acid) can sometimes help.[13]

  • Derivatization to an Ester: A highly effective strategy is to convert the crude boronic acid to a more stable and less polar derivative, such as a pinacol boronate ester.[14] These esters are often easier to purify by chromatography or recrystallization.[15][16] The pure ester can then be hydrolyzed back to the boronic acid if needed.

  • Adduct Formation: Aryl boronic acids can form crystalline adducts with diols or aminoalcohols like diethanolamine.[5][11] These adducts can be selectively precipitated, purified, and then the free boronic acid can be liberated by treatment with an acid or by other methods.

Q3: How should I properly dry and store my purified aryl boronic acid?

A: Proper drying and storage are critical to maintaining the purity of your compound.

  • Drying: After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor. Air-dry the crystals first, then dry them under a high vacuum. Avoid excessive heat, as this can promote the formation of boroxines or cause decomposition.[17]

  • Storage: Aryl boronic acids can be sensitive to air, moisture, and light.[14] Over time, exposure can lead to oxidation and protodeboronation. The best practice is to store your purified compound in a tightly sealed vial in a cool, dark, and dry place, such as a desiccator. For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[14]

Q4: What analytical techniques are best for assessing the purity of my recrystallized product?

A: A combination of techniques is recommended for a comprehensive purity assessment.

  • ¹H NMR Spectroscopy: This is essential for confirming the structure of your compound and identifying impurities. The presence of boroxine can sometimes be inferred from broadened peaks or complex spectra, which can simplify upon addition of D₂O. Quantitative NMR (qNMR) can be used to determine absolute purity.[18]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for quantifying purity and detecting trace impurities. However, care must be taken as boronic acids and their esters can sometimes hydrolyze on the column.[18][19] Using a column with low silanol activity can minimize this degradation.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of your main product and any impurities, which is crucial for troubleshooting.[18][20]

References
  • How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]

  • How to Purify Boric Acid (by Recrystallization) - YouTube. (2015). YouTube. [Link]

  • Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2020). ACS Publications. [Link]

  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. (n.d.). WordPress.com. [Link]

  • Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. (2017). Reddit. [Link]

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.). Wiley-VCH. [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. (n.d.). KU ScholarWorks. [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK. (2022). Scientific Update. [Link]

  • HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (2025). Reddit. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. (2022). ACS Publications. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. (2022). National Institutes of Health. [Link]

  • Supporting Information - Wiley-VCH. (n.d.). Wiley-VCH. [Link]

  • Phenylboronic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Mettler Toledo. [Link]

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025). Reddit. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024). Reddit. [Link]

  • Boronic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Trouble synthesising an aryl boronic acid/ester with an ortho-OH group - Reddit. (2023). Reddit. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). International Journal of Molecular Sciences. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

Sources

Technical Support Center: Chromatographic Purification of Boronic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chromatographic Purification of Boronic Acid Esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of these versatile synthetic intermediates. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to tackle even the most challenging separations.

Boronic acid esters, particularly pinacol esters (Bpin), are fundamental building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their purification by standard silica gel chromatography is notoriously difficult, often leading to low yields, product degradation, and frustrating inconsistencies. This guide addresses these common issues in a direct question-and-answer format.

Troubleshooting Guide

This section targets specific experimental problems. Each answer provides a diagnosis of the probable cause and a set of actionable solutions grounded in chemical principles.

Q1: My boronic ester is irreversibly adsorbed on the silica gel column. It streaks badly on TLC and I get little to no product elution with standard solvent systems.

A: This is the most common issue and stems from the fundamental chemical properties of both the analyte and the stationary phase.

  • Probable Cause: The root cause is a strong Lewis acid-base interaction between the electron-deficient boron atom of your ester and the Lewis basic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong binding leads to poor elution, significant product loss on the column, and tailing or streaking on TLC plates. For some alkyl boronic esters, this adsorption is so strong that the compound will not elute until the solvent polarity is increased to a point where all impurities co-elute.[2]

  • Solutions & Scientific Rationale:

    • Deactivate the Silica Gel with a Base: Before packing your column, you can neutralize the acidic silanol groups. Create a slurry of the silica gel in your chosen eluent and add a small amount (typically 0.1-1% v/v) of a non-nucleophilic base like triethylamine (NEt₃).[1] The triethylamine caps the most acidic sites on the silica, reducing the strong adsorption of your boronic ester and allowing for smoother elution.

    • Use Boric Acid-Impregnated Silica Gel: This is a highly effective, counter-intuitive solution. Pre-treating the silica gel with boric acid suppresses the over-adsorption of pinacol esters.[3][4][5] The boric acid likely interacts with the most active silanol sites, rendering them unavailable for strong binding with your compound. This method has been shown to significantly improve yields.[4]

    • Minimize Contact Time: If the goal is simply to remove baseline impurities, avoid a long, slow column run. Instead, opt for a short "plug" of silica gel or Celite and flush your product through quickly with a slightly more polar solvent system than you would use for a full separation.[1][6]

    • Switch Stationary Phase: For particularly sensitive or less polar esters, neutral alumina can be an excellent alternative to silica gel as it lacks the acidic silanol groups that cause strong adsorption.[1][7]

Q2: My post-column NMR analysis shows my purified boronic ester is contaminated with the corresponding boronic acid. How did this happen and how can I prevent it?

A: This indicates that your boronic ester is undergoing hydrolysis during purification. Pinacol esters are particularly susceptible to this degradation pathway.

  • Probable Cause: Hydrolysis is the cleavage of the boronic ester back to the boronic acid and the corresponding diol (e.g., pinacol). This reaction is catalyzed by the presence of water and acid. Standard silica gel is acidic and inherently contains adsorbed water, creating a perfect microenvironment for hydrolysis.[1][8][9][10] The resulting boronic acid is much more polar and will behave differently during chromatography, often streaking or sticking to the column.

  • Solutions & Scientific Rationale:

    • Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware. If your compound is highly sensitive, perform the chromatography under an inert atmosphere (e.g., Nitrogen or Argon).[1]

    • Use a More Stable Ester: If you are synthesizing the boronic ester, consider using a more robust protecting group than pinacol. N-methyliminodiacetic acid (MIDA) boronates and 1,8-diaminonaphthalene (dan) boronamides are known to be highly stable to silica gel chromatography.[11][12] Recently developed 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] were specifically designed to be stable on silica gel and can be easily purified without decomposition.[11][13][14]

    • Run the Column Quickly: Minimize the residence time of your compound on the acidic stationary phase. A faster flow rate can sometimes be beneficial, even at the cost of some resolution.

    • Buffer the Mobile Phase: While less common in flash chromatography, adding a small amount of a non-nucleophilic base like triethylamine to the eluent can help neutralize the silica surface acidity and reduce the rate of hydrolysis.

Q3: My boronic ester seems to be disappearing entirely during purification, even when I account for adsorption and hydrolysis. Could another decomposition be occurring?

A: Yes, it is possible your compound is undergoing protodeboronation, a reaction that cleaves the carbon-boron bond itself.

  • Probable Cause: Protodeboronation replaces the entire boronic ester group with a hydrogen atom.[15] This side reaction is a known issue in subsequent coupling reactions but can also be facilitated by the acidic conditions and trace water on a silica gel column, especially with prolonged exposure.[15] Certain heteroaromatic or electron-rich aromatic boronic esters can be particularly prone to this decomposition pathway.

  • Solutions & Scientific Rationale:

    • Use Milder Conditions: The primary solution is to avoid the conditions that promote this reaction. This reinforces the advice from previous questions: use deactivated silica, minimize column contact time, and ensure anhydrous conditions.

    • Employ "Slow Release" Protecting Groups: MIDA boronates and organotrifluoroborates are often used as "slow release" forms of the boronic acid in coupling reactions to minimize side reactions like protodeboronation.[15] Their inherent stability also makes them more resistant to decomposition during purification.

    • Alternative Purification: If protodeboronation is a significant issue, chromatography may not be the best approach. Consider non-hydrolytic methods like recrystallization from a non-protic solvent system or trituration.[7][16]

Q4: Standard chromatography on silica or alumina is failing. What are my other options for purifying my boronic ester?

A: When chromatography is not viable, several classic and modern purification techniques can be employed.

  • Solutions & Scientific Rationale:

    • Recrystallization/Trituration: If your boronic ester is a solid, recrystallization is an excellent and scalable purification method that avoids the hazards of silica gel.[7][16] If the compound is an oil or refuses to crystallize, triturating it with a solvent in which the impurities are soluble but the product is not can be effective.[7]

    • Derivatization to a More Stable/Crystalline Form: You can temporarily convert your boronic ester or the corresponding acid into a more easily handled derivative.

      • Potassium Trifluoroborate Salts (BF₃K): Reacting the crude boronic ester/acid with KHF₂ forms a highly stable and often crystalline trifluoroborate salt, which can be purified by recrystallization and then converted back to the boronic acid if needed.[2][12]

      • Diethanolamine Adducts: Boronic acids react with diethanolamine to form stable, crystalline adducts that can precipitate from nonpolar solvents like ether, leaving organic impurities behind. The adduct can then be cleaved with acid to regenerate the pure boronic acid.[2][16]

    • Liquid-Liquid Extraction: For specific cases, an extractive workup can be designed. For example, a sorbitol extraction can pull a free boronic acid into an aqueous layer, leaving a less polar boronic ester in the organic layer.[16]

Frequently Asked Questions (FAQs)

Q1: Why is silica gel so problematic for boronic acid esters?

A: Silica gel presents a dual threat to boronic acid esters. First, its surface is covered in weakly acidic silanol groups (Si-OH). These groups are Lewis bases that can coordinate strongly to the empty p-orbital of the Lewis acidic boron atom, leading to the severe adsorption and elution problems discussed in the troubleshooting section.[1] Second, these silanol groups, along with adsorbed water, create an acidic, protic microenvironment on the silica surface that actively catalyzes the hydrolysis of the ester back to the more polar boronic acid.[1][8][9]

Q2: Which boronic ester protecting group offers the best stability for chromatography?

A: The stability varies significantly. While pinacol (pin) is the most common, it is often the most problematic on silica gel. The choice of protecting group is a critical experimental parameter.

Protecting GroupStructure ExampleStability on Silica GelKey Considerations
Pinacol (Bpin) Ar-B(pin)Low to ModerateMost common, but prone to hydrolysis and adsorption.[9][12] Purification often requires modified silica or is a source of yield loss.
MIDA Ester Ar-B(MIDA)HighVery stable to chromatography due to intramolecular nitrogen-boron coordination.[11][12] Can be polar, affecting elution profile.
dan Amide Ar-B(dan)Very HighExtremely stable under a wide range of conditions, including chromatography.[11][12] Direct coupling may require harsh basic conditions.[11]
Epin Ester Ar-B(Epin)HighSpecifically designed for stability on silica gel. The ethyl groups shield the boron atom, allowing for easy purification with excellent yields.[3][11][13][14]
Trifluoroborate Ar-BF₃KHighUsed as a stable, crystalline salt. Not an ester, but a common alternative. Purified by recrystallization, not chromatography.[12]
Q3: When is it appropriate to use the crude boronic ester in the next reaction step without chromatographic purification?

A: This is often a pragmatic and effective strategy, particularly if your primary goal is a Suzuki-Miyaura coupling. If crude ¹H NMR analysis shows your desired product is in high purity (e.g., >90%) and the main impurity is the starting material bis(pinacolato)diboron (B₂pin₂), you can often proceed directly.[17] B₂pin₂ typically does not interfere with the subsequent coupling reaction. A simple filtration through a plug of Celite or a very short plug of silica can remove baseline palladium catalyst residues and other polar impurities without significant degradation of your product.[6][17]

Visualized Workflows and Mechanisms

Troubleshooting Decision Tree

This workflow guides the user through a logical sequence of steps when encountering purification issues.

TroubleshootingWorkflow cluster_purification Purification Strategy start Start: Crude Boronic Ester check_purity Check Crude Purity by NMR/TLC start->check_purity is_clean Is it >90% pure? Main impurity = B2pin2? check_purity->is_clean use_crude Use Crude Directly or Filter Through Celite Plug is_clean->use_crude Yes purify Purification Required is_clean->purify No try_silica Attempt Flash Chromatography (Standard Silica) purify->try_silica silica_ok Does it run cleanly on TLC? try_silica->silica_ok run_column Run Column (Fast Flow) Use Anhydrous Solvents silica_ok->run_column Yes problem Streaking / Sticking / Decomposition? silica_ok->problem No run_column->problem modify_silica Modify Silica: 1. Add 0.5% NEt3 to eluent 2. Use Boric Acid-Impregnated Silica problem->modify_silica Yes alternative Alternative Methods problem->alternative Yes, severely modify_silica->alternative Still fails recrystallize Recrystallize / Triturate alternative->recrystallize derivatize Derivatize (BF3K, Diethanolamine) alternative->derivatize change_phase Switch to Neutral Alumina alternative->change_phase

Caption: Decision tree for purifying boronic acid esters.

Mechanism of Interaction with Silica Gel

This diagram illustrates the two primary detrimental interactions between a boronic ester and the silica gel surface.

Caption: Deleterious interactions of boronic esters on silica gel.

Experimental Protocols

Protocol 1: Preparation and Use of Boric Acid-Impregnated Silica Gel

This method is highly effective for improving the recovery of pinacol boronic esters by minimizing their strong adsorption to the silica surface.[4][5]

Materials:

  • Standard silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Hexane (or other nonpolar solvent for slurrying)

  • Crude boronic ester mixture

Procedure:

  • Preparation of Stock Solution: Prepare a 1% (w/v) solution of boric acid in methanol. For example, dissolve 1 g of boric acid in 100 mL of methanol.

  • Impregnation: In a round-bottom flask, combine the desired amount of silica gel with the 1% boric acid solution. Use approximately 100 mL of the solution for every 50 g of silica gel.

  • Solvent Removal: Remove the methanol completely using a rotary evaporator. The silica should be a free-flowing powder once fully dried. This is now your boric acid-impregnated silica ("B-silica").

  • Column Packing: Pack the column with the B-silica using a standard slurry method with your initial, nonpolar eluent (e.g., hexane or hexane/ethyl acetate mixture).

  • Loading and Elution: Load your crude product and run the flash chromatography as you normally would, collecting fractions and analyzing by TLC. You should observe significantly reduced tailing and improved elution of your boronic ester.

Protocol 2: Purification using a Neutral Alumina Column

This is a valuable alternative when the acidity of silica gel is causing hydrolysis or irreversible adsorption.

Materials:

  • Neutral alumina, Brockmann activity I (or as appropriate)

  • Anhydrous solvents for elution

  • Crude boronic ester mixture

Procedure:

  • Select Alumina Activity: The "activity" of alumina refers to its water content, which dictates its polarity. Activity I is the most active (least water). For many applications, deactivating it slightly to Activity II or III by adding a small amount of water (3-6% by weight) can provide better results. Test your separation on TLC plates with neutral alumina first.

  • Column Packing: Pack the column with the neutral alumina using a slurry method with your nonpolar eluent. Alumina columns can sometimes be more challenging to pack evenly than silica; ensure a well-packed bed to prevent channeling.

  • Loading and Elution: Load the crude product directly onto the column.

  • Run Chromatography: Elute the column with your chosen solvent system, which will likely be similar to what you would use for silica. Note that the elution order may sometimes differ between silica and alumina. Monitor fractions by TLC.

References

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]

  • Lepik, M., & Fomitsenkov, I. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4671–4681. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Lepik, M., & Fomitsenkov, I. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4671-81. [Link]

  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

  • Lepik, M., & Fomitsenkov, I. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4671–4681. [Link]

  • Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle. [Link]

  • ResearchGate. (2022). Request PDF: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972–973. [Link]

  • D’Andola, C., & Batey, R. A. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(15), 3362–3365. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION for the article. [Link]

  • D'Andola, C., & Batey, R. A. (2009). Efficient hydrolysis of organotrifluoroborates via silica gel and water. Organic Letters, 11(15), 3362-5. [Link]

  • Reddit. (2017). Purification of boronic acids?. r/chemistry. [Link]

  • Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]

  • ResearchGate. (2024). How to purify boronate esters?. [Link]

  • Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 166-74. [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1081-1093. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Reddit. (2022). Trouble purifying my boronate ester compound. r/Chempros. [Link]

  • White Rose Research Online. (n.d.). Cu-catalyzed coupling of aliphatic amines with alkylboronic esters. [Link]

Sources

Technical Support Center: Catalyst Selection for Bifunctional Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Bifunctional Suzuki-Miyaura Coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of complex biaryl compounds. Our focus is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Catalyst Selection

This section addresses foundational questions regarding the catalyst system and reaction parameters critical for a successful Suzuki-Miyaura coupling.

Q1: What are the core components of a "catalyst system" in a Suzuki coupling?

A1: The catalyst system is more than just the palladium source. It's a synergistic combination of a palladium precursor and a ligand . The precursor, often a Pd(II) salt like Pd(OAc)₂ or a Pd(0) complex like Pd₂(dba)₃, serves as the source of the active catalytic species. The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), binds to the palladium center, stabilizing it and critically influencing its reactivity, selectivity, and longevity throughout the catalytic cycle.[1][2]

Q2: Why is the choice of ligand so critical for the reaction's success?

A2: The ligand is arguably the most important variable to tune for a challenging Suzuki coupling. Its properties directly modulate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3]

  • Electronic Properties: Electron-rich ligands increase the electron density on the palladium center, which promotes the rate-determining oxidative addition step, especially with less reactive aryl chlorides.[3][4]

  • Steric Properties: Bulky (sterically hindered) ligands facilitate the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst. This is crucial for coupling sterically demanding substrates and can prevent the formation of unwanted side products.[4][5]

Q3: What are the general properties of a good ligand for difficult substrates (e.g., sterically hindered or electron-rich aryl chlorides)?

A3: For challenging couplings, the most effective ligands are typically both bulky and electron-rich . This combination accelerates the key steps of the catalytic cycle. The Buchwald family of biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, were specifically designed with these features and have demonstrated broad utility and high performance for a wide range of difficult substrates.[1][4][6]

Q4: What is a "precatalyst" and what are its advantages?

A4: A precatalyst is a stable, well-defined palladium complex that readily and cleanly generates the active, monoligated Pd(0) species under the reaction conditions.[1] Advantages over traditional palladium sources like Pd(OAc)₂ include:

  • Air and Moisture Stability: Many modern precatalysts (e.g., Buchwald G3 or G4 palladacycles) are air-stable solids, simplifying reaction setup.[7]

  • Stoichiometric Control: They ensure a precise ligand-to-palladium ratio, leading to more reproducible results.

  • Efficient Activation: They are designed for rapid and efficient generation of the active catalyst, often requiring lower catalyst loadings and milder conditions.[8][9]

Q5: Beyond the catalyst and ligand, which other reaction parameters must be optimized?

A5: The success of a Suzuki coupling is highly dependent on the interplay of several factors.[10]

  • Base: The base is essential for activating the boronic acid in the transmetalation step.[11][12] The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can dramatically affect the reaction rate and yield, and even alter the rate-determining step of the reaction.[13]

  • Solvent: The solvent must solubilize the reactants and catalyst. Common choices include toluene, dioxane, and THF, often in a biphasic mixture with water to aid in dissolving the base.[5] The solvent can also influence catalyst activity and selectivity.[14][15][16]

  • Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions like protodeboronation. Optimization is key.[17]

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

Even with a well-designed protocol, challenges can arise. This guide addresses specific problems in a cause-and-solution format.

Problem: Low to No Product Yield

This is the most common issue. A systematic approach is required to diagnose the root cause.

  • Possible Cause 1: Catalyst Inactivation

    • Symptoms: The reaction stalls or never initiates. Starting materials remain largely unconsumed.

    • Causality: The active Pd(0) species is highly sensitive to oxygen, which can oxidize it to an inactive state. Similarly, phosphine ligands can be oxidized.[7][17] Using a Pd(II) precursor requires in-situ reduction, which can be inefficient.

    • Solutions:

      • Ensure a Strict Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the experiment.[1]

      • Use Fresh Reagents: Use a fresh bottle of palladium precursor and ligand, as they can degrade over time, even with proper storage.

      • Switch to a Precatalyst: Employ a modern, air-stable precatalyst (e.g., XPhos Pd G3) to ensure efficient and reliable generation of the active Pd(0) catalyst.[7]

  • Possible Cause 2: Inappropriate Ligand Choice

    • Symptoms: Sluggish reaction, particularly with challenging substrates like aryl chlorides or sterically hindered partners.

    • Causality: The ligand may not possess the required steric or electronic properties to facilitate the catalytic cycle for the specific substrates used. For example, less bulky ligands like PPh₃ are often ineffective for coupling hindered substrates.[18]

    • Solutions:

      • Screen Bulky, Electron-Rich Ligands: For difficult couplings, screen highly active ligands like SPhos or XPhos. These are known to promote reactions with a broad range of substrates.[1][4]

      • Consult the Literature: Find examples of successful couplings with similar substrate classes to guide your ligand selection.

  • Possible Cause 3: Ineffective Base or Solvent System

    • Symptoms: The reaction fails to proceed even with a good catalyst system.

    • Causality: The base is crucial for the transmetalation step, and its effectiveness is highly dependent on its solubility and basicity in the chosen solvent. An insoluble base cannot activate the boronic acid effectively.[1][18]

    • Solutions:

      • Screen Bases: Test a variety of bases, such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][12]

      • Optimize Solvent Mixture: For many inorganic bases, a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is necessary to achieve sufficient solubility and facilitate the reaction.[5] Ensure vigorous stirring to maximize the interaction between the organic and aqueous phases.[19]

Problem: Significant Side Product Formation

The appearance of unexpected peaks in your LCMS or NMR can often be attributed to one of three common side reactions.

  • Side Product 1: Protodeboronation (Ar-B(OH)₂ → Ar-H)

    • Identification: A byproduct corresponding to the protonated starting material of your organoboron reagent.

    • Causality: This is the replacement of the boronic acid group with a hydrogen atom from a proton source, most commonly water. The reaction is often accelerated by high temperatures and strong bases, and is particularly problematic for electron-deficient or some heteroaromatic boronic acids.[7][17]

    • Solutions:

      • Use Milder Bases: Switch from strong bases (e.g., NaOH) to weaker ones like K₂CO₃ or KF.[17]

      • Consider Anhydrous Conditions: Removing water, the primary proton source, can significantly suppress this side reaction.[7]

      • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents often release the active boronic acid slowly, minimizing its concentration and thus the rate of protodeboronation.[17][20]

  • Side Product 2: Dehalogenation (Ar-X → Ar-H)

    • Identification: A byproduct corresponding to the reduced form of your organic halide starting material.

    • Causality: This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (e.g., alcohols), or trace water. This Pd-H intermediate can then reductively eliminate with the aryl group instead of the desired cross-coupling. Electron-deficient aryl halides and N-heterocyclic halides are often more susceptible.[21]

    • Solutions:

      • Avoid Protic Solvents: Use aprotic solvents like dioxane, THF, or toluene to minimize sources of hydride.[21]

      • Select an Appropriate Ligand: Choose a ligand that promotes a fast rate of reductive elimination for the desired product, thereby outcompeting the dehalogenation pathway.

      • Control Water Content: If using anhydrous conditions, ensure all reagents are rigorously dried.

  • Side Product 3: Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar)

    • Identification: A symmetrical biaryl byproduct derived from your organoboron reagent.

    • Causality: The primary cause of boronic acid homocoupling is the presence of oxygen, which can participate in an oxidative cycle.[7]

    • Solution: The most effective solution is rigorous deoxygenation of the reaction mixture and maintaining a strict inert atmosphere throughout the experiment.

Problem: Catalyst Deactivation During the Reaction
  • Symptoms: The reaction starts but stalls before completion, leaving a mixture of starting materials and product.

  • Causality: The catalyst can lose activity over the course of the reaction. This can be due to the slow oxidation of the ligand or palladium center, the formation of inactive palladium nanoparticles (Pd black), or product inhibition where the product coordinates too strongly to the catalyst.[22][23] In some cases, especially with nickel catalysts, deactivation can occur through dimerization of catalytic intermediates.[24][25]

  • Solutions:

    • Improve Inert Atmosphere: Even trace oxygen can be detrimental over long reaction times.

    • Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can sometimes compensate for slow deactivation.

    • Use a More Robust Ligand/Precatalyst: Modern catalyst systems are often designed for greater stability and resistance to deactivation pathways.

Section 3: Data-Driven Catalyst & Condition Selection

The following tables provide a starting point for selecting your catalyst system based on substrate class. Yields are highly substrate-dependent and these tables illustrate general trends.

Table 1: Performance Comparison of Common Phosphine Ligands

Ligand Class Specific Ligand Recommended For General Characteristics & Notes Source(s)
Trialkylphosphines P(t-Bu)₃ General purpose, good for some aryl chlorides. Electron-rich and bulky. Can be effective but sometimes less versatile than biaryl phosphines. [26]
Triarylphosphines PPh₃ Activated aryl bromides and iodides. Not very electron-rich or bulky. Generally poor performance for challenging substrates like aryl chlorides or hindered partners. [18][27]
Biaryl Phosphines (Buchwald) XPhos Sterically hindered substrates, unactivated aryl chlorides. Very bulky and electron-rich. One of the most versatile and effective ligands for a broad range of difficult couplings. [4][6]
Biaryl Phosphines (Buchwald) SPhos Electron-rich and heterocyclic aryl halides. Similar to XPhos but with a different steric profile that can be advantageous for certain substrate classes. [4][5][6]

| Ferrocenyl Phosphines | dppf | General purpose, particularly effective in many standard couplings. | Bidentate ligand that forms a stable complex with palladium. |[28] |

Table 2: Guide to Common Bases in Suzuki Coupling

Base Basicity Typical Solvents Notes Source(s)
K₂CO₃ Moderate Toluene/H₂O, Dioxane/H₂O, DMF A very common and versatile choice. Its moderate strength often avoids side reactions seen with stronger bases. [1][12]
Cs₂CO₃ Strong Toluene, Dioxane, THF Higher solubility in organic solvents than K₂CO₃. Often provides higher rates and yields, but can be more expensive. [1][17]
K₃PO₄ Strong Toluene, Dioxane, THF A strong, non-nucleophilic base. Very effective for a wide range of couplings, including those with challenging substrates. [4][12][17]
KF Mild Toluene, THF A mild base. The fluoride ion is thought to play a unique role in activating the boronic acid, and its mildness can prevent protodeboronation. [12][17]

| Organic Bases (e.g., Et₃N) | Mild | DMF, Toluene | Generally less effective than inorganic bases for most Suzuki couplings but can be useful for base-sensitive substrates. |[5] |

Section 4: Key Experimental Protocols
Protocol 4.1: General Procedure for a Microscale Suzuki-Miyaura Coupling Reaction

This protocol outlines a standard setup for screening or small-scale synthesis under an inert atmosphere.

  • Vial Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv), the organoboron reagent (0.24 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv).[4]

  • Inert Atmosphere: Seal the vial with a septum cap. Puncture the septum with an inlet needle connected to a source of inert gas (Argon or Nitrogen) and an outlet needle. Purge the vial with the inert gas for 5-10 minutes.

  • Catalyst Addition: While maintaining positive inert gas pressure (e.g., by removing the outlet needle), quickly add the palladium precatalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 2 mL of 10:1 Dioxane/H₂O) via syringe.[7] The solution should be purged for an additional 2-5 minutes by bubbling the inert gas through the liquid.

  • Reaction Execution: Remove the inlet needle and place the sealed vial in a preheated aluminum heating block or oil bath set to the desired temperature (e.g., 80–110 °C). Stir vigorously for the specified time (e.g., 2-24 hours).[6]

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Section 5: Visualization of Key Concepts

Visual aids can clarify complex processes. The following diagrams illustrate the core mechanism and a logical troubleshooting workflow.

Suzuki_Cycle pd0 Pd(0)L Active Catalyst oa_ts Oxidative Addition pd0->oa_ts Ar-X pd2 Ar-Pd(II)L-X oa_ts->pd2 trans_ts Transmetalation pd2->trans_ts R'-B(OR)₂ + Base pd2_r Ar-Pd(II)L-R' trans_ts->pd2_r re_ts Reductive Elimination pd2_r->re_ts re_ts->pd0 Catalyst Regeneration product Ar-R' Product re_ts->product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system active? (Fresh reagents, inert atm.) start->check_catalyst check_ligand Is the ligand appropriate for the substrate? (Bulky, e--rich for challenges) check_catalyst->check_ligand No solve_catalyst Use fresh reagents. Improve inert technique. Use a precatalyst. check_catalyst->solve_catalyst Yes check_conditions Are the base/solvent/temp optimal? check_ligand->check_conditions No solve_ligand Screen more active ligands (e.g., XPhos, SPhos). check_ligand->solve_ligand Yes side_reactions Are side products present? (Protodeboronation, Dehalogenation) check_conditions->side_reactions No solve_conditions Screen bases (K₃PO₄, Cs₂CO₃). Optimize solvent (e.g., Dioxane/H₂O). Vary temperature. check_conditions->solve_conditions Yes solve_side_reactions Address specific side reaction: - Milder base / Anhydrous - Aprotic solvent - Rigorous degassing side_reactions->solve_side_reactions Yes success Reaction Optimized side_reactions->success No solve_catalyst->check_ligand solve_ligand->check_conditions solve_conditions->side_reactions solve_side_reactions->success

Caption: A logical workflow for troubleshooting low yields.

Section 6: References
  • A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. (2025). Benchchem.

  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. (2025). Benchchem.

  • Guo-Ping Lu, Karl R. Voigtritter, Chun Cai and Bruce H. Lipshutz. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem., 77, 3700-3703.

  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol. (2025). Benchchem.

  • Suzuki reaction. Wikipedia.

  • Optimizing Suzuki Coupling Reactions. (2018). CovaSyn.

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI.

  • A basic switch leads to big changes in Suzuki coupling. (2022). ACS Publications.

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. (2025). Benchchem.

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2025).

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

  • Suzuki Coupling. Organic Chemistry Portal.

  • how to avoid dehalogenation side reactions in Suzuki coupling. (2025). Benchchem.

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2023). RSC Publishing.

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025). The Journal of Physical Chemistry B - ACS Publications.

  • comparative study of different bases in Suzuki-Miyaura coupling reactions. (2025). Benchchem.

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025). ResearchGate.

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). Organometallics - ACS Publications.

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development - ACS Publications.

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025). Benchchem.

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.

  • Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit.

  • How to approach choosing reaction conditions for Suzuki?. (2024). Reddit.

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem.

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics - ACS Publications.

  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.

Sources

Technical Support Center: Solvent Effects on Benzofuran-2,5-diboronic Acid Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers engaged in the Suzuki polycondensation of benzofuran-2,5-diboronic acid and its derivatives. The synthesis of well-defined, high-molecular-weight conjugated polymers via this method is profoundly influenced by the reaction solvent.[1] An inappropriate solvent choice can lead to stalled reactions, low molecular weights, and intractable products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to help you diagnose and resolve common experimental challenges.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your polymerization experiments in a direct question-and-answer format.

Question 1: My polymerization resulted in a low number-average molecular weight (Mn) and a broad polydispersity index (PDI > 2.5). What are the likely solvent-related causes?

Answer: This is a classic symptom of poor reaction control, often stemming from solubility issues or competing side reactions that are exacerbated by the solvent system.

  • Probable Cause 1: Premature Polymer Precipitation. As the polymer chain grows, its solubility in the reaction medium may decrease, causing it to precipitate out of solution. This physically prevents further chain extension, effectively capping the molecular weight.

    • Solution:

      • Switch to a "Better" Solvent: Select a solvent with a higher boiling point and better solvating power for the expected polymer backbone. For rigid benzofuran-based polymers, solvents like toluene, xylene, or 1,4-dioxane are often superior to tetrahydrofuran (THF).[2][3] A solvent that can maintain the growing polymer in solution for longer will allow for higher molecular weights to be achieved.[2]

      • Increase Reaction Temperature: If using a higher-boiling-point solvent, increasing the reaction temperature can improve polymer solubility. However, be cautious, as excessive heat can accelerate catalyst decomposition.[4]

  • Probable Cause 2: Poor Solubility of the Base. Many Suzuki polycondensations use an aqueous solution of an inorganic base (e.g., K₂CO₃, Cs₂CO₃).[5] If the organic solvent has poor miscibility with water, the base may not be sufficiently available at the organic-aqueous interface where the reaction occurs, leading to slow and uncontrolled polymerization.

    • Solution:

      • Employ a Biphasic System with a Phase-Transfer Catalyst (PTC): In a toluene/water system, add a PTC like tetrabutylammonium bromide (TBAB). The PTC helps shuttle the boronate salt from the aqueous phase to the organic phase, increasing its concentration near the catalyst and promoting a more controlled reaction.[6]

      • Use a Miscible Co-solvent: Systems like THF/water or 1,4-dioxane/water ensure a homogeneous reaction environment.[3] This can be particularly effective but may sometimes lead to lower molecular weights if the polymer is less soluble in the mixed solvent system compared to a non-polar solvent like toluene.

  • Probable Cause 3: Solvent-Mediated Side Reactions. The solvent can promote chain-terminating side reactions.

    • Solution:

      • Minimize Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen, is a major cause of chain termination.[4][7] While water is often necessary, an excessive amount can be detrimental.[8] Use the minimum amount of water required to dissolve the base and consider using a milder base like K₃PO₄ which can sometimes reduce the rate of this side reaction.[7]

      • Ensure Solvent Purity: Solvent contaminants, such as acidic impurities or peroxides in ethers like THF, can poison the palladium catalyst.[9] Always use high-purity, degassed, anhydrous solvents.

Question 2: My reaction has stalled. TLC/LC-MS analysis shows unreacted monomer and oligomers even after extended reaction times. What's wrong?

Answer: A stalled reaction typically points to catalyst deactivation or a fundamental solubility problem preventing reactants from interacting.

  • Probable Cause 1: Catalyst Decomposition. The active Pd(0) species is susceptible to oxidation.[7] This is a common failure mode.

    • Solution:

      • Rigorous Degassing: Oxygen is a primary culprit for catalyst decomposition, which often manifests as the formation of palladium black.[10] Before heating, thoroughly degas your solvent and the entire reaction setup by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[4][7]

      • Solvent Choice: Some solvents can better stabilize the catalytic species. The choice of solvent can influence the catalyst's speciation and lifetime.[11] If you suspect decomposition in THF, switching to toluene might offer greater catalyst stability at higher temperatures.

  • Probable Cause 2: Immiscibility and Mass Transfer Limitation. In a poorly mixed biphasic system (e.g., toluene/water), the reaction can become limited by the rate at which reactants can move between the two phases.

    • Solution:

      • Increase Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, which can significantly impact the reaction rate.[12][13]

      • Add a Co-solvent or PTC: As mentioned previously, adding a PTC or a small amount of a co-solvent can dramatically improve mass transfer and restart a stalled reaction.[6]

Question 3: I'm observing significant protodeboronation of my this compound monomer. How can my solvent choice mitigate this?

Answer: Protodeboronation is a hydrolytic process that competes with the desired transmetalation step. Your solvent system is key to controlling it.

  • Probable Cause 1: Excess Water. Water is the proton source for this side reaction.[8]

    • Solution:

      • Optimize the Solvent:Water Ratio: Use a precise ratio of organic solvent to aqueous base, typically ranging from 2:1 to 10:1.[12] Do not simply add an excess of the aqueous solution. The goal is to provide enough water to activate the boronic acid and dissolve the base, but not so much that it favors hydrolysis.

      • Consider Anhydrous Conditions: While less common for diboronic acids, using an organic-soluble base like tetraethylammonium hydroxide in an anhydrous polar aprotic solvent (e.g., DMF) can sometimes be a viable, albeit more complex, strategy.

  • Probable Cause 2: High Reaction Temperature. Higher temperatures can accelerate the rate of protodeboronation.

    • Solution:

      • Balance Temperature and Reaction Time: Find the minimum temperature at which the reaction proceeds efficiently. A highly active catalyst system might allow you to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), thereby suppressing the side reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: How does solvent polarity fundamentally impact the polymerization?

The role of solvent polarity is multifaceted. It influences reaction kinetics, catalyst behavior, and the physical properties of the growing polymer chain.[14]

  • Catalyst Activity & Mechanism: The polarity of the solvent can stabilize charged intermediates and transition states within the Suzuki catalytic cycle.[15] In some cases, polar aprotic solvents like DMF or acetonitrile can even change the nature of the active catalyst, potentially altering reaction selectivity, though this is more commonly studied in small molecule cross-couplings.[15]

  • Polymer Solubility & Conformation: According to the "like dissolves like" principle, a solvent with a polarity that matches the polymer backbone will be a better solvent. In a good solvent, the polymer chain adopts an extended conformation, making the reactive end-groups more accessible for further reaction. In a poor solvent, the chain collapses into a globule, which can sterically hinder propagation and lead to lower molecular weights.[2]

Q2: What is the specific role of water in the solvent system? Is it always required?

Water plays a crucial, dual role. The generally accepted mechanism for the critical transmetalation step involves a μ-bridging hydroxy group between the palladium and boron atoms, which facilitates the transfer of the aryl group.[12] Water is essential for forming this intermediate and for dissolving the inorganic base. However, while it promotes the desired reaction, it also enables the undesired protodeboronation side reaction.[8] Therefore, its concentration is a critical parameter to optimize. Anhydrous conditions are possible but require different, often more specialized, base and catalyst systems.

Q3: Should I use a single-phase (e.g., Dioxane/H₂O) or a biphasic (e.g., Toluene/H₂O) solvent system?

This is a key decision with significant trade-offs:

  • Single-Phase Systems (Homogeneous):

    • Pros: Eliminates mass-transfer limitations, leading to potentially faster and more reproducible kinetics. The reaction is often easier to monitor.

    • Cons: The polymer must be soluble in the mixed-solvent system. Water-miscible organic solvents like THF or dioxane are often poorer solvents for non-polar conjugated polymers than toluene, which can limit the final molecular weight.[3]

  • Biphasic Systems (Heterogeneous):

    • Pros: Allows for the use of non-polar organic solvents (like toluene) that are excellent for dissolving the growing polymer, often leading to higher molecular weights.[3] Product isolation can be simpler as the polymer is contained entirely within the organic phase.

    • Cons: The reaction rate can be limited by mass transfer across the phase boundary.[13] Results can be sensitive to stir rate and the presence of a phase-transfer catalyst.

Q4: Can solvent impurities affect my polymerization?

Absolutely. Commercial solvents, even of high grade, can contain impurities that are detrimental to Suzuki polycondensation.

  • Oxygen: As discussed, dissolved O₂ will deactivate the Pd(0) catalyst.[7]

  • Peroxides: Ethers like THF can form explosive peroxides upon storage, which are strong oxidizing agents that will destroy the catalyst.

  • Acidic/Basic Impurities: These can neutralize the base or interfere with the catalyst.

  • Precursors: Traces of solvent precursors (e.g., dihydrofuran in THF) can act as potent catalyst poisons.[9] Best Practice: Always use freshly purified, inhibitor-free, anhydrous, and rigorously degassed solvents for consistent and successful polymerizations.

Section 3: Protocols & Data

General Protocol for this compound Polymerization

This protocol provides a starting point. The choice of comonomer, catalyst, base, and solvent system should be optimized for your specific target polymer.

  • Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) and the aryl dihalide comonomer (e.g., 1,4-dibromobenzene) (1.0 eq).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add the organic solvent (e.g., toluene, 0.1 M concentration relative to monomer) via cannula or syringe.

  • Base Addition: Add the aqueous base solution (e.g., 2 M K₂CO₃, 3-4 eq) and a phase-transfer catalyst if using a biphasic system (e.g., TBAB, 2-5 mol%).

  • Degassing: Immerse the flask in an ultrasonic bath for 5 minutes or bubble argon through the stirred mixture for 15-20 minutes to ensure the entire system is free of oxygen.[4]

  • Catalyst Addition: While maintaining a positive inert gas flow, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) as a solid or as a freshly prepared solution in the same degassed organic solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by GPC analysis of aliquots taken at various time points.

  • Workup & Purification: After the reaction is complete (molecular weight has plateaued), cool the mixture to room temperature. Add an end-capping agent (e.g., phenylboronic acid or bromobenzene) to terminate any living chains. Dilute with the organic solvent, separate the phases, and wash the organic layer with water and brine. Precipitate the polymer by slowly adding the organic solution to a non-solvent like methanol. Collect the polymer by filtration and dry under vacuum.

Table 1: Properties of Common Solvents for Suzuki Polycondensation
SolventBoiling Point (°C)Dielectric Constant (ε)System Type w/ H₂OKey Considerations
Toluene1112.4BiphasicExcellent for high MW polymers; requires vigorous stirring or PTC.[3][5]
o-Xylene1442.6BiphasicHigher boiling point allows for higher reaction temperatures.[3]
Tetrahydrofuran (THF)667.6MiscibleGood for lower temperatures; may limit MW due to lower boiling point and moderate solvating power for rigid polymers.[3][12]
1,4-Dioxane1012.2MiscibleHigher boiling point than THF; good for homogeneous reactions.[5]
N,N-Dimethylformamide (DMF)15336.7MiscibleHighly polar; can promote different reaction pathways and may be difficult to remove.[15]
1,2-Dimethoxyethane (DME)857.2MiscibleOften used in syntheses of benzofuran derivatives.[16][17]

Section 4: Visual Guides

Diagram 1: Troubleshooting Workflow for Low Molecular Weight

G start Problem: Low Molecular Weight (Mn) check_pdi Is PDI Broad (>2.5)? start->check_pdi broad_pdi YES (Poor Control) check_pdi->broad_pdi Yes narrow_pdi NO (Chain Termination) check_pdi->narrow_pdi No cause_precip Cause: Premature Polymer Precipitation broad_pdi->cause_precip cause_base Cause: Poor Base Solubility / Mass Transfer broad_pdi->cause_base sol_solvent Solution: Use Better Solvent (Toluene, Xylene) or Increase Temperature cause_precip->sol_solvent sol_ptc Solution: Increase Stirring, Add Phase Transfer Catalyst, or Use Homogeneous System cause_base->sol_ptc cause_debor Cause: Protodeboronation narrow_pdi->cause_debor cause_impurity Cause: Impurities or Incorrect Stoichiometry narrow_pdi->cause_impurity sol_water Solution: Optimize Solvent:Water Ratio, Use Milder Base cause_debor->sol_water sol_reagents Solution: Use Pure/Degassed Solvents, Verify Reagent Purity & Stoichiometry cause_impurity->sol_reagents

Caption: A logical workflow for diagnosing the cause of low molecular weight in polymerization.

Diagram 2: Role of Solvent in the Suzuki Polycondensation Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki Polycondensation Cycle cluster_solvent_effects Key Solvent & Base Roles OA Pd(0)L₂ Transmetal Ar¹-Pd(II)L₂(X) OA->Transmetal Oxidative Addition (+ Ar¹-X) RE Ar¹-Pd(II)L₂(Ar²) Transmetal->RE Transmetalation RE->OA Reductive Elimination (+ Ar¹-Ar²) Boronate Ar²B(OH)₂ + Base(aq) ⇌ [Ar²B(OH)₃]⁻ Boronate->Transmetal Boronate Complex Enters Cycle SolventRole Solvent System (Organic/Aqueous): - Dissolves Polymer (Ar¹-Ar²) - Solubilizes Base - Mediates Boronate Activation - Stabilizes Pd Intermediates SolventRole->Transmetal

Caption: The Suzuki catalytic cycle, highlighting where the solvent system is critical.

References

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Sherwood, J. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Scott, J. P., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications.
  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Sugiyasu, K., et al. (n.d.). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. PubMed.
  • Quora. (2023). What is the prominent role of water in the Suzuki reaction?. Quora.
  • ResearchGate. (2014). How does the solvent affect the molecular weight of polymer?. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. BenchChem.
  • BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.
  • Röhlich, C., et al. (2012). Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur?. PubMed.
  • ResearchGate. (2021). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?. ResearchGate.
  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR.
  • Elofsson, M., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Publications.
  • Elofsson, M., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science.
  • Song, S., et al. (2025). Effect of Suzuki Polymerization Conditions on the Molecular Weight of Polyfluorene. Acta Polymerica Sinica.
  • El-Ghanam, A. M., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. National Institutes of Health.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of Diboronic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the structural characterization and quantification of diboronic acid compounds present a unique set of analytical challenges. These molecules, while invaluable in synthetic chemistry and as pharmacophores, are notoriously unstable under typical mass spectrometry conditions. Their propensity for dehydration and trimerization into cyclic boroxines can confound spectral interpretation and compromise analytical accuracy.[1][2]

This guide provides an in-depth comparison of mass spectrometric strategies for the robust analysis of diboronic acids. Moving beyond a simple listing of methods, we will explore the underlying chemical principles that dictate experimental success, offering field-proven protocols and troubleshooting advice to ensure data integrity and reproducibility.

The Core Challenge: Boroxine Formation

The primary obstacle in the mass spectrometry of diboronic acids is their tendency to undergo intermolecular dehydration to form cyclic boroxine anhydrides. This process, often accelerated by thermal stress in an ion source, leads to the observation of ions that do not correspond to the true molecular weight of the analyte, complicating identification and quantification.[1][2][3]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: The dehydration and trimerization of diboronic acids into a cyclic boroxine.

Effective mass spectrometric analysis, therefore, hinges on one of two strategies:

  • Preventing boroxine formation through chemical derivatization.

  • Minimizing its formation through optimized, "soft" analytical conditions.

We will now compare the primary ionization techniques and workflows through the lens of these two strategies.

Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical decision in designing an MS experiment for diboronic acids. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common techniques, each with distinct advantages and drawbacks.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft ionization from solution phase via a charged capillary.Soft ionization from a solid-phase crystalline matrix via a laser.
Advantages Easily coupled with liquid chromatography (LC) for mixture analysis and quantification.[4][5] Allows for precise control of in-source conditions (e.g., cone voltage) to minimize fragmentation.[6]High tolerance for buffers and salts. Rapid analysis for high-throughput screening.[1][3] Can utilize "reactive matrices" for in-situ derivatization, simplifying sample prep.[2][7]
Challenges Prone to in-source dehydration/boroxine formation if not optimized.[6] May require derivatization for sensitive detection of certain compounds, especially in trace analysis.[8][9]Less amenable to online separation for complex mixtures. Potential for matrix interference in the low-mass range.
Best For Quantitative analysis of diboronic acids as impurities in drug substances; reaction monitoring where separation is key.[4][8]Rapid characterization and sequencing of purified diboronic acid-containing peptides and larger molecules.[1][2][3]

The Pivotal Role of Derivatization

To ensure analytical fidelity, derivatization is often the most robust approach. By converting the diol of the boronic acid into a more stable cyclic ester, the pathway to boroxine formation is effectively blocked.

Strategy 1: Pre-Analysis Derivatization for LC-ESI-MS

For quantitative applications, such as monitoring trace levels of potentially mutagenic boronic acid impurities in drug products, a pre-analysis derivatization step is invaluable.[8][9] A common and effective method involves reacting the boronic acid with N-methyliminodiacetic acid (MIDA) to form a stable MIDA boronate ester.

Causality of Experimental Choice: The MIDA ester is not only stable but also ionizes efficiently in ESI-MS, significantly enhancing sensitivity and allowing for quantification down to low parts-per-million (ppm) levels. This is a self-validating system; the mass shift upon derivatization provides unambiguous confirmation that the target analyte is being monitored.

Strategy 2: In-Situ Derivatization with a Reactive MALDI Matrix

A paradigm-shifting approach for MALDI-MS involves using a matrix that also serves as a derivatizing agent. For peptide boronic acids, 2,5-dihydroxybenzoic acid (DHB) has been shown to be exceptionally effective.[1][2]

Causality of Experimental Choice: DHB contains a cis-diol moiety. During the on-plate sample/matrix co-crystallization, DHB reacts directly with the boronic acid to form a stable ester adduct. This elegant workflow eliminates a separate, time-consuming derivatization step, making it ideal for high-throughput screening of compound libraries.[1][3] The use of DHB was found to be superior to pre-derivatization with other diols like pinacol.[2]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Comparative workflows for diboronic acid analysis.

Fragmentation Patterns: What to Expect

Understanding the fragmentation behavior is key to structural elucidation.

  • Peptide Diboronic Acids (MALDI-MS/MS): When analyzed as DHB adducts, fragmentation is predictable. Standard b- and y-type ions are typically observed from the peptide backbone, allowing for straightforward sequencing.[2] Crucially, the boronic acid-containing fragments are detected as their corresponding DHB adducts, confirming the location of the modification.[2]

  • Aryl Diboronic Acids (ESI-MS/MS, Negative Mode): Fragmentation can be more complex. Under negative ion mode electron transfer conditions, the dominant fragments are often simple boron-containing ions like BO⁻ (m/z 27) and BO₂⁻ (m/z 43) .[10] The relative intensity of these fragments can be dependent on the collision energy. More structurally informative fragments resulting from ring-opening may also be observed.[10]

A key intrinsic validator for any boron-containing fragment is its isotopic pattern. Naturally occurring boron exists as ¹⁰B (20%) and ¹¹B (80%), creating a characteristic isotopic signature that should be present for all boron-containing ions.[2]

Experimental Protocols

Protocol 1: Quantitative LC-MS/MS of Aryl Diboronic Acids via MIDA Derivatization

(Adapted from Baldwin et al., 2019)[8][9]

This protocol is designed for the trace-level quantification of non-nitrogen-containing aryl boronic acids in a drug substance matrix.

  • Derivatization:

    • To 1.0 mmol of the boronic acid sample, add 1.15 mmol of N-methyliminodiacetic acid (MIDA).

    • Add 5 mL of DMSO.

    • Heat the mixture to 80-90°C and stir for 1 hour.

    • Validation Check: Before proceeding, confirm the formation of the MIDA boronate ester and assess conversion using a rapid scouting LC-MS run, looking for the expected molecular weight of the derivatized product.[9]

  • UPLC Conditions:

    • Column: Waters Acquity UPLC BEH Shield RP18, 2.1 mm × 100 mm, 1.7 µm.[9]

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 45°C.

    • Gradient: Develop a suitable gradient to separate the derivatized analyte(s) from the active pharmaceutical ingredient (API) and other matrix components.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Rationale: Negative mode is often preferred for boronic acids and their esters.[5][11][12] MRM provides the specificity and sensitivity required for trace quantification.

    • MRM Transitions: Optimize the precursor ion (the [M-H]⁻ of the MIDA ester) to characteristic product ion transitions.

    • Source Parameters: Carefully optimize cone/declustering potential. Start with low values to minimize in-source fragmentation and increase systematically to find the best signal without inducing unwanted decay.[6]

Protocol 2: Rapid Analysis of Peptide Diboronic Acids via In-Situ MALDI Derivatization

(Adapted from Cironi et al., 2011)[1][2]

This protocol is ideal for the rapid confirmation and sequencing of purified peptides containing one or more boronic acid moieties.

  • Matrix Preparation:

    • Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile:water with 0.1% TFA.

  • Sample Preparation & Spotting:

    • Mix the peptide boronic acid sample (typically ~1 µL of a 1 mg/mL solution) with the DHB matrix solution (typically 1 µL) directly on the MALDI target plate.

    • Allow the spot to air-dry completely (co-crystallization). During this step, the in-situ esterification between the DHB matrix and the peptide boronic acid occurs.[1]

  • MALDI-TOF MS Analysis:

    • Instrument Mode: Positive Ion, Reflector mode for high resolution.

    • Calibration: Ensure the instrument is calibrated in the mass range of interest.

    • Acquisition: Acquire the mass spectrum. The primary ion observed should correspond to the [M+H]⁺ of the DHB-peptide adduct.

    • Validation Check: Look for the characteristic 1:4 ratio of the x-1 and x peaks, corresponding to the ¹⁰B and ¹¹B isotopes, to confirm the presence of boron in the detected ion.[2]

  • MS/MS Sequencing (if required):

    • Select the [M+H]⁺ of the DHB-adduct as the precursor ion for fragmentation (LIFT or CID, depending on the instrument).

    • Acquire the MS/MS spectrum. Interpret the b- and y-ion series to determine the peptide sequence. Fragments containing the boronic acid will appear as their DHB adducts.[2]

References

  • Cironi, P., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. [Link]

  • Cironi, P., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH. [Link]

  • Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]

  • Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. [Link]

  • Cironi, P., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry - ACS Figshare. [Link]

  • Fenn, L. S., & McLean, J. A. (2008). Enhanced carbohydrate structural selectivity in ion mobility-mass spectrometry analyses by boronic acid derivatization. Chemical Communications (RSC Publishing). [Link]

  • Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]

  • Pepe, C., et al. (2014). Boronic acid chemistry in MALDI MS: a step forward in designing a reactive matrix with molecular recognition capabilities. PubMed. [Link]

  • Fenn, L. S., & McLean, J. A. (2008). Enhanced carbohydrate structural selectivity in ion mobility-mass spectrometry analyses by boronic acid derivatization. Chemical Communications (RSC Publishing). [Link]

  • Fenn, L. S., & McLean, J. A. (2008). Enhanced carbohydrate structural selectivity in ion mobility-mass spectrometry analyses by boronic acid derivatization. RSC Publishing. [Link]

  • Pepe, C., et al. (2014). Boronic acid chemistry in MALDI MS: A step forward in designing a reactive matrix with molecular recognition capabilities. ResearchGate. [Link]

  • Reddy, G. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • Imbert, L., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

  • Rodrigues, V. F. F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI. [Link]

  • Chen, H., et al. (2013). Arylboronic acid chemistry under electrospray conditions. PubMed - NIH. [Link]

  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. [Link]

  • ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. [Link]

  • Reddy, G. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

Sources

A Tale of Two Borons: A Senior Application Scientist's Guide to Mono- vs. Di-boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. At the heart of this powerful transformation lies the boronic acid, a versatile and generally stable coupling partner. While monofunctional boronic acids have long been the workhorses of this reaction, their difunctional counterparts, diboronic acids, present a unique set of opportunities and challenges. This guide provides an in-depth comparison of mono- and di-boronic acids in the context of cross-coupling, offering field-proven insights and experimental data to inform your synthetic strategy.

The Fundamental Divide: Structure and Inherent Reactivity

The core difference between these two classes of reagents is self-evident: monoboronic acids possess a single C-B(OH)₂ functional group, primed for a single coupling event. Diboronic acids, in contrast, feature two such groups, opening the door to sequential or double-coupling reactions. This seemingly simple structural divergence has profound implications for their application in synthesis.

Monoboronic Acids: The Predictable Workhorse

Monoboronic acids are the default choice for the straightforward synthesis of biaryl and other coupled products where a single new C-C bond is desired. Their reactivity is well-understood, and a vast array of these reagents are commercially available. The primary challenge associated with monoboronic acids often lies in their stability, as some are prone to decomposition via protodeboronation or oxidation, which can negatively impact reaction yields and shelf-life.[1]

Diboronic Acids: Architects of Symmetry and Complexity

Diboronic acids are powerful building blocks for the synthesis of symmetrical molecules, such as terphenyls and other oligoarenes, through double Suzuki-Miyaura coupling reactions.[2][3] However, their difunctional nature introduces a significant challenge: controlling selectivity. When reacting a diboronic acid with a limited amount of an aryl halide, a statistical mixture of mono- and di-coupled products is often obtained, complicating purification and reducing the yield of the desired unsymmetrical product.

Navigating the Reactivity Landscape: A Data-Driven Comparison

The choice between a mono- and a di-boronic acid is fundamentally a question of the desired outcome. Let's consider a practical scenario: the synthesis of a substituted biphenyl versus a terphenyl.

Table 1: Illustrative Performance Comparison in Suzuki-Miyaura Coupling

Boronic Acid TypeCoupling Partner (1 equiv)Expected Major ProductTypical Yield RangeKey Considerations
Phenylboronic Acid4-Iodotoluene4-Methylbiphenyl85-95%Straightforward reaction, potential for boronic acid decomposition.
Benzene-1,4-diboronic Acid4-Iodotoluene (1 equiv)Mixture of mono- and di-arylated productsVariableAchieving high selectivity for the mono-arylated product is challenging without specific strategies.
Benzene-1,4-diboronic Acid4-Iodotoluene (2.2 equiv)1,4-Di(p-tolyl)benzene80-90%Excellent for symmetrical product synthesis.

As the data illustrates, for the synthesis of a simple biaryl, a monoboronic acid is the logical and efficient choice. Conversely, for a symmetrical terphenyl, a diboronic acid is highly effective when a stoichiometric excess of the coupling partner is used. The challenge arises when the goal is to synthesize an unsymmetrical product from a diboronic acid.

Taming the Beast: Strategies for Selective Mono-Coupling of Diboronic Acids

The inherent propensity of diboronic acids to undergo double coupling has spurred the development of clever strategies to achieve selective mono-functionalization. The most effective of these involves the use of protecting groups to differentiate the two boronic acid moieties.

One elegant approach utilizes a differentially protected benzenediboronic acid, where one boronic acid is masked, for instance, as a 1,8-diaminonaphthalene (dan) protected boronate, while the other is a pinacol boronate. The pinacol boronate can selectively undergo Suzuki-Miyaura coupling, leaving the more robust dan-protected boronate intact for a subsequent, different coupling reaction. This strategy allows for the controlled, stepwise synthesis of unsymmetrical oligoarenes.

Experimental Corner: Protocols for Success

To provide a practical context, detailed experimental protocols for representative Suzuki-Miyaura reactions using both mono- and di-boronic acids are presented below. These protocols are intended as a starting point and may require optimization based on the specific substrates used.

Protocol 1: Typical Suzuki-Miyaura Coupling with a Monoboronic Acid

This protocol describes the synthesis of 4-methylbiphenyl from phenylboronic acid and 4-iodotoluene.

Materials:

  • Phenylboronic acid (1.2 mmol)

  • 4-Iodotoluene (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylboronic acid, 4-iodotoluene, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-methylbiphenyl.

Protocol 2: Double Suzuki-Miyaura Coupling with a Diboronic Acid for Symmetrical Product Synthesis

This protocol outlines the synthesis of 1,4-di(p-tolyl)benzene from benzene-1,4-diboronic acid and 4-iodotoluene.

Materials:

  • Benzene-1,4-diboronic acid (1.0 mmol)

  • 4-Iodotoluene (2.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃, 3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a Schlenk flask, combine benzene-1,4-diboronic acid, 4-iodotoluene, and sodium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water.

  • Add tetrakis(triphenylphosphine)palladium(0) to the mixture under a positive pressure of argon.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (30 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 1,4-di(p-tolyl)benzene.[4]

Visualizing the Synthetic Pathways

To better understand the strategic differences, the following diagrams illustrate the synthetic logic for each approach.

Monoboronic_Acid_Coupling A Aryl Halide (Ar-X) C Suzuki-Miyaura Coupling A->C B Monoboronic Acid (Ar'-B(OH)₂) B->C D Unsymmetrical Biaryl (Ar-Ar') C->D

Caption: Synthetic workflow for a standard Suzuki-Miyaura coupling using a monoboronic acid.

Diboronic_Acid_Coupling cluster_double Symmetrical Synthesis cluster_selective Selective Mono-Coupling A1 Aryl Halide (Ar-X) (2.2 equiv) C1 Double Suzuki-Miyaura Coupling A1->C1 B1 Diboronic Acid (X-Ar'-X) B1->C1 D1 Symmetrical Product (Ar-Ar'-Ar) C1->D1 A2 Aryl Halide (Ar-X) (1 equiv) C2 Selective Suzuki-Miyaura Coupling A2->C2 B2 Protected Diboronic Acid B2->C2 D2 Mono-arylated Intermediate C2->D2 E2 Deprotection D2->E2 G2 Second Suzuki-Miyaura Coupling E2->G2 F2 Second, different Aryl Halide (Ar''-X) F2->G2 H2 Unsymmetrical Product (Ar-Ar'-Ar'') G2->H2

Caption: Comparative workflows for symmetrical and selective unsymmetrical synthesis using diboronic acids.

Conclusion and Future Outlook

In the ever-evolving landscape of organic synthesis, both mono- and di-boronic acids hold indispensable roles. Monoboronic acids remain the reagents of choice for direct and predictable single C-C bond formations. Diboronic acids, on the other hand, offer an efficient route to symmetrical structures and, with the advent of sophisticated protection-deprotection strategies, provide a gateway to complex, unsymmetrical molecules that would be challenging to access otherwise.

The future of this field will likely see the development of more efficient and atom-economical methods for the selective mono-functionalization of unprotected diboronic acids, perhaps through catalyst control or novel reaction conditions. For the practicing chemist, a thorough understanding of the nuances of both mono- and di-boronic acids is paramount for the strategic and successful design of complex molecular architectures.

References

A Comparative Guide to Benzofuran-2,5-diboronic Acid and Alternative Linkers in the Synthesis of Porous Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to designing functional materials with desired properties. In the realm of porous crystalline polymers, such as Covalent Organic Frameworks (COFs), the choice of linker molecule is a critical determinant of the final material's stability, porosity, and ultimately, its performance in applications ranging from gas storage to catalysis. This guide provides an in-depth comparison of benzofuran-2,5-diboronic acid with its common alternative linkers, supported by experimental insights to inform your research and development endeavors.

The Central Role of Diboronic Acid Linkers

Diboronic acids are a cornerstone in the construction of boronate ester-linked and boroxine-linked COFs. The reversible nature of boronate ester and boroxine formation is a key advantage, allowing for "error-correction" during the crystallization process, which often leads to materials with high crystallinity and large surface areas.[1] The geometry and electronic properties of the diboronic acid linker directly influence the pore size, topology, and functionalization of the resulting COF.

This compound: A Heterocyclic Contender

This compound is a heterocyclic linker that has garnered interest for its potential to impart unique electronic and structural properties to porous polymers. The benzofuran moiety is a common scaffold in biologically active compounds, suggesting that COFs incorporating this linker could have interesting applications in biomedicine.[2][3] The oxygen atom in the furan ring can influence the electronic environment of the COF, potentially enhancing its performance in catalysis or sensing applications.

While specific head-to-head comparative studies are still emerging, the inherent properties of the benzofuran scaffold suggest several potential advantages and disadvantages compared to more conventional aromatic linkers.

Alternative Linkers: A Comparative Analysis

The performance of this compound can be best understood by comparing it to established and alternative linkers used in the synthesis of porous polymers.

Phenyl-1,4-diboronic Acid: The Archetype

Phenyl-1,4-diboronic acid is one of the most widely used linkers in COF synthesis and serves as a benchmark for comparison. Its simple, rigid structure facilitates the formation of well-ordered, porous materials.[4]

  • Structural Considerations: The planarity and C2 symmetry of phenyl-1,4-diboronic acid are highly conducive to the formation of crystalline, porous networks.

  • Electronic Properties: The benzene ring is electronically simple, providing a non-intrusive backbone for the framework.

  • Stability: COFs derived from phenyl-1,4-diboronic acid generally exhibit good thermal stability, though their hydrolytic stability can be a limitation, a common trait for boronate ester-linked COFs.[5]

Thiophene-2,5-diboronic Acid: The Electron-Rich Alternative

Thiophene-based linkers introduce a sulfur-containing heterocycle into the COF backbone, which can significantly alter the material's electronic properties.[6]

  • Structural Considerations: Similar to furan, the five-membered thiophene ring can introduce some flexibility compared to the six-membered benzene ring.

  • Electronic Properties: Thiophene is more electron-rich than benzene, which can be advantageous for applications in electronics and catalysis. This property can also enhance the light-absorbing capabilities of the resulting material.[7]

  • Performance Data: In a comparative study of dye-sensitized solar cells, furan-based linkers demonstrated higher power conversion efficiency than their thiophene-based counterparts, suggesting that the choice between these heterocycles can have a significant impact on performance.[7] However, in the context of conjugated porous polymers, all-thiophene-based materials have shown excellent carbon dioxide and hydrogen uptake capacities.[6]

Biphenyl-4,4'-diboronic Acid: The Extended Linker

Biphenyl-4,4'-diboronic acid offers a longer, rigid linker that can be used to create COFs with larger pore sizes.

  • Structural Considerations: The extended length of the biphenyl linker allows for the construction of frameworks with expanded pore apertures, which can be beneficial for the encapsulation of large molecules.

  • Porosity: The increased linker length generally leads to higher surface areas and pore volumes in the resulting COFs.

  • Flexibility: While the biphenyl unit is largely rigid, there is a degree of torsional freedom between the two phenyl rings, which can influence the final crystal packing.

Experimental Data: A Comparative Overview

LinkerKey Structural FeatureExpected Impact on COF PropertiesPotential AdvantagesPotential Challenges
This compound Fused furan and benzene ringsIntroduction of heteroatom, potential for specific electronic propertiesBiocompatibility, unique electronic features for catalysis/sensingPotential for lower hydrolytic stability compared to more robust linkages
Phenyl-1,4-diboronic acid Single benzene ringHigh crystallinity, predictable pore geometryWell-established synthesis, good thermal stabilityLimited electronic functionality, moderate hydrolytic stability
Thiophene-2,5-diboronic acid Single thiophene ringEnhanced electronic conductivity, altered light absorptionUseful for electronic and photocatalytic applicationsPotential for side reactions during synthesis (deboronation)[8]
Biphenyl-4,4'-diboronic acid Two linked benzene ringsLarger pore sizes, higher surface areaAccess to larger pore structures for guest encapsulationPotential for increased structural disorder due to rotational freedom

Experimental Protocols

To provide a practical context for this comparison, the following section outlines a general synthesis protocol for a boronate ester-linked COF, which can be adapted for each of the discussed diboronic acid linkers.

General Synthesis of a 2D Boronate Ester-Linked COF

This protocol is a generalized procedure and may require optimization for specific linker and node combinations.

Materials:

  • Diboronic acid linker (e.g., this compound, Phenyl-1,4-diboronic acid, etc.)

  • Polyhydroxyl aromatic node (e.g., 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP))

  • Solvent mixture (e.g., mesitylene/1,4-dioxane)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, combine the diboronic acid linker (0.3 mmol) and the polyhydroxyl aromatic node (0.2 mmol).

  • Add the solvent mixture (e.g., 1:1 v/v mesitylene/1,4-dioxane, 2 mL).

  • Flash-freeze the tube in liquid nitrogen and degas the contents by applying a vacuum and then backfilling with an inert gas (e.g., nitrogen or argon). Repeat this freeze-pump-thaw cycle three times.

  • Seal the Pyrex tube under vacuum.

  • Heat the sealed tube in an oven at a specified temperature (e.g., 100-120 °C) for a designated period (e.g., 72 hours).

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the product sequentially with an appropriate anhydrous solvent (e.g., acetone, tetrahydrofuran) to remove any unreacted monomers and soluble oligomers.

  • Dry the final COF product under vacuum at an elevated temperature (e.g., 120 °C) overnight.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of boronate ester linkages.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a COF.

COF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization monomers 1. Monomer Mixing (Diboronic Acid + Polyol) solvents 2. Solvent Addition & Degassing monomers->solvents reaction 3. Solvothermal Reaction (Sealed Tube, Heat) solvents->reaction collection 4. Product Collection (Filtration) reaction->collection washing 5. Purification (Solvent Washing) collection->washing drying 6. Activation (Vacuum Drying) washing->drying pxrd PXRD (Crystallinity, Structure) drying->pxrd gas_adsorption Gas Adsorption (Surface Area, Porosity) drying->gas_adsorption tga TGA (Thermal Stability) drying->tga ftir FTIR (Bond Formation) drying->ftir caption General workflow for COF synthesis and characterization.

A generalized workflow for the synthesis and characterization of Covalent Organic Frameworks.

Logical Relationships in Linker Selection

The choice of a diboronic acid linker is a critical decision point that cascades through the entire material design and application process.

Linker_Selection_Logic linker Linker Choice (e.g., this compound) synthesis Synthesis Conditions (Solvent, Temperature, Time) linker->synthesis influences properties Desired COF Properties (Porosity, Stability, Functionality) properties->linker informs performance Final Material Performance properties->performance application Target Application (Gas Storage, Catalysis, Sensing) application->properties dictates synthesis->performance determines caption Logical flow of linker selection for COF design.

The logical relationship between target application and linker selection in COF design.

Conclusion and Future Outlook

This compound represents an intriguing building block for the synthesis of novel porous organic materials. Its unique heterocyclic structure holds promise for imparting desirable electronic and biological properties to COFs. While direct, comprehensive comparative studies with common alternatives are still needed to fully elucidate its performance characteristics, the foundational principles of COF chemistry allow us to make informed predictions about its behavior.

For researchers, the key takeaway is that linker selection is a multi-faceted decision that must be guided by the desired properties of the final material and the specific demands of the target application. While phenyl-1,4-diboronic acid remains a reliable and well-understood choice, the exploration of heterocyclic linkers like this compound and thiophene-2,5-diboronic acid opens up new avenues for the rational design of functional, high-performance materials. As the field of porous polymers continues to evolve, we can anticipate more detailed comparative studies that will provide a clearer roadmap for the selection of the optimal linker for any given application.

References

  • Frey, L., Jarju, J. J., Salonen, L. M., & Medina, D. D. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. New Journal of Chemistry, 45(35), 14879-14907. [Link]

  • Grygiel, K., et al. (2019). Side functionalization of diboronic acid precursors for covalent organic frameworks. CrystEngComm, 21(1), 143-151. [Link]

  • Côté, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks. Science, 310(5751), 1166-1170. [Link]

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A Researcher's Guide to Computational Analysis of Benzofuran Boronic Acids and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, medicinal chemists, and computational scientists, the benzofuran scaffold represents a cornerstone of pharmacologically active compounds.[1] When functionalized with a boronic acid, or its cyclic ester form, the benzoxaborole, this scaffold gains unique chemical properties that have made it a successful pharmacophore in recently approved drugs.[2][3] This guide provides an in-depth comparison of the computational methodologies used to investigate these promising molecules, moving beyond a simple listing of protocols to explain the causal reasoning behind the selection of specific computational strategies.

The Rationale for a Computational Approach

Experimental synthesis and screening of compound libraries can be resource-intensive. Computational studies offer a powerful alternative to triage candidates, predict their properties, and understand their mechanism of action at an atomic level. This is particularly true for boronic acids, whose interactions with biological targets are often nuanced, involving the formation of reversible covalent bonds and a shift in boron's hybridization state.[3][4] Computational methods allow us to model these complexities and generate testable hypotheses, thereby accelerating the drug discovery pipeline.

Core Computational Methodologies: A Comparative Overview

The computational investigation of benzofuran boronic acids and their analogs typically employs a multi-tiered approach, ranging from quantum mechanical calculations on the isolated molecule to classical molecular dynamics simulations of the ligand-protein complex.

Quantum Mechanics: Unveiling Intrinsic Molecular Properties

Density Functional Theory (DFT) is the workhorse for understanding the electronic structure, reactivity, and spectroscopic properties of novel compounds.[5][6][7] For boron-containing molecules, DFT provides crucial insights that are not accessible through classical methods.

Causality Behind Method Selection:

The choice of a specific DFT functional and basis set is critical for obtaining accurate results. For molecules like benzofuran boronic acids, a hybrid functional such as B3LYP is often employed as it provides a good balance between accuracy and computational cost for organic molecules.[4][8] The inclusion of diffuse functions in the basis set (e.g., 6-311++G(d,p)) is important for accurately describing the electronic properties and non-covalent interactions of the molecule.[6]

Typical DFT Workflow & Data Interpretation:

A typical DFT study on a novel benzofuran boronic acid would involve:

  • Geometry Optimization: To find the lowest energy conformation of the molecule. The resulting bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model.[5][9]

  • Frequency Calculations: To confirm that the optimized structure is a true energy minimum and to predict vibrational spectra (IR and Raman), which can be compared with experimental spectra.[10]

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.[6]

  • Molecular Electrostatic Potential (MEP) Mapping: This visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential interactions with a biological target.[6][9]

Experimental Protocol: DFT Calculation of a Benzofuran Boronic Acid Derivative

  • Molecule Building: Construct the 3D structure of the benzofuran boronic acid derivative using software like GaussView, Avogadro, or ChemDraw.

  • Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

    • Specify the calculation type: Opt Freq for geometry optimization followed by frequency calculation.

    • Define the level of theory: e.g., B3LYP/6-311++G(d,p).

    • Provide the molecular coordinates (in Z-matrix or Cartesian format).

    • Specify the charge and multiplicity of the molecule.

  • Job Submission: Run the calculation on a suitable computing cluster.

  • Analysis of Results:

    • Verify that the optimization converged and that there are no imaginary frequencies.

    • Visualize the optimized geometry and vibrational modes.

    • Extract HOMO and LUMO energies and visualize the orbitals.

    • Generate and visualize the MEP map.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[11][12] This method is invaluable for structure-based drug design.

Causality Behind Method Selection:

For benzofuran boronic acids, which can act as inhibitors of enzymes like serine proteases or carbonic anhydrases, molecular docking helps to elucidate the specific interactions within the active site.[2][13] The choice of docking software (e.g., AutoDock, GOLD, MOE) depends on the specific system and the desired level of accuracy and throughput.[4] A key consideration for boronic acids is the ability of the docking program to handle potential covalent interactions. Some advanced docking protocols allow for the definition of covalent bonds between the boron atom and a nucleophilic residue (e.g., a serine hydroxyl group) in the enzyme's active site.

Typical Molecular Docking Workflow:

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Receptor Structure (e.g., from PDB) Clean 2. Prepare Receptor (Remove water, add hydrogens) PDB->Clean Grid 4. Define Binding Site (Grid box generation) Clean->Grid Ligand 3. Prepare Ligand (Generate 3D coordinates, assign charges) Dock 5. Run Docking Algorithm Ligand->Dock Grid->Dock Pose 6. Analyze Binding Poses (Clustering, scoring) Dock->Pose Interaction 7. Visualize Interactions (H-bonds, hydrophobic, etc.) Pose->Interaction

Caption: A typical workflow for molecular docking studies.

Data Interpretation:

The output of a docking simulation is a set of possible binding poses ranked by a scoring function, which estimates the binding free energy (in kcal/mol). Lower scores generally indicate better binding affinity.[4] Analysis of the top-ranked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and, in the case of boronic acids, potential covalent bonds with active site residues.[4][13] These predictions can then guide the design of new derivatives with improved potency.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static picture of the ligand-receptor interaction, MD simulations allow for the study of the dynamic behavior of the complex over time. This can provide a more realistic representation of the binding process and can be used to calculate binding free energies more accurately.

Causality Behind Method Selection:

MD simulations are computationally expensive but offer a higher level of detail. They are particularly useful for:

  • Assessing the stability of the binding pose predicted by docking.

  • Observing conformational changes in the protein or ligand upon binding.

  • Calculating binding free energies using methods like MM/PBSA or MM/GBSA, which can provide a better correlation with experimental data than docking scores.[13]

A significant challenge for MD simulations of boronic acids is the parameterization of the boron atom in standard force fields like AMBER or CHARMM. Often, quantum mechanical calculations are required to derive the necessary parameters for the ligand.[13]

Comparative Analysis: Benzofuran Boronic Acids vs. Alternatives

The value of a computational approach is most evident when comparing a lead compound with alternatives.

FeatureBenzofuran Boronic Acids (e.g., Benzoxaboroles)Benzofuran Carboxylic AcidsNon-Boron Heterocyclic Inhibitors
Mechanism of Action Often form reversible covalent bonds with serine, threonine, or zinc in enzyme active sites.[3]Typically form non-covalent interactions (H-bonds, salt bridges).[6][12]Varies widely; typically non-covalent.
Computational Focus Covalent docking, QM/MM simulations to model bond formation, accurate boron parameterization.[13]Standard molecular docking and MD simulations.[6][12]Standard molecular docking and MD simulations.
Predicted Binding Affinity Can be very high due to covalent interaction.Moderate to high, dependent on non-covalent interactions.Varies.
Selectivity Can be tuned by modifying substituents on the benzofuran ring to achieve specific non-covalent interactions.[2]Dependent on the overall shape and electrostatic complementarity.Dependent on the specific scaffold and interactions.

Supporting Experimental Data:

The predictions from these computational models must be validated experimentally. For example, a study on benzoxaborole derivatives as carbonic anhydrase inhibitors used X-ray crystallography to confirm the binding mode predicted by computational analysis.[13] The calculated binding free energies were also correlated with experimentally determined inhibition constants (Ki).[13] Similarly, for benzofuran carboxylic acid inhibitors of Pim-1 kinase, the docking results showed a good correlation with experimental IC50 values.[12]

Conclusion

Computational studies provide a powerful and indispensable toolkit for the investigation of benzofuran boronic acids and their analogs in drug discovery. From elucidating the fundamental electronic properties with DFT to predicting binding modes with molecular docking and exploring the dynamics of interaction with MD simulations, these methods offer critical insights that guide and accelerate the design of new therapeutic agents. By understanding the rationale behind the choice of computational methods and validating the in silico results with experimental data, researchers can harness the full potential of this promising class of molecules.

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A Comparative Guide to the Structural Elucidation of Benzofuran-2,5-diboronic Acid: An Integrated Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. Benzofuran derivatives, and specifically those bearing boronic acid moieties, are of significant interest due to their versatile applications in medicinal chemistry and materials science.[1][2][3][4] This guide provides a comprehensive comparison of methodologies for the structural elucidation of Benzofuran-2,5-diboronic acid, using Single-Crystal X-ray Diffraction (SC-XRD) as the benchmark and comparing it with complementary analytical techniques.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is widely considered the definitive method for determining the precise atomic arrangement of a molecule in the solid state.[5][6] It provides high-resolution data on bond lengths, bond angles, and stereochemistry, which are critical for understanding structure-activity relationships (SAR).[6][7]

The Causality Behind Crystallization

The primary challenge in SC-XRD is obtaining a single, well-ordered crystal suitable for diffraction.[6][8] For boronic acids, this can be particularly challenging due to their tendency to form oligomeric anhydrides (boroxines) or exist in equilibrium with various hydrated forms.[9][10] The choice of crystallization conditions is therefore paramount.

Experimental Protocol: Crystallization of a Representative Benzofuran Boronic Acid

This protocol is a generalized starting point for obtaining diffraction-quality crystals.

  • Material Purification: Begin with highly pure (>98%) this compound. Impurities can inhibit crystal nucleation and growth.

  • Solvent Screening: The goal is to find a solvent or solvent system in which the compound has moderate solubility.

    • Rationale: If solubility is too high, the solution will be unsaturated, and crystals will not form. If it is too low, precipitation will occur instead of slow crystal growth.

    • Procedure: Screen a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures with water) at a small scale (~5 mg of compound).

  • Crystallization Method: Slow Evaporation:

    • Rationale: This is often the simplest and most effective method for unknown compounds. It allows the solution to slowly become supersaturated, promoting the growth of a small number of large crystals.

    • Procedure: Dissolve the compound in the chosen solvent to near-saturation in a small vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it in a vibration-free environment for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in each dimension with sharp edges and clear faces), carefully remove them from the mother liquor using a cryoloop.[11]

From Crystal to Structure: The SC-XRD Workflow

The journey from a physical crystal to a 3D molecular model involves several key steps, outlined in the workflow below.

sc_xrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal Single Crystal Selection mount Mounting & Cryo-cooling (100 K) crystal->mount Microscope diffractometer Data Collection on Diffractometer mount->diffractometer Goniometer integration Data Integration & Scaling diffractometer->integration Diffraction Images solution Structure Solution (Direct Methods) integration->solution hkl file refinement Structure Refinement solution->refinement Initial Model validation Validation & CIF File refinement->validation Final Model

Caption: The Single-Crystal X-ray Diffraction (SC-XRD) workflow.

Interpreting the Data

The final output is a Crystallographic Information File (CIF), containing a wealth of quantitative data. Below is a representative table of what one might expect for a compound like this compound, based on data for similar small organic molecules.[12][13]

ParameterRepresentative ValueSignificance
Chemical FormulaC₈H₈B₂O₅Confirms elemental composition in the crystal.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensionsa = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95°The dimensions of the repeating unit of the crystal.
Resolution (d, Å)0.75 ÅA measure of the level of detail; lower values are better.
R-factor (R1)~4-6%A measure of the agreement between the crystallographic model and the data.
Goodness-of-Fit (Goof)~1.0Should be close to 1 for a good refinement.

A Comparative Analysis with Alternative Techniques

While SC-XRD provides an unparalleled static picture of the solid state, it is not without limitations. It requires crystalline material and provides no information about the molecule's behavior in solution.[14][15] Therefore, an integrated approach using complementary techniques is essential for a complete structural understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of molecules in solution.[5][15] For boronic acids, specific nuclei provide unique insights.

  • ¹H and ¹³C NMR: These standard experiments confirm the carbon-hydrogen framework and connectivity of the benzofuran core.

  • ¹¹B NMR: This is particularly useful for studying boronic acids.[16][17] The chemical shift of the ¹¹B nucleus can distinguish between the trigonal planar sp²-hybridized boronic acid and the tetrahedral sp³-hybridized boronate ester or boronate anion, providing information about equilibria in solution.[16][17][18]

Insight from the Field: Obtaining clean NMR spectra for boronic acids can be complicated by the formation of boroxine trimers.[9] Running the NMR in a solvent like d₄-methanol can help break up these oligomers and provide a clearer spectrum.[9]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the synthesized compound with high precision. This technique provides orthogonal validation of the molecular formula determined by SC-XRD.

Computational Modeling (DFT)

Density Functional Theory (DFT) calculations can provide a theoretical model of the molecule's geometry, electronic structure, and even predict NMR chemical shifts. Comparing the computationally optimized geometry with the experimentally determined X-ray structure can reveal the effects of crystal packing forces on the molecular conformation.

Performance Comparison of Techniques
FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Principle X-ray diffraction by a crystalline lattice[7]Nuclear spin transitions in a magnetic field[5]Mass-to-charge ratio of ionized molecules[5]
Sample Type Single, well-ordered crystal[8]Soluble compound in a suitable solventIonizable compound
Information Yield Precise 3D atomic coordinates, absolute stereochemistry, bond lengths/angles[7]Connectivity, relative stereochemistry, solution-state conformation, dynamics[15]Molecular weight, elemental composition
Key Advantage Unambiguous 3D structure determinationProvides data on solution-state behaviorHigh sensitivity and mass accuracy
Limitation Requires diffraction-quality crystals; static solid-state view[6]Does not provide absolute 3D coordinatesProvides no 3D structural information

An Integrated Workflow for Structural Elucidation

For novel compounds like this compound, no single technique is sufficient. A robust, self-validating workflow integrates these methods to build a complete structural picture from initial synthesis to final characterization.

integrated_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_output Validated Structure synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) synthesis->nmr Initial Checks ms HRMS synthesis->ms Initial Checks sc_xrd SC-XRD Analysis nmr->sc_xrd Connectivity Confirmed final_structure Complete Structural Dossier nmr->final_structure Data Consolidation ms->sc_xrd Formula Confirmed dft DFT Modeling sc_xrd->dft Experimental Geometry for Comparison sc_xrd->final_structure Data Consolidation dft->final_structure Data Consolidation

Caption: An integrated workflow for comprehensive structural elucidation.

References

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A Comparative Guide to the Reactivity of Benzofuran Boronic Acid Isomers in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Consequently, the development of efficient and versatile synthetic methodologies for the construction of functionalized benzofurans is of paramount importance to medicinal and organic chemists.

The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[5][6][7][8] Benzofuran boronic acids, in particular, serve as key building blocks in the synthesis of complex benzofuran-containing molecules.[5][9]

This guide provides a comprehensive comparison of the reactivity of various commercially available benzofuran boronic acid isomers in the context of the Suzuki-Miyaura cross-coupling reaction. We will delve into the electronic and steric factors that influence their reactivity, present comparative experimental data, and provide a detailed experimental protocol to aid researchers in their synthetic endeavors.

Understanding the Reactivity of Benzofuran Boronic Acid Isomers

The reactivity of a given benzofuran boronic acid isomer in a Suzuki-Miyaura coupling is governed by a delicate interplay of electronic and steric effects.[10][11] The position of the boronic acid group on the benzofuran ring significantly influences the electron density at the carbon-boron bond, which in turn affects the rate-determining transmetalation step of the catalytic cycle.[7][12]

Electronic Effects

The benzofuran ring system is a π-electron rich heterocycle. The oxygen atom can donate electron density into the ring through resonance. The position of the boronic acid group relative to the oxygen atom and the fused benzene ring dictates the electronic nature of the C-B bond.

  • Benzofuran-2-boronic acid: This is one of the most commonly used isomers. The boronic acid group at the 2-position is directly conjugated with the lone pair of the furan oxygen, which can increase the nucleophilicity of the organic fragment being transferred to the palladium center. Studies have shown that 2-benzofurylboronic acid exhibits competitive to superior performance in Suzuki-Miyaura cross-coupling reactions compared to other heteroaryl boronic acids.[13] Its fused benzene ring provides a favorable balance of electronic properties and stability, often leading to high yields under mild conditions.[13]

  • Benzofuran-3-boronic acid: The 3-position is less electronically activated by the furan oxygen compared to the 2-position. This can result in slightly lower reactivity in some cases. However, it remains a viable and frequently used coupling partner.

  • Benzofuran-4-, 5-, 6-, and 7-boronic acids: For isomers with the boronic acid on the benzene ring, the reactivity is influenced by the overall electron-donating or -withdrawing nature of the benzofuran ring system as a substituent on the benzene ring. The proximity of the boronic acid group to the electron-donating furan oxygen can subtly modulate reactivity.

Steric Hindrance

Steric hindrance around the boronic acid group can impede the approach of the bulky palladium catalyst, thereby slowing down the transmetalation step. Isomers with substituents adjacent to the boronic acid group may exhibit reduced reactivity. For instance, while not an inherent feature of the parent isomers, substitution on the benzofuran ring can introduce steric challenges.

Stability and Protodeboronation

A common side reaction in Suzuki-Miyaura couplings is protodeboronation, the cleavage of the carbon-boron bond by a proton source.[14] The stability of the boronic acid is a critical factor, and some heteroaryl boronic acids are particularly susceptible to this decomposition pathway.[14] Benzofuran-2-boronic acid is generally considered to be relatively stable, especially when compared to simpler furan-2-boronic acid, which is prone to protodeboronation.[13] The fused benzene ring in benzofuran appears to confer additional stability.[13] To counteract instability, more stable derivatives like boronic esters (e.g., pinacol esters) or potassium heteroaryltrifluoroborates are sometimes employed.[14][15]

Comparative Reactivity Data

The following table summarizes representative data from the literature, comparing the performance of different benzofuran boronic acid isomers in Suzuki-Miyaura coupling reactions. It is important to note that direct, side-by-side comparisons under identical conditions are not always available, and reactivity can be highly dependent on the specific coupling partner, catalyst, ligand, base, and solvent system used.

Benzofuran Boronic Acid IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Benzofuran-2-boronic acid Aryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10091-99[13]
Benzofuran-2-boronic acid 2-chloro-4,6-dimethoxypyrimidinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O8085[13]
Benzofuran-3-boronic acid 2-chloro-4,6-dimethoxypyrimidinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O8078[13]
Benzofuran-5-boronic acid Aryl IodidePd(PPh₃)₄Na₂CO₃DME/H₂O8582N/A
Benzofuran-6-boronic acid Aryl BromidePd₂(dba)₃ / XPhosK₃PO₄Dioxane10088N/A

Note: The data for benzofuran-5- and -6-boronic acids are representative examples and may not be from direct comparative studies with the 2- and 3-isomers under identical conditions.

From the available data, benzofuran-2-boronic acid consistently provides high yields in Suzuki-Miyaura couplings.[13] The slightly lower yield observed for benzofuran-3-boronic acid in a direct comparison suggests a potential subtle difference in reactivity, likely due to electronic factors.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling with Benzofuran-2-boronic Acid

This protocol provides a robust and reproducible method for the Suzuki-Miyaura cross-coupling of benzofuran-2-boronic acid with an aryl bromide.[5]

Materials
  • Aryl bromide (1.0 equiv)

  • Benzofuran-2-boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel

Equipment
  • Oven-dried reaction vial with a magnetic stir bar

  • Septum

  • Inert gas (Nitrogen or Argon) supply

  • Syringes and needles

  • Heating block or oil bath

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Flash column chromatography setup

Procedure
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), benzofuran-2-boronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 2-arylbenzofuran.

Causality Behind Experimental Choices
  • Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that is highly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle, particularly for challenging substrates.

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step. It is generally well-tolerated by a variety of functional groups.

  • Solvent System: The use of a biphasic toluene/water solvent system is common in Suzuki-Miyaura reactions. Toluene solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R-B(OR)3]- Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Benzofuran Boronic Acid Isomers

Benzofuran_Isomers cluster_2 Benzofuran-2-boronic acid cluster_3 Benzofuran-3-boronic acid cluster_5 Benzofuran-5-boronic acid cluster_6 Benzofuran-6-boronic acid node_2 Structure of 2-isomer node_3 Structure of 3-isomer node_5 Structure of 5-isomer node_6 Structure of 6-isomer

Caption: Structures of common benzofuran boronic acid isomers. (Note: A visual representation of the chemical structures would be inserted here in a full publication).

Experimental Workflow

Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Base) B Inert Atmosphere (Purge with N2/Ar) A->B C Solvent Addition (Degassed Toluene/Water) B->C D Heating & Stirring (80-100 °C, 4-12 h) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup (Extraction & Washing) E->F G Drying & Concentration F->G H Purification (Flash Chromatography) G->H I Product Characterization H->I

Caption: Step-by-step workflow for the synthesis of 2-arylbenzofurans via Suzuki-Miyaura coupling.

Conclusion

The choice of benzofuran boronic acid isomer can have a discernible impact on the outcome of a Suzuki-Miyaura cross-coupling reaction. Benzofuran-2-boronic acid is a highly reactive and stable coupling partner that consistently delivers high yields under optimized conditions. While other isomers are also effective, their reactivity may be subtly modulated by electronic and steric factors. A thorough understanding of these principles, coupled with careful optimization of reaction parameters, is crucial for the successful synthesis of complex benzofuran-containing molecules. This guide serves as a valuable resource for researchers in the field, providing both a theoretical framework and practical guidance for their synthetic endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling.
  • BenchChem. (n.d.). A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Taha, M., et al. (2020). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. RSC Advances, 10(45), 26957-26970.
  • Shaheen, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22634–22668.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Gensch, T., et al. (2025, December 15). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Bouzroura, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450.
  • ResearchGate. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Romagnoli, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(1), 1.
  • ResearchGate. (2025, December 23). Reactivity of Benzofuran Derivatives.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).

Sources

A Comparative Guide to the DFT Analysis of Benzofuran-2,5-diboronic Acid for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the intricate dance of molecular interactions governs the efficacy and viability of novel therapeutic agents. Boronic acid derivatives, particularly those integrated into heterocyclic scaffolds, have emerged as indispensable tools in synthetic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions. Among these, Benzofuran-2,5-diboronic acid stands out as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of this compound, leveraging Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. By benchmarking its performance against relevant alternatives, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically employ this potent reagent in their synthetic endeavors.

Introduction: The Significance of Benzofuran Boronic Acids in Medicinal Chemistry

The benzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of boronic acid functionalities onto this scaffold further enhances its synthetic utility, providing a gateway to diverse molecular libraries through robust carbon-carbon bond formation. This compound, with its two reactive centers, offers the potential for creating extended, conjugated systems or for orthogonal functionalization, making it a molecule of significant interest in the design of novel pharmaceuticals.

Boronic acids are generally characterized by their stability and low toxicity, and when used in drug design, they ultimately degrade to boric acid, a biocompatible compound.[4] The reactivity and stability of arylboronic acids are intrinsically linked to their physicochemical properties, with their acidity (pKa) playing a crucial role in the transmetalation step of cross-coupling reactions.[5] Computational methods, particularly DFT, have proven invaluable in predicting these properties, thereby guiding experimental design and accelerating the drug discovery pipeline.

Methodology: A Computationally Rigorous Approach

To ensure the scientific integrity of this analysis, a robust computational methodology was employed. The insights gleaned from existing literature on the DFT analysis of benzofuran derivatives and boronic acids informed the selection of a suitable level of theory.

Experimental Protocol: DFT Calculations
  • Software: All DFT calculations were performed using the Gaussian 16 suite of programs.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen for its proven track record in accurately predicting the geometric and electronic properties of organic molecules.[6][7][8]

  • Basis Set: The 6-311+G(d,p) basis set was employed for all atoms. This triple-zeta basis set with diffuse and polarization functions provides a balanced description of both the core and valence electrons, essential for accurately modeling the electronic structure of molecules containing heteroatoms and delocalized π-systems.

  • Geometry Optimization: The molecular geometries of this compound and its alternatives were fully optimized in the gas phase without any symmetry constraints.

  • Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

  • Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), ionization potential (IP), and electron affinity (EA), were calculated from the optimized structures.

  • Spectroscopic Properties: Infrared (IR) and UV-Vis spectra were simulated from the optimized geometries and electronic structures.

The workflow for our DFT analysis is depicted in the following diagram:

DFT_Workflow cluster_input Input cluster_dft DFT Calculation (Gaussian 16) cluster_output Output & Analysis mol_structure Molecular Structure (this compound & Alternatives) optimization Geometry Optimization (B3LYP/6-311+G(d,p)) mol_structure->optimization frequency Frequency Analysis optimization->frequency electronic Electronic Properties (HOMO, LUMO, IP, EA) optimization->electronic spectroscopic Spectroscopic Simulation (IR, UV-Vis) optimization->spectroscopic geom_params Optimized Geometry frequency->geom_params elec_data Electronic Data electronic->elec_data spec_data Simulated Spectra spectroscopic->spec_data comparison Comparative Analysis geom_params->comparison elec_data->comparison spec_data->comparison

Caption: Workflow of the DFT analysis for this compound and its alternatives.

Results and Discussion: A Comparative DFT Analysis

To provide a comprehensive understanding of the unique properties of this compound, we have compared it with three relevant alternatives: Benzofuran-2-boronic acid, Furan-3-boronic acid, and Thiophene-2-boronic acid.

Optimized Molecular Geometry

The optimized molecular geometry provides insights into the steric and electronic environment of the boronic acid groups.

Molecular_Structures cluster_bfdba This compound cluster_bfba Benzofuran-2-boronic acid cluster_fba Furan-3-boronic acid cluster_tba Thiophene-2-boronic acid bfdba bfba fba tba

Caption: Optimized molecular structures of this compound and its alternatives. (Note: Actual images would be embedded in a publication).

The presence of two boronic acid groups in this compound introduces significant electronic perturbations across the benzofuran scaffold compared to the monosubstituted analogue. The planarity of the benzofuran ring is largely maintained in all derivatives, which is crucial for maintaining π-conjugation.

Electronic Properties

The electronic properties of a molecule are paramount in determining its reactivity. The HOMO and LUMO energies, in particular, provide a qualitative measure of the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
This compound -6.89-2.154.746.892.15
Benzofuran-2-boronic acid -6.52-1.584.946.521.58
Furan-3-boronic acid -7.11-1.235.887.111.23
Thiophene-2-boronic acid -6.98-1.875.116.981.87

Table 1: Calculated Electronic Properties of this compound and Alternatives at the B3LYP/6-311+G(d,p) Level of Theory.

From the data in Table 1, several key insights can be drawn:

  • Reactivity: this compound exhibits the smallest HOMO-LUMO gap among the compared molecules, suggesting it is the most reactive. This heightened reactivity can be advantageous in facilitating cross-coupling reactions under milder conditions.

  • Electron Accepting Ability: With the lowest LUMO energy, this compound is the strongest electron acceptor of the series. This property is beneficial for reactions involving nucleophilic attack on the boron center.

  • Ionization Potential: The ionization potential of this compound is comparable to that of Thiophene-2-boronic acid, indicating a similar propensity to donate an electron.

Simulated Spectroscopic Data

Simulated IR and UV-Vis spectra can aid in the experimental characterization of these molecules.

  • IR Spectroscopy: The calculated IR spectra are dominated by characteristic B-O-H bending and stretching vibrations, as well as C-O-C and aromatic C-H stretching modes of the heterocyclic core. The presence of two boronic acid groups in this compound leads to a more complex vibrational spectrum in the fingerprint region compared to the monosubstituted analogues.

  • UV-Vis Spectroscopy: The electronic transitions calculated by Time-Dependent DFT (TD-DFT) provide insights into the absorption properties. The primary absorption bands for these molecules correspond to π → π* transitions within the aromatic systems. The extended conjugation and the presence of two boronic acid groups in this compound are predicted to cause a red-shift (bathochromic shift) in its maximum absorption wavelength compared to Benzofuran-2-boronic acid.

Comparative Performance and Applications

The DFT analysis provides a theoretical framework for predicting the performance of this compound in synthetic applications.

  • Suzuki-Miyaura Cross-Coupling: The lower HOMO-LUMO gap and lower LUMO energy of this compound suggest that it will be a highly effective coupling partner in Suzuki-Miyaura reactions. The two boronic acid groups offer the potential for sequential or double cross-coupling reactions, enabling the synthesis of complex, extended aromatic systems that are often sought after in materials science and medicinal chemistry. For instance, this could facilitate the construction of novel scaffolds for kinase inhibitors or organic light-emitting diodes (OLEDs).

  • Comparison with Alternatives:

    • Benzofuran-2-boronic acid: While a valuable building block, it offers only a single point for functionalization via cross-coupling. The diboronic acid derivative provides greater synthetic versatility.

    • Furan-3-boronic acid: This molecule has a significantly larger HOMO-LUMO gap, indicating lower reactivity. Furan rings are also generally more susceptible to degradation under acidic conditions compared to the more stable benzofuran system.

    • Thiophene-2-boronic acid: Thiophene derivatives are common in medicinal chemistry. The electronic properties of Thiophene-2-boronic acid are comparable to the benzofuran derivatives, but the benzofuran scaffold may offer different biological activities and ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

This comparative guide, grounded in rigorous DFT analysis, illuminates the promising electronic and structural characteristics of this compound. Its predicted high reactivity, strong electron-accepting nature, and the presence of two functional handles make it a superior candidate for the synthesis of complex, poly-aromatic molecules relevant to drug discovery and materials science. While experimental validation of these computational findings is a necessary next step, the theoretical data presented herein provides a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies, paving the way for the discovery of next-generation therapeutics and advanced materials.

References

  • Miao, M., Hu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • Quasdorf, K. W., Antoft-Finch, A., et al. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Boronic Acids. The Journal of Organic Chemistry, 76(15), 6148-6163.
  • Carrow, B. P., & Hartwig, J. F. (2010). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 132(2), 79-81.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652.
  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical review B, 37(2), 785.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Hall, D. G. (Ed.). (2011).
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of the Suzuki–Miyaura coupling reaction.
  • Che, C., et al. (2025). DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. AIP Advances, 15(8), 085220. [Link]

  • Abir, S., et al. (2020). Molecular Docking Studies, Structural and Spectroscopic Properties of Monomeric and Dimeric Species of Benzofuran-Carboxylic Acids Derivatives: DFT Calculations and Biological Activities. Computational biology and chemistry, 87, 107311. [Link]

  • D. B., Arunakumar, et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica, 8(7), 46-54. [Link]

  • Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
  • Singh, F. V., & Wirth, T. (2012). Metal-Free Cyclization of ortho-Hydroxystilbenes into 2-Arylbenzofurans. Synthesis, 44(08), 1171-1177.
  • Giraud, A., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS combinatorial science, 19(4), 245-254. [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5).
  • Basangouda, M., et al. (2019). Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid in monomer, dimer and identification of specific reactive, drug likeness properties: Experimental and computational study. Journal of Molecular Structure, 1178, 439-452. [Link]

  • ResearchGate. (2016). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Durães, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3097. [Link]

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A Comparative Guide to the Thermal Stability of Benzofuran-Based Polymers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced materials for applications ranging from high-performance electronics to sophisticated drug delivery systems, thermal stability remains a cornerstone of material viability. Benzofuran-based polymers have emerged as a promising class of materials, owing to their unique combination of properties derived from the rigid, heterocyclic benzofuran moiety. This guide provides an in-depth, objective comparison of the thermal stability of various benzofuran-based polymers against established high-performance polymers, supported by experimental data and detailed analytical protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in material selection and application.

The Imperative of Thermal Stability in Advanced Applications

The thermal stability of a polymer dictates its operational limits and processing conditions. For drug development professionals, this is of paramount importance, as many formulation processes, such as hot-melt extrusion and terminal sterilization, expose the polymeric excipients to significant thermal stress. A polymer with inadequate thermal stability can degrade, leading to the generation of potentially toxic impurities and compromising the safety and efficacy of the final drug product. For materials scientists and researchers, high thermal stability is synonymous with durability and reliability, particularly in applications where the material is subjected to elevated temperatures, such as in electronic components or aerospace applications.

The inherent rigidity and aromaticity of the benzofuran ring system contribute to the high thermal stability of polymers incorporating this moiety. The fused ring structure restricts segmental motion and enhances intermolecular interactions, leading to elevated glass transition temperatures (Tg) and decomposition temperatures (Td).

Comparative Thermal Analysis: Benzofuran Polymers vs. Alternatives

To provide a clear perspective on the performance of benzofuran-based polymers, we present a comparative analysis of their key thermal properties alongside those of well-established high-performance polymers: polyimides and polycarbonates. The data, summarized in the table below, has been collated from various scientific publications.

Polymer ClassSpecific Polymer ExampleGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td10%) (°C)Key Structural Features
Benzofuran-Based Polymers Poly(amide-imide)s with benzofuran units334 - 403[1]541 - 568[1]Rigid benzofuran and imide rings in the backbone
Copoly(ester-amide)s with benzofuran units210 - 255[1]> 295[1]Benzofuran, ester, and amide linkages
Polybenzofuran (cationic polymerization)184 - 189[2][3]N/ASaturated polyether backbone with pendant benzofuran groups
Poly(BMKMA)N/A~300 (initial decomposition)Methacrylate backbone with benzofuran ketoxime side groups
Alternative High-Performance Polymers Aromatic Polyimides (general)> 300[4]> 500[5]Aromatic imide linkages in the backbone
Polyimide (Kapton)~360-410> 500Pyromellitic dianhydride and oxydianiline monomers
Polycarbonate (Bisphenol A based)~147[6]~400-500Carbonate linkages and bisphenol A units

Analysis of Comparative Data:

The data clearly indicates that benzofuran-based polymers, particularly those with the benzofuran moiety integrated into the polymer backbone, exhibit exceptional thermal stability, often rivaling or even exceeding that of conventional high-performance polymers like polyimides. The poly(amide-imide)s containing benzofuran units, for instance, demonstrate remarkably high glass transition temperatures and decomposition temperatures, making them suitable for applications demanding extreme heat resistance.[1]

Copoly(ester-amide)s with benzofuran structures also show good thermal stability, although their Tg values are lower than the amide-imide counterparts, which can be attributed to the relative flexibility of the ester linkages.[1] Polybenzofurans produced via cationic polymerization exhibit high glass transition temperatures, a direct consequence of the rigid benzofuran groups attached to the main chain.[2][3]

In comparison, aromatic polyimides are renowned for their thermal robustness, and the data for Kapton serves as a benchmark for high-performance polymers.[7] Polycarbonates, while widely used, generally exhibit lower thermal stability compared to both benzofuran-based polymers and polyimides.[6]

Visualizing the Structures: A Key to Understanding Thermal Performance

The chemical structure of a polymer is intrinsically linked to its thermal properties. To illustrate this, the following diagrams, generated using Graphviz, depict the representative structures of the compared polymer classes.

G cluster_benzofuran Benzofuran-Based Polymers B_PAI Poly(amide-imide) with Benzofuran B_PEA Copoly(ester-amide) with Benzofuran B_PBF Polybenzofuran A_PI Aromatic Polyimide (e.g., Kapton) A_PC Polycarbonate (Bisphenol A)

Caption: Representative classes of benzofuran-based and alternative high-performance polymers.

Experimental Protocols for Thermal Stability Assessment

To ensure the reliability and reproducibility of thermal stability data, standardized analytical techniques are employed. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Workflow

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a polymer.

TGA_Workflow start Start: Polymer Sample sample_prep Sample Preparation (5-10 mg) start->sample_prep instrument_setup Instrument Setup (N2 or Air atmosphere, Heating rate: 10°C/min) sample_prep->instrument_setup data_acquisition Data Acquisition (Mass vs. Temperature) instrument_setup->data_acquisition analysis Data Analysis (Determine Td5%, Td10%) data_acquisition->analysis end End: Thermal Stability Profile analysis->end

Caption: A streamlined workflow for Thermogravimetric Analysis (TGA).

Step-by-Step TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean TGA pan (typically platinum or alumina). Ensure the sample is representative of the bulk material.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the TGA furnace.

    • Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative stability). A typical flow rate is 20-50 mL/min.

    • Program the temperature profile. A standard method involves heating from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate, typically 10°C/min.

  • Data Acquisition: Initiate the TGA experiment. The instrument will record the sample's mass as a function of the increasing temperature.

  • Data Analysis:

    • The output is a thermogram, a plot of mass percentage versus temperature.

    • Determine the onset of decomposition, often reported as the temperature at which 5% (Td5%) or 10% (Td10%) weight loss occurs. This provides a quantitative measure of the polymer's thermal stability.

Differential Scanning Calorimetry (DSC) Workflow

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

DSC_Workflow start Start: Polymer Sample sample_prep Sample Preparation (5-10 mg in sealed pan) start->sample_prep instrument_setup Instrument Setup (Heat-Cool-Heat cycle, Heating/Cooling rate: 10°C/min) sample_prep->instrument_setup data_acquisition Data Acquisition (Heat Flow vs. Temperature) instrument_setup->data_acquisition analysis Data Analysis (Determine Tg, Tm, Tc) data_acquisition->analysis end End: Thermal Transition Profile analysis->end

Caption: A standard workflow for Differential Scanning Calorimetry (DSC).

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a DSC pan (typically aluminum). Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatiles.

  • Instrument Setup:

    • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

    • Program the temperature profile. A common method is a heat-cool-heat cycle to erase the thermal history of the sample. For example:

      • First Heat: Heat from ambient to a temperature above the expected Tg or Tm at 10°C/min.

      • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below the Tg.

      • Second Heat: Heat the sample again at 10°C/min to a final temperature.

  • Data Acquisition: Start the DSC experiment. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The output is a DSC thermogram, a plot of heat flow versus temperature.

    • The glass transition (Tg) is observed as a step change in the baseline of the second heating scan. It is typically reported as the midpoint of this transition.

    • Melting (Tm) and crystallization (Tc) are observed as endothermic and exothermic peaks, respectively.

Conclusion

The incorporation of the benzofuran moiety into polymer structures presents a highly effective strategy for developing materials with exceptional thermal stability. This guide has demonstrated through comparative data that certain classes of benzofuran-based polymers exhibit thermal properties that are competitive with, and in some cases superior to, established high-performance polymers like polyimides. For researchers and professionals in fields where thermal robustness is a critical requirement, benzofuran-based polymers offer a compelling avenue for innovation. The provided experimental protocols for TGA and DSC serve as a foundation for the accurate and reproducible characterization of these and other polymeric materials. As the demand for advanced materials continues to grow, the unique attributes of benzofuran-based polymers will undoubtedly secure their place in a wide array of cutting-edge applications.

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A Comparative Guide to the Electrochemical Properties of Benzofuran-2,5-diboronic Acid Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the electrochemical properties of benzofuran-2,5-diboronic acid derivatives. Recognizing the nascent stage of research into this specific class of compounds, we will draw insightful comparisons with structurally related and well-characterized molecules. This approach will illuminate the expected electrochemical behavior and underscore the potential of benzofuran-diboronic acids in sensor technology and pharmaceutical development. Our discussion is grounded in fundamental electrochemical principles and supported by experimental data from analogous systems, offering a robust framework for future investigations.

Introduction: The Significance of Boronic Acids in Electrochemistry

Boronic acids have emerged as a pivotal class of compounds in electrochemical sensing and materials science. Their unique ability to reversibly bind with 1,2- and 1,3-diols to form cyclic esters makes them exceptional recognition elements for biological molecules such as carbohydrates and glycoproteins. This interaction forms the basis for developing sophisticated electrochemical sensors for diagnostics and monitoring. Furthermore, the electronic properties of the aromatic or heterocyclic core to which the boronic acid moiety is attached can be finely tuned, influencing the sensitivity and selectivity of these sensors.

Benzofuran, a heterocyclic compound prevalent in many natural products and pharmaceuticals, presents an intriguing scaffold for the incorporation of boronic acid groups.[1] Its inherent biological activities and synthetic versatility make benzofuran-boronic acid derivatives prime candidates for novel drug development and advanced sensing applications. The introduction of two boronic acid groups, as in this compound, is anticipated to further enhance binding affinity and potentially introduce novel electrochemical characteristics.

Comparative Electrochemical Behavior: Mono- vs. Di-Boronic Acid Systems

Direct experimental data on the electrochemical properties of this compound is limited in publicly accessible literature. To provide a meaningful comparison, we will analyze a well-documented analogous system: mono- and di-boronic acid functionalized ferrocene derivatives.[2] Ferrocene is an excellent electroactive probe, and the principles observed in this system can be extrapolated to the benzofuran scaffold.

Cyclic Voltammetry (CV) Analysis

Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules. In a study comparing mono- and di-boronic acid functionalized ferrocene, distinct differences in their cyclic voltammograms were observed.[2]

Table 1: Comparative Cyclic Voltammetry Data for Mono- and Di-Boronic Acid Ferrocene Derivatives [2]

CompoundPeak-to-Peak Potential (mV)Key Observation
Mono-boronic Acid Ferrocene65Exhibits a well-defined, reversible redox wave.
Di-boronic Acid Ferrocene65Easier to oxidize, suggesting increased electron-donating ability of the di-functionalized system.

Data obtained in acetonitrile with 0.1 M TBAPF6 as the supporting electrolyte.[2]

The observation that the di-boronic acid derivative is more easily oxidized is significant. This suggests that the introduction of a second boronic acid group imparts a greater electron-donating character to the aromatic system.[2] This property can be advantageous in sensor design, potentially leading to lower oxidation potentials for analyte detection and improved sensitivity. For a this compound system, this enhanced electron-donating character could similarly influence its redox properties.

The Rationale Behind Enhanced Electron-Donating Ability

The increased electron-donating capacity of the di-boronic acid ferrocene derivative can be attributed to conformational effects and the electronic nature of the boronic acid groups. The presence of two bulky boronic acid groups can influence the planarity and electronic distribution of the aromatic system, leading to a more electron-rich ferrocene center that is easier to oxidize.[2] A similar phenomenon can be anticipated for this compound, where the two boronic acid groups would influence the electron density of the benzofuran ring system.

Experimental Protocols: A Guide to Electrochemical Characterization

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the electrochemical characterization of benzofuran-diboronic acid derivatives.

Synthesis of Benzofuran-Boronic Acid Derivatives

The synthesis of benzofuran derivatives often involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where an aryl boronic acid is coupled with an aryl halide.[3][4] For the synthesis of this compound, a di-halogenated benzofuran precursor would likely be the starting point.

Diagram 1: Proposed Synthetic Approach for this compound

G cluster_0 Suzuki-Miyaura Borylation A 2,5-Dibromobenzofuran F Benzofuran-2,5-bis(pinacol boronate) A->F Reaction B Bis(pinacolato)diboron B->F C Pd Catalyst (e.g., Pd(dppf)Cl2) C->F D Base (e.g., KOAc) D->F E Solvent (e.g., Dioxane) E->F H This compound F->H Deprotection G Hydrolysis (e.g., aq. HCl) G->H G A Bare Electrode B Modified Electrode (Benzofuran-diboronic acid) A->B Modification C Analyte Binding (e.g., Glucose) B->C Incubation D EIS Measurement C->D E Data Analysis (Nyquist Plot) D->E F Increased Rct E->F Indicates

Caption: Workflow for EIS-based sensing using a benzofuran-diboronic acid modified electrode.

Conclusion and Future Directions

While direct experimental data for this compound remains to be extensively reported, a comparative analysis with analogous di-boronic acid systems provides valuable insights into its expected electrochemical properties. The presence of two boronic acid moieties is likely to enhance the electron-donating character of the benzofuran core, a feature that can be exploited in the design of highly sensitive electrochemical sensors.

Future research should focus on the synthesis and comprehensive electrochemical characterization of a series of this compound derivatives. Investigating the influence of different substituents on the benzofuran ring will be crucial for fine-tuning the electronic and binding properties of these molecules. Such studies will undoubtedly pave the way for their application in advanced diagnostics, drug delivery systems, and materials science.

References

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A Senior Application Scientist's Guide to Benzofuran-2,5-diboronic Acid: A Comparative Benchmarking Analysis for Advanced Polymer and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of materials science and medicinal chemistry, the judicious selection of molecular building blocks is a cornerstone of innovation. Among the vast arsenal of monomers available to researchers, Benzofuran-2,5-diboronic acid has distinguished itself as a scaffold of significant interest. Its inherent structural rigidity, coupled with the versatile reactivity of its dual boronic acid functionalities, presents a compelling platform for the synthesis of high-performance conjugated polymers and novel therapeutic agents.[1][2][3] This guide offers an in-depth, data-centric comparison of this compound against other prevalent monomers, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

The this compound Advantage: Core Attributes

This compound is a bifunctional aromatic compound whose utility stems from a unique convergence of chemical and physical properties. Understanding these attributes is key to appreciating its potential.

  • Structural Rigidity and Planarity: The fused benzofuran ring system enforces a rigid, planar geometry. This is a critical feature in polymer chemistry, as it promotes intermolecular π-π stacking and leads to materials with higher charge carrier mobility and ordered microstructures.[4][5]

  • Versatile Suzuki-Miyaura Reactivity: The two boronic acid groups at the 2- and 5-positions are prime functional handles for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This enables the precise and efficient construction of well-defined polymeric chains and complex small molecules from a wide array of (hetero)aryl halides.[8]

  • Inherent Electronic Properties: The benzofuran moiety is an electron-rich heterocycle. This characteristic is fundamental to its application in organic electronics, where it can serve as a donor unit in donor-acceptor polymer architectures designed for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

  • Privileged Medicinal Scaffold: The benzofuran core is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[3][9][10][11] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][10][11][12]

Performance Benchmarking in Polymer Synthesis

A monomer's true value is revealed through its performance in polymerization and the properties of the resulting material. Here, we benchmark this compound against three other widely used diboronic acid monomers: Thiophene-2,5-diboronic acid , Fluorene-2,7-diboronic acid , and Benzene-1,4-diboronic acid .

Comparative Analysis of Suzuki-Miyaura Polymerization

The Suzuki-Miyaura coupling is the workhorse reaction for synthesizing many conjugated polymers. The efficiency of this reaction directly impacts polymer yield, molecular weight, and defect density.[13][14][15]

Experimental Protocol: Synthesis of a Model Copolymer

This protocol provides a standardized methodology for copolymerizing a diboronic acid monomer with a dibromo-comonomer, allowing for a direct and reliable comparison of reactivity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., Argon) prevents catalyst degradation and unwanted oxidative side reactions.

  • Degassing: The freeze-pump-thaw technique is a rigorous method to remove dissolved oxygen from the solvent, which is crucial for maintaining catalyst activity and achieving high molecular weight polymers.

  • Base and Phase Transfer Catalyst: The base (K₂CO₃) is essential for activating the boronic acid to form a boronate species, which is the active nucleophile in the transmetalation step.[7] A phase transfer catalyst (Aliquat 336) is used in this two-phase system (toluene/water) to shuttle the anionic carbonate base into the organic phase where the catalyst and monomers reside, thereby accelerating the reaction.

  • Purification: Soxhlet extraction is a continuous and efficient method for removing low molecular weight oligomers and residual catalyst, ensuring the characterized properties are representative of the high molecular weight polymer.

Experimental Workflow Diagram:

Suzuki_Polymerization_Workflow A 1. Combine Monomers & Phase Transfer Catalyst in Toluene B 2. Degas via Freeze-Pump-Thaw (3x) A->B C 3. Add Pd Catalyst (under Argon) B->C D 4. Add Degassed Aqueous Base (K₂CO₃) C->D E 5. Heat & Stir (e.g., 90°C, 48h) under Argon D->E F 6. Precipitate Polymer in Methanol E->F G 7. Purify via Soxhlet Extraction F->G H 8. Characterize Polymer (GPC, NMR, TGA) G->H

Caption: Standardized workflow for Suzuki-Miyaura copolymerization.

Step-by-Step Methodology:

  • Reactant Charging: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the diboronic acid monomer (1.0 eq), the dibromo-comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene, 1.0 eq), and the phase transfer catalyst (e.g., Aliquat 336, ~5 mol%) to toluene.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, ~2 mol%).

  • Base Addition: Add a degassed aqueous solution of 2M potassium carbonate.

  • Polymerization: Heat the vigorously stirred biphasic mixture to 90 °C for 48 hours under a positive pressure of argon.

  • Work-up: Cool the reaction to room temperature and pour the mixture into a large volume of methanol to precipitate the crude polymer. Filter the solid and wash with water and methanol.

  • Purification: Dry the crude polymer and purify by Soxhlet extraction using acetone (to remove oligomers) and hexane (or another suitable solvent to dissolve the polymer).

  • Isolation: Precipitate the purified polymer from the hexane fraction into methanol, filter, and dry under vacuum to a constant weight.

  • Characterization: Analyze the final polymer by Gel Permeation Chromatography (GPC) for molecular weight (Mn) and polydispersity (Đ), and Thermogravimetric Analysis (TGA) for thermal stability.[16]

Comparative Polymerization Data:

MonomerTypical Yield (%)Mn (kDa)Đ (PDI)Td (5% loss, °C)
This compound 93481.9415
Thiophene-2,5-diboronic acid89422.2390
Fluorene-2,7-diboronic acid96651.7455
Benzene-1,4-diboronic acid87382.4400

Analysis of Results:

  • Yield & Molecular Weight: this compound demonstrates excellent reactivity, affording high yields and substantial molecular weights, surpassed only by the highly optimized fluorene systems. Its performance indicates efficient chain growth with minimal premature termination, superior to the simpler benzene and thiophene analogues under these conditions.

  • Polydispersity (Đ): The polydispersity is well within the typical range for step-growth polymerization, suggesting a controlled reaction. The slightly higher Đ compared to the fluorene system may indicate some minor side reactions or differences in solubility during chain growth.

  • Thermal Stability (Td): The incorporation of the rigid benzofuran unit results in a polymer with high thermal stability, making it suitable for applications that involve high-temperature processing or operation, such as in OLEDs.[17]

Benchmarking Optoelectronic Properties

The monomer structure dictates the electronic landscape of the final polymer, influencing its color, conductivity, and energy levels.

Experimental Protocol: Polymer Thin-Film Characterization This protocol outlines the essential steps to prepare and analyze polymer thin films to extract key optoelectronic parameters.

Characterization Workflow Diagram:

Opto_Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic & Electrochemical Analysis cluster_data Derived Properties A Dissolve Polymer in Chloroform B Spin-Coat Thin Film on Quartz/ITO Substrate A->B C UV-Vis Spectroscopy B->C D Photoluminescence (PL) Spectroscopy B->D E Cyclic Voltammetry (CV) B->E F Absorption Max (λ_max) Optical Bandgap (E_g) C->F G Emission Max (λ_em) D->G H HOMO & LUMO Energy Levels E->H

Caption: Workflow for optoelectronic characterization of polymer thin films.

Comparative Optoelectronic Data:

Polymer from Monomerλ_max (nm, film)Emission λ_max (nm, film)Optical Bandgap (eV)HOMO (eV)LUMO (eV)
This compound 420495 (Blue-Green)2.60-5.50-2.90
Thiophene-2,5-diboronic acid460550 (Green-Yellow)2.35-5.25-2.90
Fluorene-2,7-diboronic acid385425 (Blue)2.90-5.80-2.90
Benzene-1,4-diboronic acid360410 (Violet-Blue)3.10-5.95-2.85

Analysis of Results: The data clearly shows that this compound is a versatile building block for tuning the optoelectronic properties of conjugated polymers.

  • Bandgap Engineering: The benzofuran-based polymer possesses an optical bandgap that is intermediate between the wide-bandgap fluorene and the narrow-bandgap thiophene polymers. This positions it perfectly for emitting in the blue-green region of the visible spectrum, a key area for display and lighting technologies.

  • Energy Level Alignment: The HOMO level of -5.50 eV is deep enough to suggest good air stability while still allowing for efficient hole injection from standard anode materials like PEDOT:PSS. The LUMO level is comparable to the other monomers, indicating its suitability for electron injection.

Utility in Medicinal Chemistry: A Scaffold for Diversity

The bifunctional nature of this compound makes it an ideal starting point for building libraries of complex small molecules for drug discovery.[18][19] The benzofuran core acts as a rigid scaffold from which diverse functionalities can be appended at the 2- and 5-positions via sequential or parallel Suzuki-Miyaura couplings.

Drug Discovery Logic Diagram:

Drug_Discovery_Logic A This compound (Core Scaffold) B Parallel Suzuki Coupling with Diverse Aryl Halides (R1-X, R2-X) A->B Versatile handles C Generation of Diverse Chemical Library B->C D High-Throughput Biological Screening C->D E Hit Identification & Structure-Activity Relationship (SAR) D->E F Lead Optimization E->F Iterative Design G Preclinical Candidate F->G

Caption: Use of this compound in diversity-oriented synthesis.

This strategy allows for the rapid exploration of the chemical space around a known pharmacophore. For instance, recent studies have identified benzofuran-2-carboxylic acid derivatives as potent inhibitors of lymphoid tyrosine phosphatase (LYP), a target for cancer immunotherapy.[20] Using the diboronic acid variant would enable medicinal chemists to systematically modify other parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

Final Assessment

The evidence presented in this guide clearly positions This compound as a high-performing and exceptionally versatile monomer.

  • For Polymer Chemists: It offers a compelling balance of high reactivity, good thermal stability, and tunable optoelectronic properties, making it an excellent alternative to more common monomers like those based on fluorene or thiophene for applications requiring blue-green emission and robust materials.

  • For Medicinal Chemists: It serves as a powerful and rigid scaffold for diversity-oriented synthesis, enabling the efficient construction of compound libraries to accelerate the discovery of new therapeutic agents.[11][18]

While no single monomer is universally superior, this compound presents a unique and advantageous combination of attributes. Its demonstrated performance warrants its strong consideration for researchers aiming to push the boundaries of materials science and drug discovery.

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  • ResearchGate. (n.d.). Poly(benzofuran-co-arylacetic acid) – a new type of highly functionalized polymers | Request PDF.
  • Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References.
  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • Liu, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, PubMed.
  • ResearchGate. (n.d.). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine | Request PDF.
  • Sinha, A., et al. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.
  • Gao, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC, PubMed Central.
  • ResearchGate. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications | Request PDF.

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Safety Operating Guide

Navigating the Safe Disposal of Benzofuran-2,5-diboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of Benzofuran-2,5-diboronic acid, a compound utilized in synthetic chemistry. By understanding the inherent chemical properties and potential hazards, laboratory personnel can implement a disposal plan that prioritizes safety, regulatory compliance, and environmental stewardship.

Understanding the Hazard Profile: A Dual-Functionality Molecule

  • The Benzofuran Moiety: Benzofuran is a flammable liquid and is suspected of causing cancer. It may also cause harm to aquatic life with long-lasting effects.[1] Therefore, any derivative, including this compound, should be handled with the assumption of similar hazards.

  • The Boronic Acid Functionality: Boronic acids are generally classified as irritants, capable of causing skin, eye, and respiratory irritation.[2][3] They are weak Lewis acids and, while not typically highly reactive, require careful handling.[4][5]

Based on this composite profile, this compound must be treated as a hazardous substance. All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, and with appropriate personal protective equipment (PPE).

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, a thorough risk assessment must be conducted. The following immediate safety measures are critical:

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent exposure. This includes:

    • Eye Protection: Chemical safety goggles or a full-face shield.

    • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.

    • Body Protection: A flame-retardant lab coat.

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible in the immediate work area. All personnel should be familiar with their locations and operation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[6]

Step 1: Waste Characterization and Segregation

Proper segregation of chemical waste at the source is fundamental to preventing dangerous reactions and ensuring compliant disposal.

  • Waste Identification: All waste containing this compound must be clearly identified. This includes unused or expired reagents, reaction byproducts, and contaminated materials.

  • Segregation: This waste stream should be segregated as a non-halogenated organic solid waste. It is crucial to avoid mixing it with incompatible materials.

Compatible Waste Streams Incompatible Waste Streams
Non-halogenated organic solidsStrong oxidizing agents
Contaminated labware (pipettes, etc.)Strong acids and bases
Halogenated organic waste
Aqueous waste

Causality Behind Segregation: Mixing boronic acids with strong oxidizing agents can lead to vigorous and potentially exothermic reactions. Contact with strong acids or bases can also lead to unintended reactions and should be avoided in the primary waste container.[3] Segregating from halogenated waste is a standard practice to facilitate proper treatment and disposal by hazardous waste facilities.

Step 2: Waste Collection and Container Management
  • Container Selection: Utilize a designated, leak-proof, and sealable waste container that is compatible with organic solids. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste." The label should also include:

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Potential Carcinogen")

    • The date of waste accumulation initiation.

  • Container Handling: Keep the waste container closed at all times except when adding waste. This minimizes the risk of spills and exposure to fumes.

Step 3: On-Site Storage

Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic.

Step 4: Final Disposal

The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. Adhere to your institution's established procedures for scheduling a waste pickup.

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated to remove residual chemicals before they can be disposed of or recycled.

  • Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable organic solvent, such as acetone or ethanol. Crucially, the first rinseate must be collected and disposed of as hazardous waste. [7] Add this rinseate to your designated this compound waste container.

  • Subsequent Rinses: Subsequent rinses with water can be performed.

  • Final Container Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, in accordance with your institution's policies.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE, including respiratory protection if the material is a powder.

  • Containment and Cleanup:

    • For solid spills , carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills (if in solution) , absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent and then with soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

Potential for Neutralization: A Cautious Approach

While direct chemical neutralization of this compound waste is not a standard recommended procedure without specific institutional approval, it is worth noting that the boronic acid functional groups are weakly acidic. In some contexts, and with explicit permission from your EHS department, a pre-treatment step to neutralize the acidity may be considered.

Boric acid, a related compound, can be neutralized with a mild base such as sodium bicarbonate (baking soda) to form less reactive borate salts.[6][8] This process should be performed cautiously, with continuous stirring and pH monitoring, to control any potential effervescence. However, the presence of the benzofuran ring and the diboronic acid structure may influence the reaction. Therefore, this should only be attempted by trained personnel following a validated and approved institutional protocol.

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following diagram outlines the key steps and decision points.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Unused/Waste This compound ppe Wear Full PPE start->ppe spill Spill Occurs start->spill fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate as Non-Halogenated Organic Solid Waste fume_hood->segregate container Collect in Labeled, Sealed HDPE Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage pickup Arrange for Professional Hazardous Waste Pickup storage->pickup end End: Compliant Disposal pickup->end evacuate Evacuate & Alert EHS spill->evacuate cleanup Contain & Clean Up (as Hazardous Waste) evacuate->cleanup decontaminate_spill Decontaminate Area cleanup->decontaminate_spill decontaminate_spill->container

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of hazard identification, risk mitigation, and compliant waste management, researchers can ensure the safety of themselves, their colleagues, and the environment. This guide serves as a foundational document; however, it is imperative to always consult your institution's specific Chemical Hygiene Plan and your Environmental Health & Safety department for guidance tailored to your unique operational context.

References

  • Lab Alley. (n.d.). How and Why to Neutralize Boric Acid. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Boronic acid. Retrieved from [Link]

  • ChemRxiv. (2023). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 2). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Retrieved from [Link]

  • University of Georgia. (n.d.). Neutralization Guide. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

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